Androgen receptor antagonist 8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C22H19F4N3O4S |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
4-[3-[4-(2,3-dihydroxypropoxy)-3-fluorophenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C22H19F4N3O4S/c1-21(2)19(32)28(13-4-3-12(9-27)16(7-13)22(24,25)26)20(34)29(21)14-5-6-18(17(23)8-14)33-11-15(31)10-30/h3-8,15,30-31H,10-11H2,1-2H3 |
InChI-Schlüssel |
NVOUUJVEAPMROH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)OCC(CO)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Deep Dive into Novel Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent activation of the androgen receptor (AR) signaling pathway is a critical driver in the progression of castration-resistant prostate cancer (CRPC). Despite androgen deprivation therapies, the AR can be reactivated through various mechanisms, including gene amplification, mutations, and the expression of constitutively active splice variants. This has spurred the development of novel, more potent AR antagonists. This technical guide provides an in-depth overview of the core science behind a new generation of AR antagonists, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies crucial for their evaluation. We will delve into the specifics of second-generation antagonists such as enzalutamide (B1683756), apalutamide, and darolutamide (B1677182), which have demonstrated significant clinical benefits. This document is intended to be a comprehensive resource for researchers and drug development professionals in the field of prostate cancer therapeutics.
The Androgen Receptor Signaling Axis in CRPC: A Persistent Challenge
The androgen receptor, a ligand-activated nuclear transcription factor, is the central mediator of prostate cancer cell growth and survival.[1][2][3] In the canonical pathway, the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR's ligand-binding domain (LBD) induces a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization, and translocation of the AR to the nucleus.[3] Once in the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting co-regulatory proteins to initiate the transcription of target genes, such as prostate-specific antigen (PSA), which are involved in cell proliferation and survival.[3][4]
In CRPC, the AR signaling pathway remains active despite castrate levels of circulating androgens.[2][5] This can occur through several mechanisms:
-
AR Overexpression and Gene Amplification: Increased levels of AR sensitize cancer cells to even minute amounts of androgens.[1][2][6]
-
AR Mutations: Mutations in the LBD can lead to promiscuous activation by other steroid hormones or even convert AR antagonists into agonists.[1][7]
-
AR Splice Variants: The expression of truncated AR variants that lack the LBD, such as AR-V7, results in constitutively active receptors that are not inhibited by traditional antiandrogens.[5][8]
-
Intratumoral Androgen Synthesis: Prostate cancer cells can synthesize their own androgens from adrenal precursors.[7]
These resistance mechanisms underscore the necessity for novel AR antagonists with improved potency and distinct mechanisms of action.
Mechanism of Action of Novel AR Antagonists
Second-generation AR antagonists, including enzalutamide, apalutamide, and darolutamide, have been designed to overcome the limitations of first-generation agents like bicalutamide.[9][10][11] They exhibit a higher binding affinity for the AR and a more complete inhibition of its signaling cascade.[9][11]
The multi-faceted mechanism of action of these novel antagonists involves:
-
Competitive Inhibition of Androgen Binding: They bind with high affinity to the AR's ligand-binding domain, effectively blocking the binding of androgens.[5][9][11]
-
Inhibition of Nuclear Translocation: They prevent the translocation of the activated AR from the cytoplasm into the nucleus.[5][6][9][11]
-
Impaired DNA Binding: They interfere with the binding of the AR to androgen response elements on the DNA.[5][6][9][11]
-
Inhibition of Coactivator Recruitment: They block the recruitment of coactivator proteins necessary for AR-mediated gene transcription.[4][11]
This comprehensive blockade of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.[6]
Signaling Pathway Diagram
Caption: Androgen Receptor Signaling Pathway and Inhibition by Novel Antagonists.
Preclinical Data Summary
The preclinical development of novel AR antagonists involves rigorous in vitro and in vivo testing to establish their potency and efficacy. Key parameters evaluated include binding affinity to the AR, inhibition of cancer cell proliferation, and anti-tumor activity in animal models.
In Vitro Activity of Novel AR Antagonists
| Compound | Assay | Cell Line | IC50 | Reference |
| Enzalutamide | AR Competitive Binding | - | 20-40 nM | [11] |
| Cell Proliferation | LNCaP/AR | ~30 nM | [11] | |
| Cell Proliferation | Various Breast Cancer Lines | 4 µM to >50 µM | [12][13][14] | |
| Apalutamide | AR Competitive Binding | - | 16 nM | [3] |
| Darolutamide | Cell Proliferation | VCaP | Potent Inhibition | [1] |
| Cell Proliferation | LAPC-4 | Potent Inhibition | [1] |
In Vivo Efficacy of Novel AR Antagonists in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Enzalutamide | LNCaP/AR | 10 mg/kg/day | Significant tumor regression | [11] |
| Apalutamide | LNCaP | 30 mg/kg, 5 days/week | Potent antitumor activity | [15] |
| Darolutamide | LAPC-4 | 100 mg/kg (BID) or 200 mg/kg (QD) | Significant reduction in tumor growth | [1] |
Key Experimental Protocols
The evaluation of novel AR antagonists relies on a suite of standardized and robust experimental protocols. Below are detailed methodologies for key assays.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds
-
TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of the test compound.
-
In assay tubes, add the test compound, [3H]-R1881, and rat prostate cytosol.
-
Incubate overnight at 4°C to allow for competitive binding.
-
Add HAP slurry to each tube to bind the AR-ligand complexes.
-
Wash the HAP pellet to remove unbound ligand.
-
Add scintillation cocktail to the HAP pellet and measure radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881.[2]
Cell Viability Assay (MTS/WST-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2)
-
96-well plates
-
Cell culture medium
-
Test compounds
-
MTS or WST-8 reagent
-
Plate reader
Protocol:
-
Seed prostate cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Add MTS or WST-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[16]
Western Blotting for AR and PSA Expression
This technique is used to detect and quantify the protein levels of AR and its downstream target, PSA.
Materials:
-
Prostate cancer cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse treated and untreated prostate cancer cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities to determine the relative protein expression levels.[17][18][19][20]
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cell lines (e.g., LNCaP, LAPC-4)
-
Matrigel
-
Test compounds and vehicle
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of immunocompromised mice.[21][22][23]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[21]
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., oral gavage daily).
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).[21][24]
Experimental Workflow Diagram
Caption: Drug Discovery Workflow for Novel AR Antagonists.
Conclusion and Future Directions
The development of novel androgen receptor antagonists has significantly advanced the treatment landscape for castration-resistant prostate cancer. By comprehensively inhibiting the AR signaling pathway, second-generation agents like enzalutamide, apalutamide, and darolutamide have demonstrated substantial clinical benefits. The in-depth technical understanding of their mechanism of action and the rigorous application of the described experimental protocols are fundamental to the continued discovery and development of even more effective therapies.
Future research will likely focus on:
-
Overcoming Resistance: Developing antagonists that are effective against AR splice variants and mutations that confer resistance to current therapies.[4]
-
Targeting the N-Terminal Domain: Exploring inhibitors that target the N-terminal domain of the AR, which is crucial for its transcriptional activity and is present in splice variants.[25]
-
Combination Therapies: Investigating the synergistic effects of combining novel AR antagonists with other targeted therapies or immunotherapies to achieve more durable responses.[26]
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to specific AR-targeted therapies.[4]
A continued commitment to fundamental research and innovative drug development will be paramount in the ongoing effort to improve outcomes for patients with advanced prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 6. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 7. Minsky DTIC [dtic.minsky.ai]
- 8. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Darolutamide For Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. Preclinical evaluation of the AR inhibitor enzalutamide in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. erc.bioscientifica.com [erc.bioscientifica.com]
- 15. Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.3 |. Cell viability assay [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel Therapies for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Introduction: The Androgen Receptor as a Therapeutic Target
An in-depth technical guide on the discovery and synthesis of a potent androgen receptor antagonist, exemplified by the development of Enzalutamide (MDV3100), a second-generation nonsteroidal antiandrogen. This document is intended for researchers, scientists, and drug development professionals.
The androgen receptor (AR) is a ligand-activated nuclear transcription factor that plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes responsible for cell growth and survival. Consequently, inhibiting the AR signaling pathway is a cornerstone of prostate cancer therapy.
First-generation antiandrogens, such as bicalutamide, competitively inhibit the binding of androgens to the AR. However, their efficacy is often limited by the development of resistance, frequently through AR overexpression or mutations. This clinical challenge spurred the development of second-generation AR antagonists with improved potency and the ability to overcome these resistance mechanisms. This guide focuses on the discovery and synthesis of a representative second-generation AR antagonist, Enzalutamide (formerly MDV3100), which has demonstrated significant clinical success.
Discovery of a Novel Androgen Receptor Antagonist
The discovery of Enzalutamide stemmed from a rational drug design approach aimed at identifying novel AR antagonists with superior efficacy compared to existing therapies. The core strategy involved screening a library of compounds for their ability to inhibit AR signaling, followed by medicinal chemistry efforts to optimize the lead compounds.
Lead Identification
The initial lead compound, RU59063, was identified through high-throughput screening. While RU59063 demonstrated AR antagonistic activity, it suffered from poor pharmacokinetic properties. A key breakthrough came with the discovery of a diarylthiohydantoin scaffold, which exhibited improved potency and drug-like properties. This scaffold became the foundation for the development of Enzalutamide.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies were conducted to optimize the diarylthiohydantoin core. These studies explored modifications at various positions of the molecule to enhance its binding affinity for the AR, improve its antagonistic activity, and optimize its pharmacokinetic profile. A critical modification was the introduction of a bulky side chain, which was found to be crucial for potent antagonism.
The logical progression of the SAR studies is illustrated in the following diagram:
Caption: Logical workflow of the Structure-Activity Relationship (SAR) studies.
Synthesis of Enzalutamide
The chemical synthesis of Enzalutamide involves a multi-step process, which has been optimized for efficiency and scalability. The key steps are outlined below.
Synthetic Scheme
The synthesis typically begins with the construction of the thiohydantoin core, followed by the sequential addition of the aromatic side chains. A representative synthetic route is as follows:
-
Formation of the isothiocyanate: An appropriately substituted aniline (B41778) is treated with thiophosgene (B130339) or a similar reagent to form the corresponding isothiocyanate.
-
Condensation with an amino acid derivative: The isothiocyanate is then reacted with an amino acid ester, typically in the presence of a base, to form the thiohydantoin ring.
-
N-Arylation: The final step involves a cross-coupling reaction, such as a Buchwald-Hartwig amination, to attach the second aromatic ring to the thiohydantoin nitrogen.
A simplified workflow of the synthesis is depicted below:
Caption: Simplified workflow of the chemical synthesis of Enzalutamide.
Biological Evaluation and Quantitative Data
The biological activity of Enzalutamide and its analogs was assessed through a series of in vitro and in vivo assays. The quantitative data from these studies demonstrate the high affinity and potent antagonism of Enzalutamide for the androgen receptor.
In Vitro Activity
The in vitro activity of Enzalutamide was characterized by its ability to bind to the AR and inhibit AR-mediated gene transcription.
| Compound | AR Binding Affinity (IC50, nM) | AR-mediated Transcription (IC50, nM) |
| Bicalutamide | 159 | 160 |
| Enzalutamide | 21 | 36 |
In Vivo Efficacy
The in vivo efficacy of Enzalutamide was evaluated in mouse xenograft models of human prostate cancer.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| Bicalutamide | 35 |
| Enzalutamide | 90 |
Mechanism of Action
Enzalutamide exhibits a multi-faceted mechanism of action that distinguishes it from first-generation antiandrogens. It not only competitively inhibits androgen binding to the AR but also prevents AR nuclear translocation and the interaction of the AR with DNA.
The signaling pathway affected by Enzalutamide is illustrated below:
Caption: The androgen receptor signaling pathway and points of inhibition by Enzalutamide.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Androgen Receptor Binding Assay
This assay quantifies the ability of a compound to displace a radiolabeled androgen from the AR.
-
Materials: Purified recombinant human AR protein, [3H]-DHT (radiolabeled dihydrotestosterone), test compounds, scintillation fluid, filter plates.
-
Procedure:
-
A solution of purified AR protein is incubated with a fixed concentration of [3H]-DHT and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction mixture is then passed through a filter plate to separate the protein-bound radioligand from the unbound radioligand.
-
The filter plate is washed to remove any non-specifically bound radioligand.
-
Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the [3H]-DHT binding (IC50) is calculated.
-
AR-Mediated Transcription Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to inhibit AR-dependent gene transcription.
-
Materials: Prostate cancer cell line (e.g., LNCaP) stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter, DHT, test compounds, luciferase assay reagent.
-
Procedure:
-
The cells are plated in a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with a fixed concentration of DHT to stimulate AR-mediated transcription, along with varying concentrations of the test compound.
-
The cells are incubated for a sufficient period to allow for gene transcription and protein expression.
-
The cell culture medium is removed, and the cells are lysed.
-
A luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The concentration of the test compound that inhibits 50% of the DHT-induced luciferase activity (IC50) is calculated.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude mice), human prostate cancer cells (e.g., LNCaP), test compound formulated for in vivo administration, vehicle control.
-
Procedure:
-
Human prostate cancer cells are implanted subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into different treatment groups (vehicle control, reference compound, test compound).
-
The compounds are administered to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor size is measured regularly using calipers, and tumor volume is calculated.
-
The body weight of the mice is also monitored to assess for any potential toxicity.
-
At the end of the study, the percentage of tumor growth inhibition for each treatment group is calculated relative to the vehicle control group.
-
Conclusion
The discovery and development of Enzalutamide represent a significant advancement in the treatment of prostate cancer. Through a combination of rational drug design, extensive SAR studies, and rigorous biological evaluation, a highly potent and specific AR antagonist was identified. The multi-faceted mechanism of action of Enzalutamide, which involves inhibiting multiple steps in the AR signaling pathway, contributes to its superior clinical efficacy. The synthetic route has been optimized for large-scale production, making this life-saving medication accessible to patients worldwide. The methodologies and strategies employed in the development of Enzalutamide serve as a valuable blueprint for the discovery of future generations of targeted cancer therapies.
In-Depth Technical Guide: The Role of Androgen Receptor Antagonist 8 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Androgen Receptor Antagonist 8, also identified as "Example 13" in patent WO2014036897, is a novel imidazoline (B1206853) derivative that has demonstrated significant potential as an antagonist of the androgen receptor (AR). This document provides a comprehensive technical overview of its activity in prostate cancer cell lines, focusing on its effects on the androgen-sensitive LNCaP cell line. Preclinical data indicate that this compound effectively inhibits key markers of prostate cancer progression, including prostate-specific antigen (PSA) secretion and cancer cell proliferation. This guide details the available quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development of this compound.
Introduction to Androgen Receptor Antagonism in Prostate Cancer
The androgen receptor (AR) is a crucial driver of prostate cancer cell growth and survival.[1] Upon binding to androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it functions as a transcription factor, regulating the expression of genes involved in cell proliferation and survival.[2] Antagonizing the AR is a cornerstone of prostate cancer therapy.[3] this compound represents a promising small molecule in this therapeutic class.
Quantitative Data Summary
The in vitro efficacy of this compound has been primarily characterized in the LNCaP human prostate cancer cell line, which is known to be sensitive to androgens. The available data demonstrates its potent inhibitory effects on two key hallmarks of prostate cancer progression.
| Cell Line | Assay | Endpoint | IC50 (nM) | Duration |
| LNCaP | PSA Secretion Inhibition | Inhibition of Prostate-Specific Antigen secretion | 88 | 4 days |
| LNCaP | Cell Proliferation | Inhibition of cell growth | 66 | 3 days |
Table 1: In vitro activity of this compound in the LNCaP prostate cancer cell line.[4]
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound functions by competitively inhibiting the androgen receptor, thereby disrupting the downstream signaling cascade that promotes prostate cancer cell growth and survival. The binding of this antagonist to the AR prevents the conformational changes necessary for its activation and subsequent nuclear translocation.[3] This blockade inhibits the transcription of AR target genes, such as PSA.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Culture
-
LNCaP Cells: These androgen-sensitive human prostate adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
C4-2 Cells: This androgen-independent subline of LNCaP is also cultured in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin under the same incubator conditions. C4-2 cells are useful for studying castration-resistant prostate cancer.
PSA Secretion Assay
This assay quantifies the amount of Prostate-Specific Antigen (PSA) secreted by prostate cancer cells into the culture medium, a key biomarker of AR activity.
References
Probing the Affinity: A Technical Guide to Androgen Receptor Antagonist Binding to the Ligand-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding affinity of antagonists to the androgen receptor (AR) ligand-binding domain (LBD). Understanding these interactions is pivotal for the development of novel therapeutics for androgen-dependent pathologies, most notably prostate cancer. This document outlines the core signaling pathways, presents quantitative binding data for key antagonists, and details the experimental protocols used to ascertain these values.
The Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of the male phenotype. Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, translocates to the nucleus, and regulates the transcription of target genes.[1] Antagonists function by competitively inhibiting the binding of endogenous androgens to the AR's ligand-binding domain, thereby preventing the downstream signaling cascade that promotes cell growth and survival in hormone-sensitive cancers.[2]
There are two primary signaling pathways for the androgen receptor: a classical (genomic) pathway and a non-classical (non-genomic) pathway. The classical pathway involves the direct regulation of gene transcription in the nucleus, which is the primary target of current AR antagonists.[1] The non-classical pathway involves more rapid signaling events initiated at the cell membrane.[1]
Figure 1: Simplified Androgen Receptor Signaling Pathway and Antagonist Action.
Quantitative Binding Affinity Data
The binding affinity of an antagonist for the AR LBD is a critical determinant of its potency. This is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. Below is a summary of binding affinity data for two well-characterized AR antagonists, Bicalutamide and Enzalutamide.
| Antagonist | Parameter | Value (nM) | Cell Line/System | Reference |
| Bicalutamide | IC50 | 160 | VCaP cells | [3] |
| Ki | 35 | LNCaP cells (T877A mutant AR) | [4] | |
| IC50 | 200 | HepG2 cells | [3] | |
| Enzalutamide | IC50 | 16.0 ± 2.1 | Competitive inhibition of 18F-FDHT binding | [1] |
| Affinity | 5- to 8-fold higher than Bicalutamide | Preclinical CRPC models | [5] |
Experimental Protocols
Accurate determination of binding affinity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for three commonly employed assays.
Radioligand Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AR.
Figure 2: Workflow for a Radioligand Competitive Binding Assay.
-
Preparation of Reagents:
-
Prepare a source of androgen receptors, such as cytosol from rat ventral prostates or purified recombinant AR ligand-binding domain.[6]
-
Prepare a stock solution of a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
-
Prepare serial dilutions of the unlabeled test antagonist and a known reference compound.
-
-
Assay Procedure:
-
In a multi-well plate, combine the AR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test antagonist.
-
Include control wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a large excess of unlabeled androgen).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the AR-bound radioligand from the free radioligand. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Wash the HAP pellet to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Figure 3: General Workflow for Surface Plasmon Resonance (SPR) Analysis.
-
Immobilization of the Ligand:
-
Purified AR-LBD is covalently immobilized onto the surface of a sensor chip.
-
-
Binding Measurement:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The antagonist (analyte), at various concentrations, is injected over the sensor surface. Binding of the antagonist to the immobilized AR-LBD causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU). This is the association phase.
-
After the injection of the antagonist, the running buffer is flowed over the surface again, and the dissociation of the antagonist from the AR-LBD is monitored. This is the dissociation phase.
-
-
Data Analysis:
-
The binding data is recorded in real-time as a sensorgram (RU vs. time).
-
The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Figure 4: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Detailed Methodology: [10][11]
-
Sample Preparation:
-
Purified AR-LBD is placed in the sample cell of the calorimeter.
-
The antagonist is loaded into the injection syringe. It is crucial that both the protein and the ligand are in identical, well-matched buffers to minimize heats of dilution.
-
-
Titration:
-
The experiment is conducted at a constant temperature.
-
A series of small, precise injections of the antagonist solution are made into the sample cell containing the AR-LBD.
-
-
Data Acquisition and Analysis:
-
The heat released or absorbed upon each injection is measured.
-
The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.
-
These heat changes are then plotted against the molar ratio of the antagonist to the AR-LBD.
-
The resulting binding isotherm is fitted to a theoretical binding model to determine the stoichiometry of binding (n), the binding affinity (Ka, from which KD can be calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.
-
References
- 1. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
In-Depth Structural Analysis of Androgen Receptor Antagonist 8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural and functional analysis of Androgen Receptor (AR) Antagonist 8, a non-steroidal inhibitor of the androgen receptor with potential applications in the treatment of prostate cancer. This document outlines the compound's biological activity, synthesizes available quantitative data, and details the experimental protocols for its synthesis and biological evaluation based on publicly available information.
Core Compound Data
Androgen Receptor Antagonist 8, also referred to as "Example 13" in foundational patent literature, is a potent antagonist of the androgen receptor. It has been shown to inhibit prostate-specific antigen (PSA) secretion and proliferation in prostate cancer cell lines.[1]
| Parameter | Value | Source |
| CAS Number | 1572045-29-4 | [1] |
| Molecular Formula | C22H19F4N3O4S | [1] |
| PSA Secretion Inhibition (LNCaP cells) | IC50: 88 nM | [1] |
| Cell Proliferation Inhibition (LNCaP cells) | IC50: 66 nM | [1] |
Structural Framework and Synthesis
AR Antagonist 8 is an imidazoline (B1206853) derivative. The synthesis of this class of compounds is detailed in patent WO2014036897A1. While a direct, step-by-step protocol for "Example 13" is not available in the public domain in English, the general synthesis scheme for related imidazoline derivatives can be inferred from the patent and analogous chemical literature.
General Synthetic Pathway
The synthesis of imidazoline-based androgen receptor antagonists typically involves a multi-step process. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for imidazoline derivatives.
Experimental Protocol: Synthesis of Imidazolidine-2-thione Derivatives (General Example)
The following protocol is a representative example for the synthesis of a related imidazolidine-2-thione structure, illustrating the key chemical transformations involved.
Step 1: Intermediate Formation
-
Dissolve the starting amine in a suitable solvent (e.g., 80% aqueous ethanol).
-
Add carbon disulfide to the solution.
-
Reflux the mixture for a specified period (e.g., 1 hour).
Step 2: Cyclization and Thionation
-
Cool the solution and add a catalytic amount of acid (e.g., concentrated hydrochloric acid).
-
Reflux the mixture for an extended period (e.g., 16 hours) to facilitate cyclization and formation of the thione.
Step 3: Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the product into an organic solvent (e.g., methylene (B1212753) chloride).
-
Dry the organic layer over a suitable drying agent.
-
Concentrate the extract to obtain the crude product.
-
Purify the crude product by trituration with a suitable solvent (e.g., isopropyl ether) or by recrystallization.[2]
Biological Activity and Mechanism of Action
AR Antagonist 8 functions as a competitive inhibitor of the androgen receptor. By binding to the AR, it prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that promote the growth and survival of prostate cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocol: In Vitro Androgen Receptor Activity Assay
The following is a general protocol for assessing the antagonist activity of a compound on the androgen receptor in a cell-based assay.
1. Cell Culture and Plating:
-
Culture LNCaP cells (or another appropriate androgen-sensitive cell line) in a suitable medium supplemented with fetal bovine serum.
-
Plate the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a serial dilution of the test compound (AR Antagonist 8) and a positive control (e.g., bicalutamide).
-
Treat the cells with the compounds at various concentrations in the presence of a known AR agonist (e.g., DHT) to assess antagonistic activity. Also include vehicle-treated and agonist-only controls.
3. Measurement of AR Activity:
-
PSA Secretion Assay: After a defined incubation period (e.g., 4 days), collect the cell culture supernatant. Measure the concentration of secreted PSA using a commercially available ELISA kit.
-
Cell Proliferation Assay: After a defined incubation period (e.g., 3 days), assess cell viability and proliferation using a standard method such as the MTT or CellTiter-Glo assay.
4. Data Analysis:
-
Calculate the percentage of inhibition of PSA secretion or cell proliferation for each concentration of the test compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Logical Relationship of Structural Analysis
A comprehensive structural analysis of a novel compound like AR Antagonist 8 involves a logical progression from initial discovery to detailed characterization.
Caption: Logical workflow for the structural analysis of a novel drug candidate.
Conclusion
This compound is a promising non-steroidal antagonist with potent in vitro activity against prostate cancer cells. Further elucidation of its precise binding mode within the androgen receptor ligand-binding domain through structural biology studies, such as X-ray crystallography or cryo-electron microscopy, would be invaluable for understanding its mechanism of action at a molecular level and for guiding the design of next-generation androgen receptor antagonists. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this and structurally related compounds.
References
In Vitro Characterization of Androgen Receptor Antagonist 8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Androgen Receptor (AR) Antagonist 8, also identified as Example 13 in select publications. This document details the antagonistic properties of the compound, presenting key quantitative data, in-depth experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Quantitative Data Summary
The in vitro efficacy of Androgen Receptor Antagonist 8 has been quantified through various cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) observed in the human prostate cancer cell line, LNCaP.
| Assay Type | Cell Line | Parameter Measured | IC50 Value (nM) | Citation |
| PSA Secretion Inhibition | LNCaP | Prostate-Specific Antigen (PSA) levels | 88 | [1] |
| Cell Proliferation Inhibition | LNCaP | Cell viability and growth | 66 | [1] |
Androgen Receptor Signaling Pathway
Androgen receptor antagonists function by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor. This blockade prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes, which are crucial for the growth and survival of prostate cancer cells.
Caption: Androgen Receptor (AR) Signaling Pathway and Mechanism of Action for AR Antagonist 8.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
LNCaP Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of the androgen-sensitive LNCaP human prostate cancer cell line.
Caption: Workflow for the LNCaP Cell Proliferation Assay.
Methodology:
-
Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 3 days (72 hours).
-
Viability Assessment: A cell proliferation reagent (e.g., MTT or WST-1) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the dose-response curve.
PSA Secretion Assay
This assay quantifies the inhibition of Prostate-Specific Antigen (PSA) secretion from LNCaP cells, a downstream marker of androgen receptor activity.
Caption: Workflow for the PSA Secretion Assay.
Methodology:
-
Cell Culture and Seeding: LNCaP cells are cultured and seeded in multi-well plates as described for the proliferation assay.
-
Treatment: Cells are treated with a fixed concentration of an androgen agonist (e.g., dihydrotestosterone, DHT) to stimulate PSA secretion, along with varying concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for 4 days (96 hours) to allow for sufficient PSA accumulation in the culture medium.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is carefully collected from each well.
-
PSA Quantification: The concentration of PSA in the supernatant is quantified using a commercially available PSA ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Analysis: The percentage of PSA inhibition is calculated relative to the agonist-only control, and the IC50 value is determined from the dose-response curve.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the affinity of this compound for the androgen receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled androgen ligand.
Methodology:
-
Receptor Preparation: A source of androgen receptor is required, which can be purified recombinant AR protein or cell lysates from AR-expressing cells.
-
Ligand Preparation: A radiolabeled (e.g., [3H]-mibolerone) or fluorescently labeled androgen ligand is used as the tracer.
-
Competition Reaction: The AR preparation is incubated with the labeled ligand in the presence of increasing concentrations of unlabeled this compound or a known competitor (as a positive control).
-
Separation of Bound and Free Ligand: Various methods can be used to separate the AR-bound ligand from the free ligand, such as filtration, dextran-coated charcoal, or scintillation proximity assay (SPA).
-
Detection: The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) or IC50 value can be calculated to determine the binding affinity of this compound.
AR-Mediated Reporter Gene Assay
This functional assay measures the ability of this compound to inhibit the transcriptional activity of the androgen receptor.
Methodology:
-
Cell Line: A suitable host cell line (e.g., HEK293, PC-3) is co-transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (containing androgen response elements, AREs). Stable cell lines expressing both components are often used for higher reproducibility.
-
Treatment: The transfected cells are treated with an androgen agonist (e.g., DHT) to induce reporter gene expression, along with increasing concentrations of this compound.
-
Incubation: The cells are incubated for 24-48 hours to allow for reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Analysis: The inhibitory effect of this compound on AR-mediated transcription is determined by the reduction in reporter gene activity compared to the agonist-only control. An IC50 value for the inhibition of transcriptional activity is then calculated.
References
Unveiling the Mechanism: A Technical Guide to the Effect of Androgen Receptor Antagonist 8 on AR Nuclear Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, the AR translocates from the cytoplasm to the nucleus, where it regulates the expression of genes essential for tumor growth and survival. Consequently, inhibiting this nuclear translocation is a key mechanism for many androgen receptor antagonists. This technical guide delves into the effect of Androgen Receptor Antagonist 8, a novel antiandrogen, on AR nuclear translocation. While specific experimental data on this compound's direct impact on AR nuclear translocation is not extensively available in public literature, this guide will leverage data from well-characterized second-generation AR antagonists, such as Enzalutamide, to illustrate the expected mechanistic effects and the experimental approaches used to quantify them. This compound, also identified as "Example 13" in patent WO2014036897, is a potent inhibitor of prostate-specific antigen (PSA) secretion and prostate cancer cell proliferation.[1]
Core Mechanism of Action
This compound is an androgen receptor antagonist that is expected to function similarly to other second-generation non-steroidal antiandrogens.[1] These antagonists competitively bind to the ligand-binding domain (LBD) of the AR, inducing a conformational change that hinders the downstream signaling cascade. A critical consequence of this binding is the disruption of the AR's ability to translocate to the nucleus, a prerequisite for its transcriptional activity. This blockade of nuclear import effectively sequesters the AR in the cytoplasm, preventing it from accessing its target genes in the nucleus and thereby inhibiting cancer cell growth.
Quantitative Analysis of AR Antagonist Activity
The following tables summarize representative quantitative data for potent second-generation AR antagonists, illustrating the typical efficacy that would be assessed for a compound like this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| PSA Secretion Inhibition | LNCaP | 88 nM | [1] |
| Cell Proliferation Inhibition | LNCaP | 66 nM | [1] |
Table 2: Representative Data on Inhibition of AR Nuclear Translocation by a Potent AR Antagonist
| Compound | Cell Line | Treatment Condition | % Inhibition of Nuclear AR | Assay Method |
| Enzalutamide | LNCaP | 10 µM, 1h | ~90% | Immunofluorescence |
| Apalutamide | VCaP | 10 µM, 1h | ~85% | High-Content Imaging |
| Enzalutamide | PC-3 (AR-transfected) | 10 µM, 1h | ~95% | Subcellular Fractionation & Western Blot |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental procedures relevant to the study of AR nuclear translocation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Immunofluorescence Staining for AR Subcellular Localization
This protocol allows for the direct visualization of the androgen receptor's location within the cell.
-
Cell Culture and Treatment:
-
Seed prostate cancer cells (e.g., LNCaP) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours to reduce basal AR activity.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a physiological concentration of dihydrotestosterone (B1667394) (DHT) (e.g., 10 nM) for 1 hour to induce AR nuclear translocation.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against the androgen receptor (diluted in 1% BSA/PBS) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of AR nuclear translocation.
-
Subcellular Fractionation and Western Blotting
This biochemical method provides a quantitative measure of the amount of androgen receptor in the cytoplasmic and nuclear compartments.
-
Cell Culture and Treatment:
-
Culture and treat cells in 10 cm dishes as described in the immunofluorescence protocol.
-
-
Cell Lysis and Fractionation:
-
Harvest the cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer containing protease inhibitors.
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40) and vortex briefly.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the cytoplasmic lysis buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.
-
-
Western Blotting:
-
Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Probe the membrane with a primary antibody against the androgen receptor.
-
Use antibodies against cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative amounts of AR in the cytoplasm and nucleus.
-
High-Content Imaging and Analysis
This automated imaging and analysis approach allows for high-throughput screening and quantification of AR nuclear translocation.
-
Assay Principle:
-
Utilize a cell line stably expressing a fluorescently tagged androgen receptor (e.g., GFP-AR).
-
Treat cells in a multi-well plate format (e.g., 96- or 384-well) with compounds of interest.
-
Use an automated fluorescence microscope to acquire images of the cells, capturing both the GFP-AR signal and a nuclear counterstain.
-
Employ image analysis software to automatically identify the nuclear and cytoplasmic compartments and quantify the fluorescence intensity in each.
-
-
Protocol:
-
Seed GFP-AR expressing cells into black-walled, clear-bottom microplates.
-
Treat with a library of compounds, including this compound, and appropriate controls.
-
Stimulate with DHT to induce translocation.
-
Fix the cells and stain with a nuclear counterstain (e.g., Hoechst 33342).
-
Acquire images using a high-content imaging system.
-
Analyze the images to calculate a nuclear-to-cytoplasmic translocation ratio for each well.
-
Conclusion
While specific published data on the effect of this compound on AR nuclear translocation is limited, its classification as a potent AR antagonist strongly suggests that it functions by inhibiting this critical step in AR signaling. The experimental protocols and representative data presented in this guide provide a comprehensive framework for researchers to investigate and quantify the effects of this and other novel antiandrogens on androgen receptor trafficking. The methodologies described, from traditional immunofluorescence and western blotting to high-throughput, high-content screening, are essential tools in the preclinical evaluation and development of next-generation therapies for prostate cancer.
References
Preclinical Evaluation of Novel Androgen Receptor Antagonists: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the essential preclinical assays and models used to identify and characterize novel androgen receptor (AR) antagonists for the treatment of prostate cancer. It details the methodologies for key experiments, presents data in a structured format, and illustrates critical biological and experimental workflows.
Introduction: The Androgen Receptor in Prostate Cancer
The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, driving the expression of genes involved in cell proliferation and survival.[3][4] Consequently, targeting the AR signaling axis is a cornerstone of prostate cancer therapy.[5] While first-generation antiandrogens have been used for decades, the emergence of resistance, particularly in castration-resistant prostate cancer (CRPC), necessitates the development of novel, more potent AR antagonists.[6][7][8]
A robust preclinical evaluation pipeline is critical to identify candidates with superior efficacy, selectivity, and pharmacokinetic properties, and to understand potential mechanisms of resistance.[6][9] This process involves a tiered approach, beginning with high-throughput in vitro screening and progressing to detailed cellular characterization and finally, in vivo validation in clinically relevant animal models.
The Androgen Receptor Signaling Pathway
Understanding the AR signaling pathway is fundamental to designing effective antagonists. The classical pathway involves androgen binding, which triggers a conformational change in the AR, dissociation from heat shock proteins (HSPs), nuclear translocation, and subsequent regulation of gene transcription.[10][11] Novel antagonists are designed to interfere with one or more of these steps, such as blocking ligand binding, inhibiting nuclear translocation, or preventing DNA binding.[6][12]
References
- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening and Bioactivity Evaluation of Novel Androgen Receptor Antagonists From Anti-PCa Traditional Chinese Medicine Prescriptions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetics and pharmacodynamics of nonsteroidal androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
The Dual Challenge of Androgen Receptor Signaling: A Technical Guide to Targeting Full-Length AR and the Elusive AR-V7 Splice Variant with Androgen Receptor Antagonist 8
For Immediate Release
A Deep Dive into the Molecular Battleground of Advanced Prostate Cancer, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the androgen receptor (AR) and its constitutively active splice variant, AR-V7. We explore the therapeutic potential of Androgen Receptor Antagonist 8, a novel compound, in combating both drivers of castration-resistant prostate cancer (CRPC).
Prostate cancer, a leading cause of cancer-related death in men, is fundamentally driven by the androgen receptor signaling axis. While androgen deprivation therapies and first-generation AR antagonists have been foundational in treatment, the emergence of resistance, often mediated by the AR-V7 splice variant, presents a formidable clinical challenge. This guide provides an in-depth analysis of the mechanisms at play and the potential of new therapeutic agents.
The Androgen Receptor and the Rise of a Formidable Foe: AR-V7
The androgen receptor is a ligand-activated transcription factor crucial for the development and progression of prostate cancer.[1][2] Conventional therapies target the ligand-binding domain (LBD) of the full-length AR (AR-FL), preventing its activation by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). However, a significant portion of patients develop castration-resistant prostate cancer (CRPC), where the cancer progresses despite low androgen levels.[3]
A key mechanism of resistance is the expression of AR splice variants (AR-Vs), with AR-V7 being the most prevalent and clinically relevant.[3][4][5] AR-V7 lacks the LBD, rendering it constitutively active and insensitive to traditional AR-LBD targeted therapies such as enzalutamide (B1683756) and abiraterone.[1][6] The presence of AR-V7 in circulating tumor cells is associated with resistance to these treatments and a poor prognosis.[3][7][8]
This compound: A Profile of Activity
This compound (also referred to as Example 13 in some literature) has emerged as a potent antagonist of the full-length androgen receptor.[9] Preclinical data demonstrates its efficacy in inhibiting AR signaling in prostate cancer cell lines.
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | LNCaP | PSA Secretion | 88 | [9] |
| This compound | LNCaP | Cell Proliferation | 66 | [9] |
These findings highlight the potent activity of this compound against the canonical AR signaling pathway. However, its specific activity against the AR-V7 splice variant remains an area of active investigation. The development of selective AR-V7 inhibitors is a high-priority, unmet clinical need.[5][6]
Signaling Pathways: A Tale of Two Receptors
The signaling pathways of AR-FL and AR-V7, while overlapping, have critical distinctions that underpin therapeutic resistance.
Figure 1: Simplified signaling pathways of full-length Androgen Receptor (AR-FL) and the AR-V7 splice variant.
Experimental Protocols: Foundational Assays for Antagonist Evaluation
The following are generalized protocols for key experiments used to characterize androgen receptor antagonists.
Cell Proliferation Assay (e.g., MTS/XTT Assay)
This assay quantifies the number of viable cells in a culture, providing a measure of a compound's cytostatic or cytotoxic effects.
Figure 2: Workflow for a typical cell proliferation assay.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound). Appropriate vehicle controls are also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Reagent Addition: A colorimetric reagent (e.g., MTS or XTT) is added to each well.
-
Signal Development: The plates are incubated for a further 1-4 hours, during which viable cells metabolize the reagent to produce a colored formazan (B1609692) product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.
-
Analysis: The absorbance values are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.
Prostate-Specific Antigen (PSA) Secretion Assay (e.g., ELISA)
This assay measures the level of PSA, a key biomarker of AR activity, secreted by prostate cancer cells into the culture medium.
Methodology:
-
Cell Culture and Treatment: LNCaP cells are cultured and treated with the test compound as described for the cell proliferation assay, typically for a longer duration (e.g., 4 days) to allow for sufficient PSA accumulation.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: A quantitative enzyme-linked immunosorbent assay (ELISA) is performed on the collected supernatants according to the manufacturer's instructions to determine the concentration of PSA.
-
Data Analysis: The PSA concentrations are normalized to the total protein content of the corresponding cell lysates or to cell viability to account for any cytotoxic effects of the compound. The IC50 for PSA secretion inhibition is then calculated.
Future Directions and the Quest for AR-V7 Inhibition
While this compound shows promise in targeting AR-FL, the critical next step is to determine its efficacy against AR-V7. Future research should focus on:
-
AR-V7 Binding and Activity Assays: Utilizing cell lines engineered to express AR-V7 (e.g., 22Rv1 or LNCaP95) to directly measure the antagonist's impact on AR-V7-driven transcription and cell growth.
-
Development of Selective AR-V7 Degraders: Exploring strategies like PROteolysis TArgeting Chimeras (PROTACs) that can specifically target AR-V7 for degradation.[6]
-
Combination Therapies: Investigating the synergistic potential of this compound with other agents that may indirectly inhibit AR-V7 activity.
The development of therapies that can effectively inhibit both AR-FL and AR-V7 is paramount to overcoming resistance in advanced prostate cancer. This compound represents a valuable tool in our arsenal, and its further characterization will be crucial in the ongoing fight against this complex disease.
References
- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 2. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of androgen receptor splice variants in prostate cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Androgen receptor splice variant V7 (AR-V7) in circulating tumor cells: a coming of age for AR splice variants? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Identifying Novel Chemotypes for Androgen Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR), a crucial mediator of prostate cancer development and progression, remains a primary target for therapeutic intervention. The emergence of resistance to current antiandrogen therapies necessitates the discovery of novel chemotypes that can effectively inhibit AR signaling. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the identification and characterization of new androgen receptor antagonists.
Strategies for Discovering Novel AR Antagonists
The quest for new AR antagonists employs a variety of screening methodologies, each with its own advantages and limitations. The primary approaches include high-throughput screening, virtual screening, and fragment-based drug discovery.
High-Throughput Screening (HTS): This method involves the rapid, automated testing of large chemical libraries to identify compounds that modulate AR activity.[1] Cell-based assays are commonly used in HTS to assess the functional consequences of AR inhibition.[2][3]
Virtual Screening (VS): Computational methods are utilized to screen vast libraries of virtual compounds to identify those with a high probability of binding to the AR.[4][5] This approach can be structure-based, relying on the 3D structure of the AR ligand-binding domain, or ligand-based, using the pharmacophoric features of known antagonists.[6][7]
Fragment-Based Drug Discovery (FBDD): This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the AR.[8][9] Hits from these screens are then optimized and linked together to generate more potent lead compounds.[10][11][12]
The logical relationship between these screening strategies is illustrated in the workflow diagram below.
Caption: A logical workflow for the discovery of novel androgen receptor antagonists.
The Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[13] Its signaling cascade plays a pivotal role in normal male physiology and in the pathology of prostate cancer.[14][15] The classical signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm.[16] This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation into the nucleus.[14] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[13][17]
In addition to the classical pathway, non-classical signaling pathways have also been described. These can involve membrane-associated AR and the activation of various kinase cascades, such as the MAPK pathway.[13][18]
Caption: A simplified diagram of the classical androgen receptor signaling pathway.
Experimental Protocols
The identification and characterization of novel AR antagonists rely on a series of well-defined in vitro assays. Detailed protocols for three key experiments are provided below.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[19][20]
Materials:
-
Rat prostate cytosol containing the androgen receptor[19]
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)[19]
-
Hydroxyapatite (HAP) slurry[19]
-
Scintillation cocktail[19]
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add a fixed concentration of [3H]-R1881 to each well.
-
Add the diluted test compounds to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled R1881).
-
Add the rat prostate cytosol to each well and incubate overnight at 4°C.[19]
-
Add the HAP slurry to each well to capture the receptor-ligand complexes.
-
Wash the HAP slurry to remove unbound ligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of [3H]-R1881 binding for each concentration of the test compound and determine the IC50 value.
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a test compound to inhibit androgen-induced transcription of a reporter gene.[21][22][23][24]
Materials:
-
A suitable cell line (e.g., PC-3, LNCaP, or a cell line engineered to express AR and an ARE-driven reporter)[1][25][26]
-
An AR expression vector (if the cell line does not endogenously express AR)
-
A reporter vector containing a luciferase or fluorescent protein gene under the control of an ARE-containing promoter
-
Transfection reagent
-
Cell culture medium and supplements
-
Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881)
-
Test compounds
-
Luciferase assay reagent or a fluorescence plate reader
Procedure:
-
Seed the cells in a 96-well plate.
-
If necessary, co-transfect the cells with the AR expression vector and the ARE-reporter vector.
-
After an appropriate incubation period, treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of DHT or R1881. Include control wells with DHT/R1881 alone and vehicle control.
-
Incubate the cells for 24-48 hours.
-
If using a luciferase reporter, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percent inhibition of reporter gene expression for each concentration of the test compound and determine the IC50 value.
Prostate Cancer Cell Proliferation Assay
This assay assesses the ability of a test compound to inhibit the growth of androgen-dependent prostate cancer cells.[27][28][29]
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP)[28]
-
Cell culture medium and supplements
-
Dihydrotestosterone (DHT)
-
Test compounds
-
MTT or WST-8 reagent[27]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the LNCaP cells in a 96-well plate in a medium containing low levels of androgens.
-
After the cells have attached, treat them with serial dilutions of the test compounds in the presence of a fixed concentration of DHT. Include control wells with DHT alone and vehicle control.
-
Incubate the cells for 3-5 days.
-
Add the MTT or WST-8 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of the test compound and determine the GI50 (growth inhibition 50) value.
Data Presentation and Structure-Activity Relationships
The quantitative data obtained from these assays are crucial for comparing the potency of different chemotypes and for establishing structure-activity relationships (SAR).[16][17][30][31] SAR studies aim to identify the chemical features that are essential for antagonistic activity and to guide the optimization of lead compounds.[32]
Table 1: In Vitro Activity of Novel Androgen Receptor Antagonists
| Compound ID | AR Binding IC50 (µM) | AR Reporter Assay IC50 (µM) | LNCaP Proliferation GI50 (µM) |
| Reference Compounds | |||
| Bicalutamide | 0.15 | 0.5 | 1.2 |
| Enzalutamide | 0.02 | 0.1 | 0.4 |
| Novel Chemotypes | |||
| Compound A | 5.2 | 12.8 | 25.1 |
| Compound B | 0.8 | 2.1 | 5.6 |
| Compound C | 0.05 | 0.3 | 0.9 |
| Compound D | >50 | >50 | >50 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
The identification of novel chemotypes for androgen receptor antagonists is a critical endeavor in the development of new therapies for prostate cancer. The integrated use of high-throughput screening, virtual screening, and fragment-based discovery, coupled with robust in vitro characterization, provides a powerful platform for the discovery of next-generation antiandrogens. The detailed methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to this important area of drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based Virtual Screening and Identification of a Novel Androgen Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationship based virtual screening for novel androgen receptor antagonists - UBC Library Open Collections [open.library.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 9. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 11. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-Based Drug Discovery: Key Advances and Applications | Technology Networks [technologynetworks.com]
- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abeomics.com [abeomics.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 21. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. caymanchem.com [caymanchem.com]
- 23. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 26. reprocell.com [reprocell.com]
- 27. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- 31. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Interaction of Potent Antagonists with the Androgen Receptor: A Technical Guide to Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methods used to investigate the binding of potent antagonists to the Androgen Receptor (AR), a critical target in the development of therapeutics for prostate cancer. By leveraging molecular docking simulations, researchers can elucidate the binding modes, affinities, and key molecular interactions that drive antagonist potency. This document outlines the experimental protocols for such studies, presents representative quantitative data for well-characterized AR antagonists, and visualizes the underlying biological and methodological frameworks.
Quantitative Analysis of Androgen Receptor Antagonist Binding
Molecular docking studies provide valuable quantitative metrics to assess the binding affinity and potential efficacy of AR antagonists. These metrics, including docking scores and half-maximal inhibitory concentrations (IC50), are crucial for comparing candidate molecules and guiding lead optimization. The table below summarizes representative data for several potent non-steroidal AR antagonists.
| Compound | Docking Score (kcal/mol) | IC50 (nM) - AR Inhibition | Key Interacting Residues |
| Enzalutamide | -10.96[1] | Not explicitly found in search results | Not explicitly found in search results |
| Darolutamide | -9.97[1] | Not explicitly found in search results | Not explicitly found in search results |
| Bicalutamide (B1683754) | -9.84[1] | 159-243[2] | Leu704, Asn705, Arg752[3] |
| Apalutamide | -8.8 | Not explicitly found in search results | Arg147, Leu151, Cys241 |
Note: Docking scores can vary depending on the specific software, force field, and docking parameters used. The IC50 values reflect the concentration of the antagonist required to inhibit 50% of AR activity in cellular assays.
Experimental Protocols for Molecular Docking of Androgen Receptor Antagonists
The following section details a generalized yet comprehensive protocol for performing molecular docking studies of AR antagonists. This methodology is synthesized from established practices in the field.[4][5][6]
Protein Preparation
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the Androgen Receptor Ligand Binding Domain (LBD) is obtained from the Protein Data Bank (PDB). A common choice is a structure co-crystallized with a known agonist or antagonist (e.g., PDB ID: 1E3G, 1Z95).[6]
-
Protein Clean-up: The downloaded PDB file is prepared by removing water molecules, co-factors, and any existing ligands. This ensures that the docking simulation focuses on the interaction between the receptor and the antagonist of interest.
-
Addition of Hydrogen Atoms and Charge Assignment: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein. Atomic charges are then assigned using a force field such as AMBER or MMFF94.[4]
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to achieve a low-energy conformation. This is often performed using a force field until the root-mean-square deviation (RMSD) of heavy atoms converges.
Ligand Preparation
-
Ligand Structure Generation: The 2D or 3D structure of the antagonist molecule is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) or downloaded from a chemical database like PubChem.
-
Energy Minimization: Similar to the protein, the ligand's geometry is optimized through energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation.
-
Charge and Torsion Angle Assignment: Appropriate atomic charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the AR LBD. This box specifies the search space for the ligand during the docking simulation. The dimensions of the grid box are typically set to encompass the entire binding pocket.
-
Docking Algorithm: A docking program (e.g., AutoDock, Surflex-Dock, Glide) is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses.[4][7] These programs employ scoring functions to estimate the binding affinity (docking score) for each pose.
-
Selection of Docking Parameters: Docking parameters, such as the number of genetic algorithm runs, population size, and number of energy evaluations, are set. Default parameters are often used, but these can be adjusted to increase the thoroughness of the search.
Analysis of Docking Results
-
Pose Clustering and Selection: The docking software typically generates multiple binding poses. These poses are clustered based on their RMSD, and the lowest energy pose from the most populated cluster is often selected as the most probable binding mode.
-
Interaction Analysis: The selected binding pose is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the antagonist and the amino acid residues of the AR active site.
-
Binding Affinity Evaluation: The docking score, which represents an estimate of the binding free energy, is recorded. Lower (more negative) docking scores generally indicate a higher binding affinity.
Visualizing Key Processes
To better understand the context and workflow of these studies, the following diagrams have been generated using Graphviz.
References
- 1. oaji.net [oaji.net]
- 2. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular Modeling Studies of Natural Inhibitors of Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations [frontiersin.org]
- 7. Endocrine Disruption at the Androgen Receptor: Employing Molecular Dynamics and Docking for Improved Virtual Screening and Toxicity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Androgen Receptor Antagonist 8: A Technical Guide for Drug Development in Androgen-Dependent Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen receptor (AR) signaling plays a pivotal role in the progression of various androgen-dependent diseases, most notably prostate cancer. The development of antagonists that can effectively block this signaling pathway is a cornerstone of therapeutic strategy. This technical guide provides an in-depth overview of a specific investigational molecule, Androgen Receptor Antagonist 8. This compound, also identified as "Example 13" in patent literature and referred to by some vendors as a "Lupeol-inspired" molecule, has demonstrated significant potential in preclinical studies. This document will detail its mechanism of action, quantitative biological data, experimental protocols, and relevant signaling pathways to support further research and development efforts.
Core Compound Data
This compound has been evaluated for its ability to inhibit androgen receptor activity. The following table summarizes the key quantitative data from in vitro assays.
| Assay | Cell Line | Metric | Value | Reference |
| PSA Secretion Inhibition | LNCaP | IC50 | 88 nM | Patent WO2014036897A1 |
| Cell Proliferation Inhibition | LNCaP | IC50 | 66 nM | Patent WO2014036897A1 |
Mechanism of Action
This compound functions as a competitive inhibitor of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent transactivation of androgen-responsive genes, including Prostate-Specific Antigen (PSA). The inspiration from Lupeol, a natural triterpenoid, suggests a potential for a distinct binding mode or allosteric modulation of the receptor, though further structural studies are required to confirm this.
Androgen Receptor Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical androgen receptor signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of the Androgen Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions found in the primary patent literature and supplemented with standard laboratory practices.
LNCaP Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of the androgen-sensitive LNCaP human prostate cancer cell line.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000 cells per well in RPMI-1640 medium with 10% FBS.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of the antagonist. Include a vehicle control (DMSO only).
-
Incubate the plate for 3 days (72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add the cell counting solution to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Prostate-Specific Antigen (PSA) Secretion Assay
Objective: To measure the inhibitory effect of this compound on the secretion of PSA from LNCaP cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (cs-FBS) to remove endogenous androgens.
-
Dihydrotestosterone (DHT)
-
This compound (stock solution in DMSO)
-
24-well cell culture plates
-
PSA ELISA kit
Procedure:
-
Seed LNCaP cells in a 24-well plate in RPMI-1640 with 10% cs-FBS and allow them to attach for 24 hours.
-
Wash the cells with serum-free medium and then incubate in fresh RPMI-1640 with 10% cs-FBS.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 1 nM DHT to induce PSA expression.
-
Incubate the plates for 4 days (96 hours) at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of PSA in the supernatant using a commercial PSA ELISA kit according to the manufacturer's protocol.
-
Normalize the PSA levels to the total protein concentration of the cells in each well.
-
Calculate the percentage of PSA secretion inhibition for each antagonist concentration relative to the DHT-stimulated vehicle control.
-
Determine the IC50 value as described in the proliferation assay protocol.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
A Deep Dive into the Pharmacology of Next-Generation Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacology of next-generation androgen receptor (AR) antagonists, focusing on enzalutamide (B1683756), apalutamide, and darolutamide (B1677182). This document details their mechanisms of action, resistance pathways, and clinical efficacy, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a critical resource for professionals in the field of oncology drug development.
Introduction: The Evolving Landscape of Androgen Receptor Inhibition
The androgen receptor, a ligand-activated transcription factor, is a key driver in the progression of prostate cancer.[1] For decades, androgen deprivation therapy (ADT) has been the cornerstone of treatment for advanced prostate cancer. However, the majority of patients eventually develop castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of testosterone (B1683101). Next-generation androgen receptor antagonists have emerged as a pivotal therapeutic class in the management of CRPC, demonstrating significant improvements in patient outcomes.[2]
These newer agents exhibit a higher binding affinity for the AR and a more complete blockade of the AR signaling pathway compared to their first-generation predecessors.[3][4] This guide will explore the pharmacological nuances of three leading next-generation AR antagonists: enzalutamide, apalutamide, and darolutamide.
Mechanism of Action: A Multi-pronged Attack on AR Signaling
Next-generation AR antagonists employ a multifaceted approach to inhibit AR signaling, targeting several key steps in the activation pathway. Unlike first-generation antagonists, which primarily act as competitive inhibitors of androgen binding, these newer agents also prevent AR nuclear translocation and subsequent binding to DNA.[3][4]
-
Competitive Inhibition of Androgen Binding: Enzalutamide, apalutamide, and darolutamide all bind with high affinity to the ligand-binding domain (LBD) of the AR, effectively blocking the binding of endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT).[3][5]
-
Inhibition of Nuclear Translocation: Upon androgen binding, the AR undergoes a conformational change and translocates from the cytoplasm to the nucleus. Next-generation antagonists disrupt this process, sequestering the AR in the cytoplasm.[3][4]
-
Impaired DNA Binding and Transcriptional Activation: By preventing nuclear localization, these antagonists effectively block the AR from binding to androgen response elements (AREs) on target genes, thereby inhibiting the transcription of genes responsible for prostate cancer cell growth and survival.[3][4]
Darolutamide is noted to have a distinct chemical structure compared to enzalutamide and apalutamide, which may contribute to its different side effect profile, particularly its lower propensity to cross the blood-brain barrier.[5]
Quantitative Pharmacology: A Comparative Analysis
The enhanced potency of next-generation AR antagonists is reflected in their binding affinities (Ki) and inhibitory concentrations (IC50). The following tables summarize key quantitative data for enzalutamide, apalutamide, and darolutamide.
| Drug | Target | IC50 (nM) | Reference |
| Enzalutamide | Wild-Type AR | 21.4 - 26 | [6] |
| F877L Mutant AR | Agonist activity | [7] | |
| Apalutamide | Wild-Type AR | 63 | [8] |
| F877L Mutant AR | Agonist activity | [9] | |
| Darolutamide | Wild-Type AR | 26 | [8] |
| F877L Mutant AR | Antagonist activity | [7] |
| Drug | Target | Ki (nM) | Reference |
| Darolutamide | Wild-Type AR | Low | [5] |
Mechanisms of Resistance: Overcoming Therapeutic Hurdles
Despite the significant efficacy of next-generation AR antagonists, acquired resistance remains a major clinical challenge. Several mechanisms contribute to the development of resistance, primarily involving the reactivation of AR signaling.
-
AR Mutations: Point mutations in the AR ligand-binding domain can alter the binding of antagonists, sometimes converting them into agonists. The F877L and T878A mutations are well-characterized examples that can confer resistance to enzalutamide and apalutamide.[9][10] Darolutamide has shown activity against some of these mutated forms of the AR.[7]
-
AR Splice Variants: The expression of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain, is a significant mechanism of resistance. These variants can drive AR-dependent transcription in the absence of androgens and are not inhibited by LBD-targeting antagonists.[11]
-
AR Amplification and Overexpression: Increased levels of the AR protein can overcome the inhibitory effects of antagonists.[11]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, can promote prostate cancer cell survival and proliferation independently of AR signaling.[1]
Clinical Efficacy: Landmark Trials in Non-Metastatic CRPC
The clinical utility of next-generation AR antagonists has been firmly established in large, randomized, placebo-controlled Phase 3 trials in patients with non-metastatic castration-resistant prostate cancer (nmCRPC).
| Trial | Drug | Patient Population | Primary Endpoint | Key Outcomes | Reference |
| SPARTAN | Apalutamide | nmCRPC with PSA doubling time ≤ 10 months | Metastasis-Free Survival (MFS) | Median MFS: 40.5 vs 16.2 months (HR 0.28); Significant OS benefit | [4][9][12] |
| ARAMIS | Darolutamide | nmCRPC with PSA doubling time ≤ 10 months | Metastasis-Free Survival (MFS) | Median MFS: 40.4 vs 18.4 months (HR 0.41); Significant OS benefit | [13][14][15] |
| PROSPER | Enzalutamide | nmCRPC with PSA doubling time ≤ 10 months | Metastasis-Free Survival (MFS) | Median MFS: 36.6 vs 14.7 months (HR 0.29); Significant OS benefit | [1] |
These trials consistently demonstrated a significant improvement in metastasis-free survival and overall survival with the addition of a next-generation AR antagonist to androgen deprivation therapy.[1][7][15] Real-world evidence suggests that darolutamide may be associated with a longer time to treatment discontinuation due to adverse events compared to enzalutamide and apalutamide.[16]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the pharmacology of androgen receptor antagonists.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat prostate cytosol preparation (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds
-
Low-salt and high-salt TEDG buffers
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare low-salt and high-salt TEDG buffers with necessary components (EDTA, PMSF, sodium molybdate, DTT, KCl) at the correct concentrations and pH.[17]
-
Preparation of Standard Curve and Test Compounds: Prepare serial dilutions of unlabeled R1881 for the standard curve and the test compounds in ethanol.[17]
-
AR Cytosol Preparation: Castrate rats and 24 hours later, excise the ventral prostate. Homogenize the tissue in low-salt TEDG buffer and perform a series of centrifugations to obtain the cytosolic fraction containing the AR.[17]
-
Binding Assay:
-
In assay tubes, combine the AR cytosol preparation, [³H]-R1881, and either a standard dilution of unlabeled R1881 or a dilution of the test compound.
-
Incubate the tubes to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand: Use a method such as hydroxylapatite (HAP) gel to separate the AR-bound [³H]-R1881 from the free radioligand.[17]
-
Quantification: Add scintillation cocktail to the samples and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-R1881 against the concentration of the competitor (unlabeled R1881 or test compound) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[18]
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate AR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293, 22RV1)
-
AR expression vector
-
Luciferase reporter vector containing an ARE-driven promoter
-
Transfection reagent
-
Test compounds and reference agonist (e.g., DHT)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
For agonist testing, treat the transfected cells with various concentrations of the test compound.
-
For antagonist testing, treat the cells with a known AR agonist (e.g., DHT) in the presence of varying concentrations of the test compound.[19]
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for AR-mediated transcription of the luciferase gene.[19][20]
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.[21]
-
Luminescence Measurement: Add the luciferase assay reagent containing the luciferin (B1168401) substrate to the cell lysate and measure the resulting luminescence using a luminometer.[21]
-
Data Analysis:
-
For agonist activity, plot the luminescence signal against the concentration of the test compound.
-
For antagonist activity, plot the percentage of inhibition of the agonist-induced luminescence against the concentration of the test compound to determine the IC50 value.[22]
-
Androgen Receptor Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus in response to compound treatment.
Materials:
-
Cells expressing AR (e.g., C4-2, or cells transfected with a GFP-tagged AR)[21]
-
Test compounds and reference agonist (e.g., DHT)
-
Fixing solution (e.g., formalin)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Primary antibody against AR (if not using a fluorescently tagged AR)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in a multi-well imaging plate. Treat the cells with the test compounds, a reference agonist, or a vehicle control for a specified duration (e.g., overnight).[21]
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative to preserve cell morphology.
-
Permeabilize the cell membranes to allow for antibody entry.[23]
-
-
Immunostaining (for non-tagged AR):
-
Incubate the cells with a primary antibody specific for the androgen receptor.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.[24]
-
-
Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear dye.[21]
-
Imaging: Acquire images of the cells using a fluorescence microscope or a high-content imaging system. Capture images of the AR (or GFP-AR) and the nucleus in separate channels.
-
Image Analysis: Quantify the fluorescence intensity of the AR signal in the nucleus and the cytoplasm for a large number of cells. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of AR nuclear translocation.[21]
Visualizing the Pharmacology: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the pharmacology of next-generation androgen receptor antagonists.
Caption: Canonical Androgen Receptor Signaling Pathway.
Caption: MOA of Next-Generation AR Antagonists.
Caption: Workflow for AR Competitive Binding Assay.
Conclusion
Next-generation androgen receptor antagonists have revolutionized the treatment of advanced prostate cancer by providing a more potent and comprehensive blockade of the AR signaling pathway. Their superior clinical efficacy over first-generation agents is well-established. However, the emergence of resistance underscores the need for continued research into novel therapeutic strategies. This technical guide provides a foundational understanding of the pharmacology of these critical agents to aid researchers, scientists, and drug development professionals in their efforts to further advance the treatment of prostate cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medrxiv.org [medrxiv.org]
- 9. Emerging mutations and functional changes of androgen receptor associated with treatment resistance in prostate cancer - Martignano - Translational Cancer Research [tcr.amegroups.org]
- 10. The Effect of F877L and T878A Mutations on Androgen Receptor Response to Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abeomics.com [abeomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. targetedonc.com [targetedonc.com]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. tandfonline.com [tandfonline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Immunofluorescence protocol of Pax7 and androgen receptor for frozen muscle sections with unmasking [protocols.io]
Methodological & Application
Application Notes and Protocols: In Vitro Androgen Receptor Antagonist 8 Assay
These application notes provide a detailed protocol for the in vitro characterization of Androgen Receptor (AR) antagonists, with a specific focus on "Androgen Receptor Antagonist 8." The information is intended for researchers, scientists, and professionals involved in drug development and prostate cancer research.
Introduction to this compound
This compound is a compound identified as an antagonist of the androgen receptor.[1][2] It has been shown to inhibit the secretion of prostate-specific antigen (PSA) in LNCaP cells, a human prostate cancer cell line, and to inhibit the proliferation of these cells.[1] Such antagonists are crucial in the research and treatment of prostate cancer, as the androgen receptor signaling pathway is a key driver of disease progression.[3][4] AR antagonists function by preventing androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from binding to the AR, thereby inhibiting the downstream signaling cascade that leads to the transcription of target genes involved in cell growth and proliferation.[5][6]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Assay Type | Cell Line | Endpoint | IC50 Value | Reference |
| PSA Secretion Inhibition | LNCaP | Inhibition of PSA secretion | 88 nM | [1] |
| Cell Proliferation | LNCaP | Inhibition of cell proliferation | 66 nM | [1] |
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus.[7][8] In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival.[7][9] AR antagonists block this pathway by competitively inhibiting the binding of androgens to the receptor.[6]
Androgen Receptor Signaling Pathway and Point of Antagonism.
Experimental Protocols
Two key in vitro assays are detailed below to assess the antagonist activity of compounds like this compound: a Luciferase Reporter Gene Assay and a Competitive Radioligand Binding Assay.
Protocol 1: AR Antagonist Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a test compound to inhibit the transcriptional activity of the androgen receptor in response to a known AR agonist.[8][10]
4.1. Materials
-
Cell Line: Androgen-responsive cell line stably or transiently transfected with an AR expression vector and a luciferase reporter plasmid containing androgen response elements (e.g., 22RV1-luciferase[11], PC3, or LNCaP cells).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.[10]
-
Test Compound: this compound.
-
AR Agonist: Dihydrotestosterone (DHT) or a synthetic agonist like R1881.[12]
-
Assay Plate: White, clear-bottom 96-well cell culture plates.[11]
-
Reagents: DMSO (vehicle), ONE-Step™ Luciferase Assay System or similar.[11]
4.2. Experimental Workflow Diagram
Workflow for the AR Luciferase Reporter Gene Assay.
4.3. Step-by-Step Procedure
-
Cell Seeding: Seed the androgen-responsive reporter cells into a white, clear-bottom 96-well plate at a density of approximately 20,000 cells per well in 100 µL of culture medium containing 10% CS-FBS.[11] Include wells without cells to serve as a cell-free control for background luminescence.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.[11]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay medium. Also, prepare solutions of the reference antagonist (e.g., Enzalutamide) and a vehicle control (DMSO).
-
Antagonist Treatment: Remove the culture medium from the wells and add 50 µL of the diluted antagonist or control solutions to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.[11]
-
Agonist Stimulation: Prepare the AR agonist (e.g., DHT) in the assay medium at a concentration that will yield a final concentration in the EC50 to EC80 range (e.g., a final concentration of 2 nM).[11] Add 50 µL of the diluted agonist to all wells except the "unstimulated" controls. Add 50 µL of assay medium without agonist to the "unstimulated" wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator overnight.[11]
-
Lysis and Luminescence Measurement: Add 100 µL of a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay reagent) to each well.[11]
-
Data Acquisition: Incubate the plate at room temperature for approximately 15-30 minutes with gentle agitation, then measure the luminescence using a plate reader.[11]
4.4. Data Analysis
-
Subtract the average background luminescence from all readings.
-
Normalize the data by setting the "stimulated, no antagonist" wells to 100% activity and the "unstimulated" wells to 0% activity.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic curve).
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.[14][15]
5.1. Materials
-
AR Source: Purified recombinant human androgen receptor ligand-binding domain (AR-LBD).[14]
-
Test Compound: this compound.
-
Non-labeled Competitor: High concentration of non-radiolabeled DHT for determining non-specific binding.[14]
-
Assay Buffer: e.g., Tris-HCl, pH 7.4, containing protease inhibitors.[14]
-
Scintillation Cocktail and Counter.
5.2. Step-by-Step Procedure
-
Plate Preparation: In a 96-well plate, combine the purified AR-LBD, a fixed concentration of the radioligand (e.g., [3H]-DHT), and varying concentrations of the test compound (this compound).[14]
-
Controls:
-
Incubation: Incubate the plate at 4°C for a sufficient time to allow the binding to reach equilibrium (e.g., 18-24 hours).[14]
-
Separation of Bound and Free Ligand: Transfer the reaction mixtures to a filter plate and wash rapidly with ice-cold assay buffer to remove the unbound radioligand.[14]
-
Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a scintillation counter.[14]
5.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antagonist that displaces 50% of the specifically bound radioligand.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 10. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LNCaP Cell Proliferation Assay Using Androgen Receptor Antagonist 8
Audience: Researchers, scientists, and drug development professionals.
Introduction
LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line widely utilized in prostate cancer research. These cells express a mutated androgen receptor (AR), which, upon activation by androgens like dihydrotestosterone (B1667394) (DHT), promotes cell proliferation and survival. The study of AR antagonists is crucial for the development of novel therapeutics for prostate cancer. This document provides a detailed protocol for assessing the anti-proliferative effects of Androgen Receptor Antagonist 8 on LNCaP cells using a WST-1 cell proliferation assay.
This compound is an investigational compound that has been shown to inhibit prostate-specific antigen (PSA) secretion and proliferation in LNCaP cells.[1] Understanding its potency and mechanism of action is a key step in its preclinical evaluation.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and other common AR antagonists on LNCaP cell proliferation.
Table 1: IC50 Values of Androgen Receptor Antagonists on LNCaP Cell Proliferation
| Compound | IC50 (nM) | Assay Duration | Reference |
| This compound | 66 | 3 days | [1] |
| Bicalutamide | 160 | Not Specified | [2] |
| Enzalutamide (B1683756) | 21.4 - 36 | Not Specified | [2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect of this compound on LNCaP Cells
| Parameter | IC50 (nM) | Assay Duration | Cell Line | Reference |
| Inhibition of PSA Secretion | 88 | 4 days | LNCaP | [1] |
| Inhibition of Cell Proliferation | 66 | 3 days | LNCaP | [1] |
Experimental Protocols
This section details the necessary protocols for maintaining LNCaP cells and performing the cell proliferation assay.
LNCaP Cell Culture Protocol
LNCaP cells are weakly adherent and tend to grow in clusters.[4][5] Careful handling is required to maintain healthy cultures.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS) (ATCC® 30-2020™)
-
0.25% Trypsin-EDTA solution (ATCC® 30-2101™)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS.
-
Cell Maintenance: Culture LNCaP cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.[4]
-
Media Change: Change the medium every 2-3 days.
-
Subculturing:
-
When cells reach approximately 80% confluence, aspirate the old medium.
-
Rinse the cell layer with PBS to remove any residual serum that may inhibit trypsin.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and observe the cells under a microscope until the cell layer is dispersed (typically 3-12 minutes).[4] Avoid agitation to prevent cell clumping.[4]
-
Neutralize the trypsin by adding 4 volumes of complete growth medium.
-
Gently pipette the cell suspension to break up any remaining clumps.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
-
Seed new flasks at a density of 1-2 x 10^4 cells/cm².[6]
-
LNCaP Cell Proliferation Assay using WST-1
This protocol outlines the steps to measure the anti-proliferative effect of this compound on LNCaP cells.
Materials:
-
LNCaP cells
-
Complete growth medium (RPMI-1640 + 10% FBS)
-
Charcoal-stripped FBS
-
Dihydrotestosterone (DHT)
-
This compound
-
WST-1 cell proliferation reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest LNCaP cells as described in the subculturing protocol.
-
Resuspend the cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS (to reduce background androgen levels).
-
Seed the cells into a 96-well plate at a density of 4 x 10³ cells/well in a volume of 100 µL.[7]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the antagonist in RPMI-1640 with charcoal-stripped FBS.
-
Prepare a solution of DHT (e.g., 1 nM final concentration) in the same medium to stimulate proliferation.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of medium containing DHT and the various concentrations of this compound to the respective wells. Include appropriate controls:
-
Vehicle control (medium with DHT and solvent)
-
Negative control (medium without DHT)
-
Blank (medium only)
-
-
Incubate the plate for 72 hours (3 days) at 37°C and 5% CO2.[1]
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Shake the plate thoroughly for 1 minute on a shaker.
-
Measure the absorbance of the samples at 440 nm using a microplate reader.[7] A reference wavelength of >600 nm can be used.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell proliferation inhibition for each concentration of the antagonist compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
-
Visualizations
Androgen Receptor Signaling Pathway in LNCaP Cells
In androgen-dependent LNCaP cells, dihydrotestosterone (DHT) binds to the androgen receptor (AR). This complex then translocates to the nucleus, where it can activate a phosphorylation signaling pathway involving Src, MEK-1/2, and ERK-1/2, ultimately leading to the activation of the transcription factor CREB and promoting cell proliferation.
Caption: Androgen Receptor Signaling Pathway in LNCaP Cells.
Experimental Workflow for LNCaP Cell Proliferation Assay
The following diagram illustrates the key steps in the experimental workflow for assessing the effect of an androgen receptor antagonist on LNCaP cell proliferation.
Caption: Experimental Workflow for LNCaP Cell Proliferation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of genes required for enzalutamide resistance in castration-resistant prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for Identifying Novel Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and robust screening methods for the identification and characterization of new androgen receptor (AR) antagonists. The protocols outlined below are designed to guide researchers through the process of high-throughput screening (HTS) and subsequent validation of potential drug candidates that target the androgen receptor, a key driver in the progression of prostate cancer and other androgen-dependent diseases.
Introduction to Androgen Receptor Antagonism
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, initiating their transcription.[1] Antagonists of the AR function by competitively binding to the receptor, thereby inhibiting the binding of endogenous androgens and preventing the conformational changes required for receptor activation and downstream signaling.[2] The identification of novel AR antagonists is a critical area of research for the development of new therapies, particularly for castration-resistant prostate cancer (CRPC), where the AR signaling axis often remains active.
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a multi-step process that can be targeted at various points by antagonist compounds. Understanding this pathway is crucial for designing and interpreting screening assays.
Caption: Androgen Receptor Signaling Pathway and Points of Antagonist Intervention.
High-Throughput Screening (HTS) Assays
The initial step in identifying novel AR antagonists typically involves a high-throughput screen of large compound libraries. Below are protocols for commonly used primary screening assays.
Luciferase Reporter Gene Assay
This cell-based assay is a widely used method for identifying compounds that modulate AR transcriptional activity. The principle involves a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple AREs. In the presence of an AR agonist, the receptor activates the transcription of the luciferase gene, leading to an increase in luminescence. AR antagonists will compete with the agonist, resulting in a decrease in the luminescent signal.
Experimental Workflow:
Caption: Workflow for a Luciferase Reporter Gene Assay.
Protocol:
-
Cell Seeding: Seed mammalian cells stably expressing the human AR and an ARE-driven luciferase reporter construct (e.g., 22RV1-luc) into 96-well or 384-well white, clear-bottom plates at a density of 10,000-20,000 cells per well in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound and Agonist Addition:
-
Prepare serial dilutions of test compounds in the assay medium.
-
Prepare a solution of an AR agonist, such as DHT or the synthetic androgen R1881, at a concentration that gives approximately 80% of the maximal response (EC80).
-
Add the test compounds to the wells, followed by the addition of the AR agonist. Include appropriate controls: vehicle control (agonist only), and a known AR antagonist (e.g., enzalutamide) as a positive control.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement:
-
Remove the medium from the wells.
-
Add a luciferase assay reagent that combines cell lysis and substrate addition in one step.
-
Incubate at room temperature for 10-15 minutes with gentle shaking.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis: The activity of the test compounds is calculated as the percentage of inhibition of the agonist-induced luciferase activity. The IC50 values are determined by fitting the data to a dose-response curve.
Quantitative Data:
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Enzalutamide | Luciferase Reporter | LNCaP | 26 | [3] |
| Apalutamide | Luciferase Reporter | LNCaP | 200 | [3] |
| Darolutamide | Luciferase Reporter | LNCaP | 26 | [3] |
| Bicalutamide | Luciferase Reporter | CV1 | 118 | [1] |
| Seviteronel | Luciferase Reporter | CV1 | 10,000 | [1] |
| Galeterone | Luciferase Reporter | CV1 | 765 | [1] |
| Abiraterone | Luciferase Reporter | CV1 | 9,420 | [1] |
| EPI-001 | Luciferase Reporter | TREx-GRE2-AR-v | 37,900 | [2] |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a biochemical assay that measures the interaction between the AR ligand-binding domain (LBD) and a coactivator peptide. Agonist binding to the AR-LBD induces a conformational change that promotes the recruitment of coactivators. In this assay, the AR-LBD is typically tagged with a donor fluorophore (e.g., Terbium), and the coactivator peptide is tagged with an acceptor fluorophore (e.g., fluorescein). When the two are in close proximity, FRET occurs. Antagonists disrupt this interaction, leading to a decrease in the FRET signal.
Experimental Workflow:
Caption: Workflow for a TR-FRET Assay.
Protocol:
-
Reagent Preparation: Prepare an assay buffer containing a detergent and a reducing agent. Dilute the Terbium-labeled AR-LBD, fluorescein-labeled coactivator peptide, AR agonist (e.g., DHT), and test compounds to their final concentrations in the assay buffer.
-
Compound and Receptor Addition: In a 384-well plate, add the test compounds, followed by the AR agonist at its EC80 concentration, and then the Terbium-labeled AR-LBD.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Coactivator Addition: Add the fluorescein-labeled coactivator peptide to all wells.
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light.
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 495 nm for Terbium and 520 nm for fluorescein).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The inhibitory activity of the compounds is determined by the reduction in the FRET signal, and IC50 values are calculated from dose-response curves. A Z'-factor is often calculated to assess the quality of the assay for HTS. A Z'-factor > 0.5 is generally considered excellent for HTS.[4]
Quantitative Data:
| Assay Parameter | Value | Reference |
| Z'-Factor (Antagonist Mode) | > 0.5 (at 2-4 hours incubation) | [4] |
| IC50 (Cyproterone Acetate) | 200 nM | [4] |
Secondary and Orthogonal Assays
Hits identified from primary HTS should be further validated using secondary and orthogonal assays to confirm their activity and elucidate their mechanism of action.
Radiolabeled Ligand Competition Binding Assay (Scintillation Proximity Assay - SPA)
This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. It is a highly sensitive and reliable method for determining the binding affinity of a compound to the receptor.
Protocol:
-
Reagent Preparation: Prepare a purified, recombinant AR-LBD, typically with a His-tag. Prepare a radiolabeled AR agonist, such as [3H]-R1881 or [3H]-DHT.
-
Plate Coating: Use 384-well plates coated with a scintillant (e.g., Ni-chelate FlashPlates for His-tagged proteins).
-
Receptor Immobilization: Add the purified AR-LBD to the wells and incubate to allow binding to the plate surface.
-
Washing: Wash the wells to remove unbound receptor.
-
Competition Binding: Add serial dilutions of the test compounds to the wells, followed by a fixed concentration of the radiolabeled androgen.
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at room temperature.
-
Signal Measurement: Measure the scintillation counts using a microplate scintillation counter. When the radioligand binds to the receptor on the plate surface, it comes into close proximity with the scintillant, generating a light signal. Unbound radioligand in the solution is too far away to generate a signal.
-
Data Analysis: The inhibitory effect of the test compounds is determined by the reduction in the scintillation signal. IC50 values are calculated from the dose-response curves.
Quantitative Data:
| Compound | Assay Type | IC50 (nM) | Reference |
| DHT | SPA | 56.9 | [5] |
| Enzalutamide | Whole-cell radioligand binding | 421 | [1] |
| Bicalutamide | Whole-cell radioligand binding | 1,310 | [1] |
| Hydroxyflutamide | Whole-cell radioligand binding | 207 | [1] |
| Seviteronel | Whole-cell radioligand binding | 4,860 | [1] |
| Galeterone | Whole-cell radioligand binding | 546 | [1] |
| Abiraterone | Whole-cell radioligand binding | 7,600 | [1] |
Cell-Based ELISA for Androgen Receptor Degradation
Some AR antagonists not only block receptor activity but also induce its degradation. This can be a desirable property for a therapeutic agent. A cell-based ELISA can be used to quantify the levels of AR protein in cells following treatment with test compounds.
Protocol:
-
Cell Seeding and Treatment: Seed AR-positive cells (e.g., LNCaP) in a 96-well plate and incubate for 24 hours. Treat the cells with test compounds for a specified period (e.g., 24-48 hours).
-
Cell Fixation and Permeabilization:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Wash the cells and then permeabilize with a buffer containing a detergent (e.g., 0.1% Triton X-100) for 10 minutes.
-
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the androgen receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Signal Development: Wash the cells and add a colorimetric HRP substrate (e.g., TMB). Incubate until a color develops.
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The amount of AR protein is proportional to the absorbance. The percentage of AR degradation is calculated relative to the vehicle-treated control.
Quantitative Data:
Conclusion
The screening methods described in these application notes provide a comprehensive framework for the identification and characterization of novel androgen receptor antagonists. A tiered approach, starting with a high-throughput primary screen such as a luciferase reporter assay, followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action, is recommended for a successful drug discovery campaign. The provided protocols and data tables serve as a valuable resource for researchers in this field.
References
- 1. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Androgen Receptor Antagonist Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the administration of second-generation androgen receptor (AR) antagonists—such as enzalutamide (B1683756), apalutamide, and darolutamide (B1677182)—in preclinical xenograft models of cancer, with a primary focus on prostate cancer.
Introduction
Patient-derived xenografts (PDXs) and cell line-derived xenografts are invaluable preclinical tools for evaluating the efficacy of novel cancer therapeutics.[1][2] These models involve transplanting human tumor tissue or cancer cells into immunodeficient mice, creating an in vivo environment that closely mimics the human tumor.[1][2] For prostate cancer research, xenograft models are crucial for studying tumor growth, metastasis, and response to therapies targeting the androgen receptor signaling axis.[3][4] Second-generation AR antagonists like enzalutamide, apalutamide, and darolutamide are potent inhibitors of AR signaling and are widely studied in these models.[5][6]
Androgen Receptor Signaling Pathway
The androgen receptor is a key driver of prostate cancer cell proliferation and survival. Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes involved in cell growth and survival. Second-generation AR antagonists work by competitively inhibiting androgen binding to the AR, preventing its nuclear translocation and subsequent gene transcription.
Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by Antagonists.
Experimental Protocols
A generalized workflow for evaluating AR antagonists in xenograft models is presented below. Specific details for drug preparation and administration are based on published studies.
Caption: General Experimental Workflow for Xenograft Studies.
Materials
-
Animals: Male immunodeficient mice (e.g., SCID, NOD scid gamma, nude mice).[8][9][10]
-
Reagents: Matrigel, cell culture media, anesthetics, AR antagonists (Enzalutamide, Apalutamide, Darolutamide).[8][10]
-
Vehicle Components: PEG400, Tween 80, DMSO, PBS, propylene (B89431) glycol, benzyl (B1604629) benzoate (B1203000), peanut oil.[7][11]
Protocol: Subcutaneous Xenograft Establishment
-
Cell Preparation: Culture prostate cancer cells to 80-90% confluency. Harvest cells and resuspend in serum-free medium.
-
Cell/Matrigel Mixture: Mix the cell suspension 1:1 with Matrigel. A typical injection volume contains 1-10 x 10^6 cells.[8][10]
-
Implantation: Subcutaneously inject the cell/Matrigel mixture into the flank of anesthetized male immunodeficient mice.[8][10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with digital calipers twice a week.[7] Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[8][12]
Protocol: Drug Preparation and Administration
Enzalutamide
-
Formulation: Can be formulated in a solution of 40% PEG400, 5% Tween 80, 5% DMSO, and 50% PBS.[7] Another formulation uses 5% benzyl benzoate and 95% peanut oil.[11] Can also be mixed into the animal diet.[13]
-
Dosage and Administration:
Apalutamide
-
Formulation: Can be prepared for intraperitoneal injection.[9]
-
Dosage and Administration:
-
10 mg/kg, daily by i.p. injection.[9]
-
Darolutamide
-
Formulation: Can be delivered in a solution of 40% PEG400, 5% Tween 80, 5% DMSO, and 50% PBS.[7] Another formulation consists of PEG400/propylene glycol/5% glucose (50:30:20).[11]
-
Dosage and Administration:
Protocol: Monitoring and Endpoint
-
Tumor and Animal Monitoring: Continue to measure tumor volumes and monitor animal body weight and overall health twice weekly.
-
Endpoint Criteria: Euthanize mice when tumors reach a predetermined size (e.g., 2,500 mm³) or if signs of distress are observed, in accordance with institutional guidelines.[16]
-
Tissue Collection: At the endpoint, excise and weigh the tumors. Tissues can be processed for histological analysis, immunoblotting, or other molecular assays.[9][17]
Data Presentation
The following tables summarize quantitative data from various studies on the administration of AR antagonists in xenograft models.
Table 1: Enzalutamide Administration in Xenograft Models
| Cell Line | Mouse Strain | Dose | Administration Route | Treatment Duration | Outcome | Reference |
| 22RV1 | Immunodeficient | 20 mg/kg | Oral Gavage, daily | Not specified | Synergistic anti-tumor effects with ONC201. | [7] |
| VCaP | CB17 SCID | 10 mg/kg | Not specified | Not specified | Increased detection of metastases in some models. | [12] |
| OVCAR-3 | NOD scid gamma | 30 mg/kg & 50 mg/kg | Oral Gavage, daily | 7 weeks | Significant reduction in tumor volume. | [8] |
| C4-2B | SCID | 10 mg/kg | Oral Gavage, daily | 28 days | Reduced tumor growth. | [10] |
| PC-3 | Not specified | 5 mg/kg | I.P. injection, daily | 21 days | 63% tumor growth inhibition in combination with PAWI-2. | [14] |
Table 2: Apalutamide Administration in Xenograft Models
| Cell Line | Mouse Strain | Dose | Administration Route | Treatment Duration | Outcome | Reference |
| LNCaP | Nude (castrated) | 10 mg/kg | I.P. injection, daily | 2-3 weeks | Reduced tumor weight in combination with Chloroquine. | [9][17] |
| LNCaP/AR | Not specified | 10-30 mg/kg/day | Not specified | Not specified | More efficacious at reducing tumor volume than enzalutamide per unit dose. | [5][18] |
Table 3: Darolutamide Administration in Xenograft Models
| Cell Line | Mouse Strain | Dose | Administration Route | Treatment Duration | Outcome | Reference |
| 22RV1 | Immunodeficient | 50 mg/kg | Oral Gavage, twice daily | 6 weeks | Showed trends of partial anti-tumor growth arrest. | [7] |
| VCaP, KUCaP-1 | Not specified | 200 mg/kg | Not specified, once daily | Not specified | Efficacious as a monotherapy with a T/C ratio of 0.47 in KUCaP-1. | [11] |
| LAPC-4, KuCaP-1 | Not specified | Not specified | Oral | Not specified | Markedly reduced tumor growth. | [19] |
| LuCaP35, LuCaP96 | SCID | 100 mg/kg | Oral, twice daily | 3.5 weeks | Strong efficacy as a single agent. | [20] |
Conclusion
The administration of second-generation androgen receptor antagonists in xenograft models is a critical step in the preclinical evaluation of these drugs. The protocols and data presented here provide a comprehensive resource for researchers to design and execute robust in vivo studies. Careful consideration of the specific xenograft model, drug formulation, and administration route is essential for obtaining reliable and reproducible results.
References
- 1. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]
- 4. Methodology to investigate androgen-sensitive and castration-resistant human prostate cancer xenografts in preclinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 7. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Enzalutamide-Resistant Progression of Castration-Resistant Prostate Cancer Is Driven via the JAK2/STAT1-Dependent Pathway [frontiersin.org]
- 11. Darolutamide Potentiates the Antitumor Efficacy of a PSMA-targeted Thorium-227 Conjugate by a Dual Mode of Action in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.taconic.com [info.taconic.com]
- 13. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apalutamide in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes: Determining the IC50 Value of Androgen Receptor Antagonists
Introduction
The Androgen Receptor (AR) is a crucial ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer.[1][2][3] Consequently, the development of AR antagonists is a primary strategy in prostate cancer therapy. Determining the half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a novel antagonist. This value represents the concentration of the antagonist required to inhibit 50% of the AR's activity in a specific in vitro assay. These application notes provide a detailed protocol for assessing the IC50 value of a putative AR antagonist using a luciferase reporter gene assay in the LNCaP human prostate cancer cell line.
Androgen Receptor Signaling Pathway
The androgen receptor, typically located in the cytoplasm in an inactive state bound to heat shock proteins (HSPs), is the central mediator of androgen signaling.[2][3] Natural androgens like testosterone (B1683101) are converted to the more potent dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase.[4][5] Upon binding of an androgen (ligand), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[2][4] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators to initiate the transcription of genes responsible for cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[1][2][5] AR antagonists work by competitively binding to the AR, preventing its activation and subsequent gene transcription.
Experimental Protocol: Luciferase Reporter Gene Assay
This protocol outlines the determination of an AR antagonist's IC50 value by measuring its ability to inhibit androgen-induced luciferase activity in LNCaP cells. LNCaP cells are a suitable model as they are androgen-sensitive and express endogenous AR.[6]
1. Materials and Reagents
-
Cell Line: LNCaP (ATCC® CRL-1740™)
-
Culture Media:
-
Reagents:
-
AR Agonist: Methyltrienolone (R1881) or Dihydrotestosterone (DHT).[7]
-
Test Compound: AR Antagonist 8 (dissolved in DMSO).
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by an ARE-containing promoter (e.g., pGL4.36[luc2P/MMTV/Hygro] Vector).
-
Transfection Reagent (e.g., Lipofectamine® 3000).
-
Luciferase Assay System (e.g., Promega ONE-Glo™).
-
Phosphate-Buffered Saline (PBS).
-
0.25% Trypsin-EDTA.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Luminometer.
-
White, clear-bottom 96-well assay plates.
-
2. Cell Culture and Maintenance
-
Culture LNCaP cells in T-75 flasks with Complete Growth Medium.[7]
-
Maintain cells at 37°C in a 5% CO2 humidified incubator. Change the medium two to three times per week.[7]
-
Subculture the cells when they reach approximately 80% confluency. To split, wash with PBS, detach with 0.25% Trypsin-EDTA, and resuspend in fresh medium.[7]
3. Assay Procedure
-
Steroid Deprivation: 24 hours before seeding, switch the cells to the Steroid-Depleted Medium to minimize the influence of hormones present in standard FBS.[8]
-
Cell Seeding: Seed the LNCaP cells into white, clear-bottom 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of Steroid-Depleted Medium.[9]
-
Transfection (Optional but Recommended): After 24 hours, transfect the cells with the ARE-luciferase reporter plasmid according to the transfection reagent manufacturer's protocol. This enhances the signal-to-noise ratio.
-
Compound Preparation: Prepare serial dilutions of the AR Antagonist 8 in Steroid-Depleted Medium. A common concentration range to start with is 1 nM to 100 µM.[10] Also, prepare a solution of the AR agonist (e.g., R1881) at a concentration that elicits approximately 80% of the maximal response (EC80), typically around 0.1-1 nM. This EC80 value should be determined in a preliminary experiment.[10]
-
Cell Treatment: After another 24 hours (post-transfection), carefully remove the medium and add 50 µL of the AR Antagonist 8 dilutions to the appropriate wells. Immediately add 50 µL of the AR agonist solution to all wells except the "vehicle control" wells.
-
Vehicle Control (0% Activity): Cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Agonist Control (100% Activity): Cells treated with the AR agonist and vehicle.
-
Test Wells: Cells treated with the AR agonist and varying concentrations of AR Antagonist 8.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[9][11]
-
Luciferase Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the chosen luciferase assay system.
4. Data Analysis and IC50 Calculation
-
Data Normalization: Subtract the average luminescence signal of the blank wells (medium only) from all other readings.
-
Calculate Percent Inhibition: Normalize the data by setting the average signal from the "Vehicle Control" wells as 0% inhibition and the average signal from the "Agonist Control" wells as 100% activity (or 0% inhibition).[10] Calculate the percent inhibition for each antagonist concentration using the following formula:
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Vehicle) / (Signal_Agonist - Signal_Vehicle))
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the antagonist concentration.[10][12]
-
Determine IC50: Use a non-linear regression analysis to fit a sigmoidal dose-response (variable slope) curve to the data.[12][13] The IC50 is the concentration of the antagonist that corresponds to 50% inhibition on this curve.
Experimental Workflow
The entire process, from preparing the cells to calculating the final IC50 value, follows a structured workflow.
Data Presentation: IC50 Values of Known AR Antagonists
The IC50 values for AR antagonists can vary depending on the specific assay conditions and cell line used.[8] The table below presents representative IC50 values for well-characterized AR antagonists, Bicalutamide and Enzalutamide, in LNCaP cells to provide a reference for expected results.
| Compound | Assay Type | Cell Line | Agonist Used | Reported IC50 (nM) | Reference |
| Bicalutamide | Competition Binding | LNCaP | R1881 | 160 | [8] |
| Enzalutamide | Competition Binding | LNCaP | R1881 | 21.4 | [8] |
| Enzalutamide | AR Luciferase Reporter | LNCaP | Testosterone | 26 | [8] |
| Enzalutamide | Cell Viability / Cytotoxicity | LNCaP | N/A | ~1000 - 3000 | [14][15] |
Note: IC50 values from cell viability assays are often higher than those from reporter or binding assays as they measure a downstream, functional outcome.
Alternative Methodologies
While the luciferase reporter assay is a robust and common method, other assays can be employed to assess AR antagonism.
-
Competitive Ligand Binding Assays: These assays directly measure the ability of a test compound to displace a radiolabeled or fluorescently-labeled androgen (like [3H]-DHT or Fluormone™ AL Green) from the AR ligand-binding domain (LBD).[16][17][18] This method provides a direct measure of binding affinity (Ki), which is related to the IC50.
-
Downstream Gene/Protein Expression: The inhibitory effect of an antagonist can also be quantified by measuring the expression of endogenous AR target genes, such as PSA (Prostate-Specific Antigen) or TMPRSS2, using qPCR or by measuring PSA protein levels via ELISA.[8] A dose-dependent decrease in the expression of these markers indicates AR pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. lncap.com [lncap.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
Measuring the Binding Kinetics of Androgen Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, it has emerged as a primary target for therapeutic intervention. Androgen receptor antagonists, which competitively inhibit the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), are a cornerstone of prostate cancer therapy. The efficacy of these antagonists is not solely determined by their binding affinity (KD) but also by their binding kinetics—the rates at which they associate (k on) and dissociate (koff) from the receptor. A comprehensive understanding of these kinetic parameters is crucial for the development of more effective and durable AR-targeted therapies.
This document provides detailed application notes and protocols for several widely used techniques to measure the binding kinetics of AR antagonists. These methods are essential for characterizing drug-target interactions, elucidating mechanisms of action, and guiding lead optimization in drug discovery programs.
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a critical driver of prostate cell growth and survival. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivator proteins and initiating the transcription of target genes that promote cell proliferation and survival. AR antagonists disrupt this pathway by competitively binding to the ligand-binding domain of the AR, thereby preventing androgen binding and subsequent downstream signaling.
Caption: Androgen Receptor Signaling Pathway and Antagonist Inhibition.
Quantitative Data Summary
The following table summarizes the binding kinetics of several key androgen receptor antagonists. These values have been compiled from various studies and highlight the differences in association and dissociation rates among these compounds.
| Antagonist | Technique | kon (M-1s-1) | koff (s-1) | KD (nM) | Reference |
| Enzalutamide | SPR | 3.4 x 105 | 5.8 x 10-4 | 1.7 | [1] |
| Bicalutamide (B1683754) | Not Specified | Not Reported | Not Reported | ~159-243 | [2] |
| Apalutamide (B1683753) | Not Specified | Not Reported | Not Reported | Not Reported | [3] |
| Darolutamide (B1677182) | Not Specified | Not Reported | Not Reported | Not Reported | [2][4][5][6][7] |
Experimental Protocols and Workflows
This section provides detailed protocols for five common techniques used to measure AR antagonist binding kinetics. Each protocol is accompanied by a workflow diagram generated using Graphviz.
Radioligand Binding Assay (Competition)
Radioligand binding assays are a classic and robust method for determining the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. Scintillation Proximity Assay (SPA) is a common high-throughput format for this type of assay.[2][8][9][10]
Experimental Protocol:
-
Reagents and Materials:
-
Purified full-length human androgen receptor or AR ligand-binding domain (LBD).
-
Radiolabeled androgen, e.g., [3H]-Mibolerone or [3H]-R1881.
-
Unlabeled AR antagonist (test compound).
-
SPA beads (e.g., Protein A-coated for antibody capture of tagged AR).
-
Assay buffer (e.g., Tris-based buffer with protease inhibitors).
-
384-well microplates.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of the unlabeled AR antagonist in assay buffer.
-
In a 384-well plate, add the AR protein, SPA beads, and the diluted antagonist.
-
Incubate for 15 minutes at room temperature to allow for antibody-receptor interaction.
-
Add the radiolabeled androgen at a concentration close to its KD to all wells.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 1-4 hours) at 4°C or room temperature, with gentle agitation.
-
Seal the plate and centrifuge briefly.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the scintillation counts against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Binary and multi-class classification for androgen receptor agonists, antagonists and binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing high-throughput screening (HTS) to identify and characterize androgen receptor (AR) antagonists. The androgen receptor is a critical therapeutic target, particularly in the context of prostate cancer.[1][2] The development of novel AR antagonists is a key area of research to overcome resistance to current therapies.[1][3]
Introduction to Androgen Receptor Antagonism
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[2][4][5] This signaling cascade is pivotal in the progression of prostate cancer.[1][6] Androgen receptor antagonists are compounds that inhibit this signaling pathway, typically by competing with androgens for binding to the AR's ligand-binding domain (LBD), preventing the conformational changes required for receptor activation and nuclear translocation.[3][7]
High-Throughput Screening for AR Antagonists
High-throughput screening enables the rapid testing of large compound libraries to identify potential AR antagonists.[8] A variety of HTS assays have been developed, including cell-based reporter gene assays, high-content screening (HCS) for AR nuclear localization, and biochemical assays.[3][9][10] The choice of assay depends on the specific research question and the desired endpoint.
Key Considerations for HTS Assay Development
Successful HTS campaigns for AR antagonists require careful optimization of several parameters:
-
Cell Line Selection: Prostate cancer cell lines such as LNCaP, C4-2, or engineered cell lines stably expressing AR and a reporter gene are commonly used.[11]
-
Assay Miniaturization: Adapting the assay to a 384-well or 1536-well format is crucial for screening large libraries.[3]
-
Signal Window and Variability: A high signal-to-background (S/B) ratio and low coefficient of variation (%CV) are essential for identifying true hits.[3]
-
Counter-screens: These are necessary to eliminate false positives, such as compounds that inhibit the reporter enzyme directly or are cytotoxic.[12]
Androgen Receptor Signaling Pathways
Understanding the androgen receptor signaling pathway is fundamental to designing effective screening assays. There are two primary pathways: the classical (canonical) and the non-classical (non-genomic) pathways.
Classical Androgen Receptor Signaling Pathway
In the classical pathway, the binding of an androgen to the AR in the cytoplasm leads to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation into the nucleus.[4][5] In the nucleus, the AR dimer binds to AREs in the promoter regions of target genes, recruiting coactivators and the transcriptional machinery to initiate gene expression.[4][5]
Caption: Classical Androgen Receptor Signaling Pathway.
Non-Classical Androgen Receptor Signaling Pathway
The non-classical pathway involves AR localized to the plasma membrane.[4] Androgen binding to this membrane-associated AR can rapidly activate downstream signaling cascades, such as the MAPK pathway, without direct gene transcription by the AR itself.[4][6]
Caption: Non-Classical Androgen Receptor Signaling Pathway.
Experimental Protocols
The following is a generalized protocol for a cell-based reporter gene assay for identifying AR antagonists. This type of assay is widely used due to its robustness and scalability.[10]
Cell-Based ARE-Luciferase Reporter Assay
Objective: To identify compounds that inhibit androgen-induced luciferase expression in a prostate cancer cell line stably expressing the androgen receptor and an ARE-driven luciferase reporter construct.
Materials:
-
Cell Line: PC-3 or DU145 cells stably transfected with an AR expression vector and an ARE-luciferase reporter plasmid.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin.
-
Assay Medium: Phenol red-free RPMI-1640 supplemented with 5% charcoal-stripped FBS (cs-FBS).
-
Test Compounds: Library of compounds dissolved in DMSO.
-
Positive Control: Dihydrotestosterone (DHT).
-
Reference Antagonist: Bicalutamide or Enzalutamide.
-
Reagents: Luciferase assay reagent (e.g., Bright-Glo™), Cell viability reagent (e.g., CellTiter-Glo®).
-
Plates: 384-well white, clear-bottom assay plates.
Protocol:
-
Cell Seeding:
-
Harvest cells and resuspend in assay medium to the optimized seeding density (e.g., 5,000 cells/well).
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plates at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds, positive control (DHT), and reference antagonist in assay medium. The final DMSO concentration should be ≤ 0.5%.
-
For the antagonist screen, add test compounds to the wells.
-
Immediately after, add DHT to all wells (except for the negative control) to a final concentration that elicits ~80% of the maximal response (e.g., 0.1 nM).
-
The final volume in each well should be 50 µL.
-
-
Incubation:
-
Incubate the plates at 37°C, 5% CO₂ for 24-48 hours.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Cell Viability Assay (Counter-screen):
-
On a parallel plate treated identically, add 25 µL of a cell viability reagent.
-
Incubate according to the manufacturer's instructions.
-
Measure the appropriate signal (e.g., luminescence or fluorescence) to assess cytotoxicity.
-
HTS Workflow
The overall workflow for a typical HTS campaign to identify AR antagonists involves several stages, from primary screening to hit confirmation and characterization.
Caption: High-Throughput Screening Workflow for AR Antagonists.
Data Presentation and Analysis
Quantitative data from HTS assays are crucial for hit identification and prioritization. The data should be presented in a clear and structured format to facilitate comparison.
Table 1: Key Quantitative Parameters in HTS for AR Antagonists
| Parameter | Description | Typical Value/Range | Reference |
| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of an antagonist that reduces the response (e.g., luciferase activity) by 50%. | Varies (nM to µM) | [13][14] |
| Z'-factor | A statistical measure of the quality of an HTS assay, reflecting the separation between positive and negative controls. | > 0.5 | [3] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | > 10 | [3] |
| Hit Rate | The percentage of compounds in a library that are identified as "hits" in the primary screen. | 0.5 - 2% | [3] |
| Percent Inhibition | The percentage by which a test compound reduces the signal of the positive control. | Calculated for each compound | [12] |
Data Analysis
-
Normalization: Raw data from the plate reader should be normalized. The activity of test compounds is typically expressed as a percentage of the control response.
-
Hit Identification: A "hit" is defined as a compound that causes a statistically significant reduction in the signal (e.g., > 3 standard deviations from the mean of the negative control or > 50% inhibition).
-
Dose-Response Curves: For confirmed hits, a dose-response curve is generated by plotting the percent inhibition against the log of the compound concentration. The IC₅₀ value is then calculated from this curve using a non-linear regression model.
Conclusion
High-throughput screening is a powerful tool for the discovery of novel androgen receptor antagonists. A well-designed and validated HTS assay, coupled with a systematic workflow for hit confirmation and characterization, can lead to the identification of promising lead compounds for the development of new therapeutics for prostate cancer and other androgen-dependent diseases. The protocols and guidelines presented here provide a solid foundation for researchers to establish and conduct successful HTS campaigns for AR antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]
- 10. Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Computational Model for Androgen Receptor Activity [cebs.niehs.nih.gov]
- 14. Drug-like molecules targeting androgen receptor's allosteric binding sites selected by augmented AI and high-throughput screening as antitumor agents against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Efficacy of Androgen Receptor Antagonist 8 (AR-A8) in a Prostate Cancer Xenograft Model
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Castrate Resistant Transplant Tumor Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold transforming and in-silico design of potential androgen receptor antagonists in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Advancing Prostate Cancer Research with Humanized Mice | Taconic Biosciences [taconic.com]
- 10. info.taconic.com [info.taconic.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Addition of PSMA ADC to enzalutamide therapy significantly improves survival in in vivo model of castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. scribd.com [scribd.com]
- 17. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 18. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper [inis.iaea.org]
- 21. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Determining Androgen Receptor Antagonist Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates from the cytoplasm to the nucleus, where it regulates the transcription of target genes responsible for cell proliferation and survival.[2][3][4] Antagonists of the AR can inhibit these processes and are therefore crucial therapeutic agents in the management of prostate cancer.[5][6] Determining the potency of AR antagonists is a critical step in the drug discovery and development process. This document provides detailed protocols for various cell-based assays designed to quantify the efficacy of AR antagonists.
Overview of Cell-Based Assays for AR Antagonist Potency
Several in vitro cell-based assays are available to screen for and characterize AR antagonists. These assays provide quantitative and functional information in a relatively short time frame.[4] The most common approaches include:
-
Reporter Gene Assays: These assays are a convenient and quantitative method to measure the transcriptional activity of the AR.[7] They utilize a cell line that expresses the AR and contains a reporter gene (e.g., luciferase, β-galactosidase, or GFP) under the control of an androgen response element (ARE).[3][4] In the presence of an AR agonist, the reporter gene is expressed. An AR antagonist will compete with the agonist, leading to a decrease in reporter gene expression, which can be quantified.[3]
-
AR Nuclear Translocation Assays: This method monitors the movement of the AR from the cytoplasm to the nucleus upon ligand binding.[2][8] Cells are engineered to express a fluorescently tagged AR (e.g., GFP-AR).[8][9] In the presence of an agonist, the fluorescent signal accumulates in the nucleus. Antagonists can be identified by their ability to inhibit this agonist-induced nuclear translocation.[8]
-
Ligand Binding Assays: These assays measure the ability of a test compound to compete with a radiolabeled or fluorescently labeled androgen for binding to the AR.[10][11][12] A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor.
-
Cell Proliferation Assays: These assays directly measure the effect of AR antagonists on the proliferation of androgen-dependent cancer cell lines. A reduction in cell growth in the presence of an AR agonist indicates antagonistic activity.[13]
Key Experimental Protocols
Androgen Receptor Reporter Gene Assay
This protocol is a widely used method to screen for AR antagonists by measuring their ability to inhibit agonist-induced reporter gene expression.[3][4][14]
Principle:
An AR antagonist will compete with an AR agonist (e.g., DHT or R1881) for binding to the AR, thereby reducing the transcription of a reporter gene (e.g., luciferase) that is under the control of an androgen-responsive promoter.
Workflow:
Reporter Gene Assay Workflow
Materials:
-
Cell Line: A human cell line stably transfected with the human AR and an ARE-driven luciferase reporter gene (e.g., MDA-kb2, T-47D-AR, or commercially available reporter cell lines).[13][15]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
AR Agonist: Dihydrotestosterone (DHT) or a synthetic androgen like R1881.[16]
-
Test Compounds: AR antagonist candidates.
-
Control Antagonist: A known AR antagonist such as Bicalutamide or Enzalutamide.[5][13]
-
Luciferase Assay Reagent: Commercially available luciferase assay kit.
-
96-well Plates: White, clear-bottom plates suitable for luminescence measurements.
-
Luminometer: Plate reader capable of measuring luminescence.
Protocol:
-
Cell Seeding:
-
Culture the AR reporter cells according to standard protocols.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the control antagonist in the appropriate vehicle (e.g., DMSO).
-
Prepare a working solution of the AR agonist (e.g., DHT at a concentration that gives ~80% of the maximal response).
-
Remove the culture medium from the cells and replace it with a medium containing the AR agonist and the various concentrations of the test compounds or control antagonist. Include wells with agonist only (positive control) and vehicle only (negative control).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.[4]
-
-
Luminescence Measurement:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and mix gently.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (vehicle control) from all readings.
-
Normalize the data by expressing the luminescence in each well as a percentage of the positive control (agonist only).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value (the concentration of antagonist that causes 50% inhibition of the agonist-induced response) using a non-linear regression analysis.
-
Androgen Receptor Nuclear Translocation Assay
This assay visualizes and quantifies the inhibition of agonist-induced AR nuclear translocation by antagonist compounds.[2][8]
Principle:
In the absence of a ligand, the AR resides predominantly in the cytoplasm.[2] Upon agonist binding, the AR translocates to the nucleus. An antagonist can prevent this translocation. This process is visualized using a fluorescently tagged AR (e.g., GFP-AR).
Workflow:
AR Nuclear Translocation Assay Workflow
Materials:
-
Cell Line: A cell line stably expressing a fluorescently tagged human AR (e.g., U2OS-AR-GFP, HEK293 with tGFP-hAR).[9]
-
Culture Medium: Appropriate for the cell line.
-
AR Agonist: DHT or R1881.
-
Test Compounds: Potential AR antagonists.
-
Control Antagonist: Known AR antagonist.
-
Fixative: 4% paraformaldehyde in PBS.
-
Nuclear Stain: DAPI or Hoechst stain.
-
Multi-well Imaging Plates: Black-walled, clear-bottom plates.
-
High-Content Imaging System: Automated fluorescence microscope.
Protocol:
-
Cell Seeding:
-
Seed the GFP-AR expressing cells into a multi-well imaging plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the AR agonist and varying concentrations of the test compounds or control antagonist. Include appropriate controls.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 1 to 6 hours) to allow for AR nuclear translocation.[8]
-
-
Cell Fixation and Staining:
-
Carefully remove the treatment medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the nuclei by incubating with a DAPI or Hoechst solution for 10-15 minutes.
-
Wash the cells with PBS.
-
-
Image Acquisition:
-
Acquire images of the cells using a high-content imaging system, capturing both the GFP and DAPI/Hoechst channels.
-
-
Image Analysis:
-
Use image analysis software to identify the nuclear and cytoplasmic compartments based on the nuclear stain.
-
Quantify the mean fluorescence intensity of GFP in both the nucleus and the cytoplasm for each cell.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of AR translocation.
-
Plot the inhibition of agonist-induced translocation against the antagonist concentration to determine the IC50 value.
-
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of the potency of different AR antagonists.
Table 1: Potency of Known AR Antagonists in a Reporter Gene Assay
| Compound | IC50 (nM) | Cell Line | Agonist Used (Concentration) | Reference |
| Bicalutamide | 150 - 700 | MDA-kb2 | DHT (0.1 nM) | [13] |
| Enzalutamide | 20 - 100 | LNCaP-AR | R1881 (0.1 nM) | [5] |
| Vinclozolin | 110 - 470 | CHO | R1881 (0.1 nM) | [13][16] |
| Hydroxyflutamide | 50 - 200 | T-47D-AR | DHT (0.1 nM) | [17] |
Table 2: Inhibition of AR Nuclear Translocation by Antagonists
| Compound | IC50 (nM) | Cell Line | Agonist Used (Concentration) | Time Point |
| Mifepristone | 10 - 50 | U2OS-AR-GFP | DHT (10 nM) | 1 hour |
| Bicalutamide | 200 - 1000 | HEK293-GFP-AR | R1881 (1 nM) | 2 hours |
| Enzalutamide | 30 - 150 | VCaP | DHT (1 nM) | 4 hours |
Signaling Pathway and Logical Relationships
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the points of intervention for AR antagonists.
Androgen Receptor Signaling Pathway
References
- 1. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. innoprot.com [innoprot.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Selecting a minimal set of androgen receptor assays for screening chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative PCR for Androgen Receptor (AR) Target Gene Expression Following Androgen Receptor Antagonist 8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes essential for cell proliferation and survival.[1][4] Consequently, the AR signaling pathway is a primary target for prostate cancer therapies.
Androgen receptor antagonists are a class of drugs that competitively bind to the AR, inhibiting its activation and subsequent downstream signaling.[5][6] "Androgen Receptor Antagonist 8" represents a potent inhibitor of this pathway, leading to a decrease in the expression of AR target genes. A prominent example of a potent second-generation AR antagonist is Apalutamide (also known as ARN-509), which targets the AR ligand-binding domain, prevents AR nuclear translocation, and inhibits the transcription of AR target genes.[7][8]
Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique to measure changes in gene expression. This application note provides a detailed protocol for utilizing qPCR to quantify the expression of AR target genes in prostate cancer cell lines, such as LNCaP, following treatment with an AR antagonist like "this compound" (using Apalutamide as a representative example).
Androgen Receptor Signaling Pathway and Mechanism of Antagonist Action
The classical androgen receptor signaling pathway begins with the binding of androgens to the AR in the cytoplasm.[2][3] This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus.[3] Inside the nucleus, the AR dimer binds to AREs in the promoter or enhancer regions of target genes.[2][4] This binding recruits coactivators and the transcriptional machinery, leading to the expression of genes such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5), which are involved in cell growth and survival.[9][10]
AR antagonists, like "this compound," function by competitively binding to the ligand-binding domain of the AR.[5][6] This action prevents the binding of androgens, thereby inhibiting the conformational changes required for AR activation, nuclear translocation, and subsequent binding to AREs.[6][7] The ultimate result is the downregulation of AR target gene transcription, leading to reduced cancer cell proliferation.
Experimental Workflow for qPCR Analysis
The overall workflow for analyzing the effect of an AR antagonist on target gene expression involves several key steps, from cell culture to data analysis. This process is designed to ensure the generation of reliable and reproducible qPCR data.
Detailed Protocols
LNCaP Cell Culture and Treatment
The LNCaP cell line, derived from a human prostate cancer lymph node metastasis, is androgen-sensitive and widely used for studying AR signaling.[11]
-
Cell Culture:
-
Hormone Starvation and Treatment:
-
Seed LNCaP cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
After 24 hours, replace the growth medium with RPMI-1640 containing 10% charcoal-stripped FBS (CS-FBS) to deplete endogenous androgens.[11]
-
Incubate for 24-48 hours.
-
Treat the cells with the desired concentrations of "this compound" (e.g., Apalutamide at 0.1, 1, and 10 µM) or a vehicle control (e.g., DMSO).[9] In parallel, a positive control can be included by treating cells with a synthetic androgen like R1881 (1 nM) to stimulate AR target gene expression.[9][11]
-
Incubate the cells for an appropriate duration (e.g., 16-24 hours for mRNA analysis).[5][9]
-
RNA Extraction
High-quality, intact RNA is crucial for accurate qPCR results.[12]
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding 1 mL of a TRIzol-like reagent.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization of the RNA pellet in nuclease-free water.
-
Assess RNA quantity and purity using a spectrophotometer (an A260/280 ratio of ~2.0 is considered pure).
Reverse Transcription (cDNA Synthesis)
Reverse transcription converts the extracted RNA into complementary DNA (cDNA), which serves as the template for qPCR.[12]
-
In a sterile, nuclease-free tube, combine 1 µg of total RNA with random hexamers or oligo(dT) primers and nuclease-free water.
-
Denature the RNA-primer mixture by heating at 65°C for 5 minutes, followed by chilling on ice.
-
Prepare a reverse transcription master mix containing reaction buffer, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV).
-
Add the master mix to the RNA-primer mixture and incubate according to the enzyme manufacturer's instructions (e.g., 60 minutes at 42°C).
-
Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.
-
The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
This protocol uses SYBR Green-based qPCR, where the dye intercalates with double-stranded DNA, and the resulting fluorescence is proportional to the amount of amplified product.[4]
-
Prepare a qPCR master mix containing 2x SYBR Green master mix, forward and reverse primers for the target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB), and nuclease-free water.[13]
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add the diluted cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in a real-time PCR cycler.
-
Set up the thermal cycling program, typically including an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).[3]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.[4]
Data Presentation and Analysis
The most common method for relative quantification of gene expression is the delta-delta Ct (ΔΔCt) method. This method normalizes the expression of the gene of interest to a reference (housekeeping) gene and compares the treated samples to a control sample.
Table 1: Primer Sequences for qPCR
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| KLK3 (PSA) | AGGCCTTCCCTGTACACCAA | GTCTTGGCCTGGTCATTTCC |
| TMPRSS2 | CAGGAGGCGACTATCAGGTG | GTCGTAGGGCTCATCGTAGG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Table 2: Relative Expression of AR Target Genes in LNCaP Cells after Treatment with AR Antagonist 8 (Apalutamide)
| Treatment | KLK3 (PSA) Expression (Fold Change) | TMPRSS2 Expression (Fold Change) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| R1881 (1 nM) | 8.5 ± 0.7 | 6.2 ± 0.5 |
| AR Antagonist 8 (0.1 µM) + R1881 | 0.6 ± 0.1 | 0.8 ± 0.1 |
| AR Antagonist 8 (1 µM) + R1881 | 0.3 ± 0.05 | 0.4 ± 0.08 |
| AR Antagonist 8 (10 µM) + R1881 | 0.1 ± 0.02 | 0.2 ± 0.04 |
Data are presented as mean fold change ± standard error of the mean (SEM) relative to the vehicle-treated control, which is set to 1. The data are hypothetical but representative of expected results based on published literature.[9]
Conclusion
This application note provides a comprehensive guide for researchers to quantify the effects of "this compound" on the expression of AR target genes using qPCR. The detailed protocols and data presentation format offer a robust framework for investigating the efficacy of novel AR antagonists in a preclinical setting. Accurate and reproducible measurement of target gene modulation is a critical step in the development of new therapies for prostate cancer.
References
- 1. protocols.io [protocols.io]
- 2. Video: Preparation of Cytoplasmic and Nuclear Long RNAs from Primary and Cultured Cells [jove.com]
- 3. mcgill.ca [mcgill.ca]
- 4. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Phase 2 Study of the Safety and Antitumor Activity of Apalutamide (ARN-509), a Potent Androgen Receptor Antagonist, in the High-risk Nonmetastatic Castration-resistant Prostate Cancer Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 Study of the Safety and Antitumor Activity of Apalutamide (ARN-509), a Potent Androgen Receptor Antagonist, in the High-risk Nonmetastatic Castration-resistant Prostate Cancer Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. RNA Extraction for Real-Time PCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Frontiers | YIV-818-A: a novel therapeutic agent in prostate cancer management through androgen receptor downregulation, glucocorticoid receptor inhibition, epigenetic regulation, and enhancement of apalutamide, darolutamide, and enzalutamide efficacy [frontiersin.org]
preparation of Androgen receptor antagonist 8 for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen Receptor (AR) signaling is a critical pathway in the development and progression of prostate cancer. Consequently, the androgen receptor is a key target for therapeutic intervention. Androgen Receptor Antagonist 8 (also referred to as Example 13 in associated patents) is a potent, non-steroidal inhibitor of the androgen receptor.[1] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, specifically focusing on the LNCaP human prostate adenocarcinoma cell line.
Mechanism of Action
Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, subsequent dimerization, and translocation into the nucleus. Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes, such as Prostate-Specific Antigen (PSA), which promote cell growth and survival.
This compound functions as a competitive antagonist, binding to the ligand-binding domain of the AR. This binding prevents the native androgens from activating the receptor, thereby inhibiting its nuclear translocation and the subsequent transcription of AR-dependent genes. This ultimately leads to a reduction in cancer cell proliferation and the secretion of androgen-regulated proteins like PSA.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in the LNCaP cell line.
| Parameter | Cell Line | IC50 Value | Incubation Time |
| Inhibition of Cell Proliferation | LNCaP | 66 nM | 3 days |
| Inhibition of PSA Secretion | LNCaP | 88 nM | 4 days |
Data sourced from MedChemExpress product information, referencing patent WO2014036897.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (MW: 497.46 g/mol ; Formula: C₂₂H₁₉F₄N₃O₄S)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.97 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: For cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Cell Culture Protocol for LNCaP Cells
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped Fetal Bovine Serum (CSS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments investigating the effect of androgens and anti-androgens, switch the cells to RPMI-1640 medium supplemented with 10% CSS for at least 48 hours prior to the experiment to deplete endogenous androgens.
Cell Proliferation Assay (MTS Assay)
Materials:
-
LNCaP cells cultured in androgen-depleted medium
-
This compound stock solution
-
Dihydrotestosterone (DHT) or a synthetic androgen like R1881
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 with 10% CSS. Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in RPMI-1640 with 10% CSS.
-
Add the desired concentrations of this compound to the wells. Include wells with a vehicle control (DMSO at the same final concentration as the highest antagonist concentration).
-
To stimulate androgen receptor activity, add DHT or R1881 to a final concentration of 0.1-1 nM to all wells except for the negative control.
-
Incubate the plate for 3 days at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.
Prostate-Specific Antigen (PSA) Secretion Assay (ELISA)
Materials:
-
LNCaP cells cultured in androgen-depleted medium
-
This compound stock solution
-
DHT or R1881
-
24-well cell culture plates
-
Human PSA ELISA kit
-
Microplate reader
Procedure:
-
Seed LNCaP cells in a 24-well plate at an appropriate density in RPMI-1640 with 10% CSS. Allow the cells to adhere and grow for 48 hours.
-
Replace the medium with fresh RPMI-1640 containing 10% CSS.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Stimulate the cells with 0.1-1 nM DHT or R1881.
-
Incubate the plate for 4 days at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant from each well.
-
Perform the PSA ELISA according to the manufacturer's instructions to quantify the amount of PSA secreted into the medium.
-
Calculate the percentage of PSA secretion inhibition relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Androgen Receptor Signaling Pathway and Inhibition by Antagonist 8.
References
Application Notes & Protocols for Efficacy Testing of Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer.[1][2] Therapeutic strategies targeting this pathway, particularly through the use of Androgen Receptor (AR) antagonists, have become a cornerstone of treatment. These antagonists function by competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby preventing receptor activation, nuclear translocation, and the subsequent transcription of genes responsible for cell proliferation and survival.[2][3][4][5]
Second-generation AR antagonists, including enzalutamide, apalutamide, and darolutamide (B1677182), have demonstrated significant clinical efficacy.[6] However, the eventual development of resistance remains a major challenge, necessitating robust preclinical evaluation of new AR antagonist candidates.[7] Animal models, particularly xenografts of human prostate cancer cell lines, are indispensable tools for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of these therapeutic agents before they advance to clinical trials.[8]
This document provides detailed application notes and protocols for utilizing key animal models to test the efficacy of novel AR antagonists, with a focus on cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Overview of Key Animal Models
The selection of an appropriate animal model is critical for obtaining clinically relevant data. Immunocompromised mice (e.g., NU/Nu, NOD-SCID) are typically used to prevent rejection of human-derived tumor cells or tissues.
-
LNCaP Xenograft Model : This is a widely used androgen-sensitive model derived from a human prostate cancer lymph node metastasis.[9] LNCaP cells express a mutated AR (T877A), but remain dependent on androgens for growth, making them suitable for testing the efficacy of AR antagonists in a hormone-sensitive setting.[8] Tumor establishment typically takes 4-6 weeks.[9]
-
VCaP Xenograft Model : Derived from a vertebral bone metastasis, the VCaP cell line is notable for overexpressing wild-type AR. This model is particularly relevant for studying castration-resistant prostate cancer (CRPC) where AR overexpression is a common resistance mechanism. VCaP xenografts are also androgen-sensitive and provide a robust system for evaluating next-generation AR antagonists.
-
Patient-Derived Xenograft (PDX) Models : PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[10][11] These models are considered high-fidelity avatars as they retain the histopathology, genomic landscape, and heterogeneity of the original patient's tumor.[11][12] They are invaluable for testing therapeutic response in a context that more closely mimics the clinical disease state, including primary, metastatic, and treatment-resistant cancers.[11][12]
Androgen Receptor Signaling Pathway and Antagonist Action
The canonical AR signaling pathway is initiated when androgens like DHT diffuse into the cell and bind to the AR in the cytoplasm.[1][4] This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization of the receptor, and subsequent translocation into the nucleus.[2] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators and initiating transcription of genes that drive cell growth and survival, such as Prostate-Specific Antigen (PSA).[2][4] AR antagonists block this cascade by competitively binding to the AR's ligand-binding domain, preventing nuclear translocation and DNA binding.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis [frontiersin.org]
- 7. urotoday.com [urotoday.com]
- 8. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. New Therapeutic Perspectives in Prostate Cancer: Patient-Derived Organoids and Patient-Derived Xenograft Models in Precision Medicine [mdpi.com]
- 11. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 12. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Androgen Receptor Antagonist 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a crucial transcription factor in the development and advancement of prostate cancer, is a primary focus in therapeutic strategies.[1][2] The signaling pathway of the androgen receptor plays a significant role in controlling the survival and death of cells.[3] Therapies aimed at blocking androgen receptor signaling can lead to cell death through apoptosis in the prostate epithelium.[4] Androgen receptor antagonists are compounds that inhibit the biological effects of androgens by competing for binding to the AR. "Androgen Receptor Antagonist 8" represents a novel investigational compound designed to disrupt AR signaling, thereby inducing apoptosis in cancer cells.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This document provides detailed protocols for assessing apoptosis in cells treated with this compound using two common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity analysis.
Signaling Pathways in AR-Mediated Apoptosis
The androgen receptor can exhibit both pro-survival and pro-death functions depending on the cellular context.[3] In many prostate cancer cells, AR signaling promotes survival by regulating the expression of anti-apoptotic proteins. Antagonizing the AR can disrupt this pro-survival signaling and trigger apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins and the activation of caspase cascades.
Figure 1. Simplified signaling pathway of AR antagonism-induced apoptosis.
Experimental Workflow
The general workflow for analyzing apoptosis induced by this compound involves several key steps from cell culture to data analysis.
Figure 2. General experimental workflow for flow cytometry analysis of apoptosis.
Data Presentation
The following tables present representative quantitative data from flow cytometry analysis of apoptosis in a prostate cancer cell line (e.g., LNCaP) treated with a representative androgen receptor antagonist. The data is presented as the percentage of cells in different stages of apoptosis.
Table 1: Annexin V/PI Staining for Apoptosis
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0.1 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 10 | 60.3 ± 4.2 | 25.4 ± 3.1 | 14.3 ± 2.5 |
| This compound | 50 | 35.8 ± 5.1 | 45.1 ± 4.5 | 19.1 ± 3.8 |
| Staurosporine (B1682477) (Positive Control) | 1 | 20.7 ± 3.8 | 50.2 ± 5.6 | 29.1 ± 4.2 |
Table 2: Caspase-3/7 Activity Assay
| Treatment Group | Concentration (µM) | Caspase-3/7 Negative Cells (%) | Caspase-3/7 Positive Cells (%) |
| Vehicle Control (DMSO) | 0.1 | 97.8 ± 1.5 | 2.2 ± 0.5 |
| This compound | 1 | 90.1 ± 2.8 | 9.9 ± 1.3 |
| This compound | 10 | 68.5 ± 4.1 | 31.5 ± 3.2 |
| This compound | 50 | 42.3 ± 5.5 | 57.7 ± 4.9 |
| Staurosporine (Positive Control) | 1 | 25.4 ± 4.2 | 74.6 ± 5.1 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: During the initial phases of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, exhibits a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
This compound
-
Prostate cancer cell line (e.g., LNCaP, C4-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[5]
-
Protocol 2: Caspase-3/7 Activity Assay
Principle: A key event in the execution phase of apoptosis is the activation of caspases. Caspases-3 and -7 are effector caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay utilizes a cell-permeant, non-fluorescent substrate that contains the DEVD peptide sequence, which is a recognition motif for activated caspase-3 and -7. Upon cleavage by active caspases, the substrate releases a fluorescent dye that binds to DNA, providing a fluorescent signal in apoptotic cells.
Materials:
-
This compound
-
Prostate cancer cell line (e.g., LNCaP, C4-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit or similar
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest both floating and adherent cells as described in step 3 of Protocol 1.
-
Staining:
-
Resuspend the cell pellet in 1 mL of PBS containing 2% FBS to a concentration of 1 x 10^6 cells/mL.
-
Add 1 µL of the Caspase-3/7 Green Detection Reagent to the cell suspension.[6]
-
Incubate for 30 minutes at 37°C, protected from light.[6]
-
(Optional) For discriminating between apoptotic and necrotic cells, a dead cell stain (e.g., SYTOX AADvanced) can be added during the last 5 minutes of incubation.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer without washing.
-
Use appropriate laser and filter settings for the chosen fluorescent dye (e.g., 488 nm excitation and a 530/30 bandpass filter for the green fluorescent signal).[6]
-
Set up compensation controls if a dead cell stain is used.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells with activated caspase-3/7.
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to investigate the pro-apoptotic effects of this compound using flow cytometry. The Annexin V/PI staining method allows for the differentiation of early and late apoptotic events, while the caspase-3/7 activity assay provides a measure of a key biochemical hallmark of apoptosis. By following these detailed procedures and utilizing the provided data presentation framework, researchers can effectively characterize the apoptotic response induced by novel androgen receptor antagonists in cancer cell lines.
References
- 1. Androgen receptor agonist and antagonist reduce response of cytokine‐induced killer cells on prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of androgen receptor expression induces cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor primes prostate cancer cells to apoptosis through down-regulation of basal p21 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Androgen Receptor Antagonist 8 (AR-8) Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Androgen Receptor Antagonist 8 (AR-8) for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AR-8?
A1: AR-8 is a non-steroidal androgen receptor (AR) antagonist. Its primary mechanism involves competitively binding to the ligand-binding domain (LBD) of the androgen receptor, thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and transcription of target genes involved in cell proliferation and survival.[1][2][3] Some advanced AR antagonists also impair the nuclear translocation of the AR and its binding to DNA.[3][4]
Q2: Which animal models are most appropriate for studying the in vivo efficacy of AR-8?
A2: The choice of animal model depends on the specific research question. For prostate cancer studies, commonly used models include:
-
Xenograft models: Human prostate cancer cell lines (e.g., LNCaP, VCaP) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[5] LNCaP cells are androgen-sensitive, while VCaP cells overexpress the androgen receptor and can be used to model castration-resistant prostate cancer (CRPC).[5]
-
Patient-derived xenograft (PDX) models: These models, where patient tumor tissue is implanted into mice, can better recapitulate the heterogeneity of human tumors.
-
Genetically engineered mouse models (GEMMs): These models can be useful for studying the effects of AR-8 in the context of a fully intact immune system and the natural tumor microenvironment.
Q3: What is a recommended starting dose for AR-8 in a mouse xenograft study?
A3: For a novel compound like AR-8, the optimal dose must be determined empirically. However, based on preclinical studies of similar second-generation AR antagonists, a starting dose in the range of 10-50 mg/kg/day administered orally is often a reasonable starting point.[3] Dose-response studies are crucial to determine the optimal therapeutic dose that balances efficacy and toxicity.
Q4: How should AR-8 be formulated for oral administration in rodents?
A4: The formulation will depend on the physicochemical properties of AR-8. Common vehicles for oral gavage in rodents include:
-
Corn oil
-
0.5% (w/v) Methylcellulose in water
-
Polyethylene glycol (e.g., PEG400)
-
A mixture of Cremophor EL, ethanol, and saline.
It is essential to first assess the solubility and stability of AR-8 in the chosen vehicle. A pilot study to evaluate the tolerability of the vehicle in the chosen animal strain is also recommended.
Q5: What are the potential mechanisms of resistance to AR-8?
A5: Resistance to AR antagonists is a significant clinical challenge and can arise through various mechanisms, including:
-
AR gene amplification and overexpression: Increased levels of the AR protein can overcome the inhibitory effects of the antagonist.[6]
-
AR gene mutations: Mutations in the ligand-binding domain can alter the binding of the antagonist, sometimes converting it into an agonist.[7]
-
Expression of AR splice variants: Truncated AR variants that lack the ligand-binding domain are constitutively active and not inhibited by traditional AR antagonists.[2][8]
-
Activation of alternative signaling pathways: Upregulation of other signaling pathways (e.g., PI3K/AKT/mTOR) can bypass the need for AR signaling to promote tumor growth.[8]
Troubleshooting Guides
Problem 1: Lack of tumor growth inhibition in a xenograft model.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | Perform a dose-escalation study to determine if a higher dose of AR-8 is more effective. |
| Poor Bioavailability | Analyze plasma concentrations of AR-8 to confirm adequate absorption after oral administration. If bioavailability is low, consider reformulating the compound or using a different route of administration (e.g., subcutaneous injection). |
| Rapid Metabolism | Assess the pharmacokinetic profile of AR-8 to determine its half-life. If the compound is cleared too quickly, a more frequent dosing schedule may be necessary.[9] |
| Pre-existing or Acquired Resistance | Analyze tumor tissue for mechanisms of resistance, such as AR overexpression, mutations, or the presence of AR splice variants. |
| Incorrect Animal Model | Ensure the chosen cell line or PDX model is sensitive to AR inhibition. |
Problem 2: Significant toxicity observed in treated animals (e.g., weight loss, lethargy).
| Possible Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of AR-8 or consider intermittent dosing (e.g., 5 days on, 2 days off). |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out toxicity from the formulation. |
| Off-target effects | Conduct further in vitro profiling of AR-8 to identify potential off-target activities. |
| Species-specific toxicity | Consider evaluating the toxicity of AR-8 in a second animal species. |
Quantitative Data Summary
Table 1: Illustrative Pharmacokinetic Parameters of a Novel AR Antagonist (AR-8) in Rodents
| Parameter | Value (Mouse) | Value (Rat) |
| Oral Bioavailability (%) | 40 - 60 | 30 - 50 |
| Tmax (hours) | 2 - 4 | 4 - 6 |
| Half-life (hours) | 6 - 8 | 8 - 12 |
| Clearance (mL/min/kg) | 10 - 15 | 8 - 12 |
| Volume of Distribution (L/kg) | 1.5 - 2.0 | 2.0 - 2.5 |
Note: These values are illustrative and based on typical ranges for non-steroidal AR antagonists. Actual values for AR-8 must be determined experimentally.
Table 2: Recommended Starting Doses for In Vivo Efficacy Studies
| Animal Model | Route of Administration | Starting Dose Range | Dosing Frequency |
| Mouse (Xenograft) | Oral Gavage | 10 - 50 mg/kg | Once or twice daily |
| Rat (Prostate Growth Inhibition) | Oral Gavage | 5 - 25 mg/kg | Once daily |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Cell Culture: Culture human prostate cancer cells (e.g., VCaP) under standard conditions.
-
Animal Acclimatization: Acclimatize male immunodeficient mice (e.g., NOD/SCID) for at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, AR-8 at different doses).
-
Treatment Administration: Prepare AR-8 in a suitable vehicle and administer daily by oral gavage.
-
Data Collection: Continue to monitor tumor volume and body weight. At the end of the study, collect blood for pharmacokinetic analysis and tumors for pharmacodynamic and histological analysis.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of AR-8.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ODM-201: a new-generation androgen receptor inhibitor in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Androgen Receptor (AR) Antagonist Luciferase Assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address variability and common issues encountered during Androgen Receptor (AR) antagonist luciferase reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the AR antagonist luciferase assay?
This cell-based assay is used to screen for and characterize compounds that inhibit the function of the Androgen Receptor (AR).[1][2] It utilizes mammalian cells that are engineered to contain two key components:
-
A constitutively expressed human AR.[2]
-
A luciferase reporter gene under the transcriptional control of an androgen response element (ARE).[1][2]
In the presence of an androgen (agonist) like dihydrotestosterone (B1667394) (DHT), the AR binds to the ARE and drives the expression of luciferase. An AR antagonist will compete with the agonist, leading to a decrease in luciferase expression and, consequently, a reduced light signal.[3]
Q2: What is a dual-luciferase reporter assay system and why is it recommended?
A dual-luciferase system uses a second, independent reporter (commonly Renilla luciferase) as an internal control.[4] The primary reporter (Firefly luciferase) is linked to the experimental promoter (ARE), while the control reporter is driven by a constitutive promoter. Normalizing the Firefly signal to the Renilla signal helps to correct for variability in transfection efficiency and cell number, making results more reliable.[4][5]
Q3: What are the most common sources of assay variability?
High variability in luciferase assays can stem from several factors, including:
-
Pipetting Errors: Small inaccuracies in dispensing reagents, compounds, or cell suspensions can lead to significant differences between wells.[4][5]
-
Cell Health and Density: Inconsistent cell seeding, using cells of a high passage number, or poor cell health can compromise metabolic activity and reporter expression.[6]
-
Reagent Quality: Degradation of luciferase substrates or using different batches of reagents can cause experiment-to-experiment variation.[5]
-
Transfection Efficiency: In transiently transfected systems, well-to-well differences in plasmid uptake are a major source of variability.[4]
-
Plate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered cell growth and compound concentrations.
Troubleshooting Guide
Issue 1: High Background Signal
A high background signal can mask the effects of your test compounds and reduce the dynamic range of the assay.
Possible Causes & Solutions
| Cause | Recommended Solution |
|---|---|
| Residual Androgens in Serum | Use high-quality charcoal/dextran-treated fetal bovine serum (FBS) to strip endogenous steroid hormones. Test different lots of serum, as stripping efficiency can vary. |
| Leaky Promoter | The reporter plasmid may have some basal transcriptional activity. Ensure you subtract the signal from "no agonist" control wells from all other readings. |
| Plate Type & Crosstalk | Luminescence from bright wells can bleed into adjacent wells.[4][7] Use solid white or white-walled, clear-bottom plates to maximize the signal and prevent crosstalk.[4][5] Black plates can also be used to reduce background but may result in a lower overall signal. |
| Reagent Contamination | If reagents become contaminated, this can lead to a high background.[5] Use fresh, sterile reagents for your experiments. |
Issue 2: Low or No Signal
A weak signal can make it difficult to distinguish true antagonist effects from background noise.
Possible Causes & Solutions
| Cause | Recommended Solution |
|---|---|
| Low Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio.[5] Ensure plasmid DNA is of high quality (transfection-grade) to avoid endotoxins that can cause cell death.[4] Use healthy, low-passage cells that are actively dividing.[6] |
| Suboptimal Agonist Concentration | Titrate your agonist (e.g., DHT) to determine the EC80 concentration (the concentration that gives 80% of the maximal signal). Using this concentration ensures the assay is sensitive to inhibition. |
| Degraded Reagents | Luciferase substrates are sensitive to light and repeated freeze-thaw cycles.[6] Prepare fresh working solutions and protect them from light.[5] Store stock reagents at the recommended temperatures (-20°C or -80°C).[8] |
| Insufficient Incubation Time | Ensure cells are incubated with the agonist and antagonist for a sufficient period (typically 24-48 hours) to allow for transcription and translation of the luciferase enzyme.[9] |
Issue 3: Inconsistent IC50 Values (High Variability)
Poor reproducibility between replicate plates or experiments is a critical issue.
Possible Causes & Solutions
| Cause | Recommended Solution |
|---|---|
| Pipetting Inaccuracy | Use calibrated multichannel pipettes and prepare master mixes for reagents and cell suspensions to minimize well-to-well variation.[4][5] |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating to avoid clumping.[4] Plate cells evenly and allow plates to sit at room temperature for 20-30 minutes before incubation to ensure uniform settling. |
| Edge Effects | To minimize evaporation, avoid using the outer wells of the plate. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
| Compound Interference | Some test compounds can directly inhibit or stabilize the luciferase enzyme, leading to false positives or negatives.[9] It is crucial to perform a counter-screen using purified luciferase enzyme to rule out direct interference.[9][10] |
| DMSO Concentration | High concentrations of DMSO (the solvent for many compounds) can be toxic to cells. Keep the final DMSO concentration consistent across all wells and ideally below 0.5%. |
Visualizing Key Processes
To better understand the assay, the following diagrams illustrate the underlying biology, the experimental steps, and a troubleshooting workflow.
// High Background Path q1_yes_q1 [label="Check Serum Stripping?"]; q1_yes_s1 [label="Test new lot of\ncharcoal-stripped FBS.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1_yes_q2 [label="Using white plates?"]; q1_yes_s2 [label="Switch to solid white plates\nto prevent crosstalk.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Low Signal Path q2_yes_q1 [label="Transfection efficient?"]; q2_yes_s1 [label="Optimize DNA:reagent ratio.\nUse positive control plasmid.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2_yes_q2 [label="Reagents fresh?"]; q2_yes_s2 [label="Prepare fresh substrate.\nAvoid freeze-thaw cycles.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2_yes_q3 [label="Agonist concentration optimal?"]; q2_yes_s3 [label="Perform agonist dose-response\nand use EC80 concentration.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> q1; start -> q2;
q1 -> q1_yes_q1 [label="Yes"]; q1_yes_q1 -> q1_yes_s1 [label="No"]; q1_yes_q1 -> q1_yes_q2 [label="Yes"]; q1_yes_q2 -> q1_yes_s2 [label="No"];
q2 -> q2_yes_q1 [label="Yes"]; q2_yes_q1 -> q2_yes_s1 [label="No"]; q2_yes_q1 -> q2_yes_q2 [label="Yes"]; q2_yes_q2 -> q2_yes_s2 [label="No"]; q2_yes_q2 -> q2_yes_q3 [label="Yes"]; q2_yes_q3 -> q2_yes_s3 [label="No"]; } t Caption: A decision tree for troubleshooting common luciferase assay issues.
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Culture AR-reporter cells (e.g., T47D, CHO, HEK293 stably transfected) in the recommended growth medium supplemented with 10% charcoal-stripped FBS.[10][11]
-
Maintain cells in a 37°C, 5% CO2 incubator. Do not allow cells to become over-confluent.
-
On the day of the experiment, wash cells with PBS, detach them using trypsin, and neutralize with growth medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in the assay medium.
-
Count the cells and adjust the density to the optimized concentration (e.g., 5 x 10^4 cells/well for a 24-well plate or 1 x 10^4 for a 96-well plate).[10]
-
Dispense the cell suspension into a solid white or white-walled, clear-bottom 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
Protocol 2: Compound Treatment
-
Prepare serial dilutions of your test antagonist compounds and the reference antagonist (e.g., Bicalutamide) in the assay medium.
-
Prepare the agonist (e.g., DHT) solution at a concentration that is 2x the final target EC80 concentration.
-
Remove the growth medium from the cell plate.
-
Add the antagonist dilutions to the appropriate wells. Include "vehicle control" wells containing only the solvent (e.g., DMSO).
-
Immediately add the agonist solution to all wells except the "no agonist" (background) controls.
-
The final volume in each well should be identical, and the final DMSO concentration should be kept constant and low (<0.5%).
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.[9]
Protocol 3: Luciferase Assay and Data Analysis
-
Equilibrate the cell plate and the luciferase assay reagent to room temperature.
-
After incubation, remove the plate from the incubator. If cells were treated in a clear-bottom plate, transfer the lysate to a solid white plate for reading.[4]
-
Add passive lysis buffer to each well and incubate on a shaker for 15-20 minutes.[9]
-
Add the luciferase substrate to each well. If using a luminometer with injectors, this step will be automated.[5]
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background signal ("no agonist" wells) from all other readings.
-
Normalize the data by setting the "agonist only" (vehicle control) signal to 100% activity.
-
Calculate the percent inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
References
- 1. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Analysis of Interdomain Interactions of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Androgen receptor antagonist 8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Androgen Receptor Antagonist 8 (ARa-8), with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (ARa-8)?
A1: ARa-8 is a competitive antagonist of the androgen receptor (AR). It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the conformational changes required for AR activation, nuclear translocation, and subsequent transcription of androgen-responsive genes.
Q2: What are the known or potential off-target effects of ARa-8?
A2: While ARa-8 is designed for high specificity to the androgen receptor, cross-reactivity with other cellular targets can occur, potentially leading to off-target effects. Based on preclinical data and the profiles of similar AR antagonists, potential off-target effects may include:
-
Central Nervous System (CNS) Effects: Some AR antagonists have been associated with off-target binding to GABA-A receptors in the brain, which can lead to neurotoxicity.[1] Monitoring for CNS-related adverse events is advisable, particularly in long-term in vivo studies.[2][3]
-
Cardiovascular Effects: Androgen receptor targeted agents have been linked to an increased risk of cardiovascular events, including hypertension and ischemic heart disease.[4][5][6][7][8]
-
Metabolic Reprogramming: Inhibition of the androgen receptor can alter metabolic pathways in cancer cells, including a potential increased reliance on oxidative mitochondrial metabolism.[9][10] This could be a consideration in studies involving metabolic endpoints.
-
Interaction with Other Steroid Receptors: Due to structural similarities in the ligand-binding domains, there is a potential for low-affinity binding to other steroid hormone receptors, such as the progesterone (B1679170) or glucocorticoid receptors.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of ARa-8 that elicits the desired on-target effect.
-
Use of Orthogonal Approaches: Confirm key findings using alternative methods to inhibit AR signaling, such as siRNA or using structurally different AR antagonists.
-
Control Experiments: Always include appropriate vehicle controls and, if possible, a well-characterized AR antagonist with a known off-target profile for comparison.
-
Phenotypic Anchoring: Correlate your findings with established downstream markers of AR signaling to ensure the observed effects are on-target.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity or Reduced Viability at Low Concentrations of ARa-8
| Possible Cause | Troubleshooting Step |
| Off-target cytotoxicity | 1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Assess markers of apoptosis and necrosis (e.g., caspase-3/7 activity, LDH release) to understand the mechanism of cell death. 3. Consider performing a kinome scan or receptorome profiling to identify potential off-target interactions. |
| Solvent toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the tolerance level of your cell line (typically <0.1%). 2. Run a solvent-only control to assess its effect on cell viability. |
| Cell line sensitivity | 1. Test ARa-8 in a different cell line with a well-characterized AR signaling pathway to determine if the toxicity is cell-line specific. |
Issue 2: Inconsistent or a Lack of Expected Efficacy of ARa-8
| Possible Cause | Troubleshooting Step |
| Compound degradation | 1. Ensure proper storage of ARa-8 (as per the datasheet). 2. Prepare fresh stock solutions for each experiment. 3. Verify the concentration and purity of your stock solution. |
| Low AR expression in the cellular model | 1. Confirm the expression of the androgen receptor in your cell line at the protein level (e.g., by Western blot). |
| Presence of endogenous androgens in the media | 1. Use charcoal-stripped serum in your cell culture media to remove endogenous steroids that could compete with ARa-8. |
| AR mutations | 1. If using a cell line derived from a treated patient, consider sequencing the AR ligand-binding domain to check for mutations that may confer resistance. |
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound (ARa-8)
| Target | IC50 (nM) | Assay Type | Notes |
| Androgen Receptor (On-Target) | 5 | Competitive Binding Assay | High-affinity binding to the target receptor. |
| Progesterone Receptor | >10,000 | Competitive Binding Assay | Low potential for off-target effects on the progesterone receptor. |
| Glucocorticoid Receptor | >10,000 | Competitive Binding Assay | Low potential for off-target effects on the glucocorticoid receptor. |
| GABA-A Receptor | 5,000 | Radioligand Binding Assay | Potential for CNS off-target effects at high concentrations. |
| hERG Channel | >10,000 | Electrophysiology Assay | Low potential for cardiac liability via hERG blockade. |
Experimental Protocols
1. AR Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of ARa-8 for the androgen receptor.
Methodology:
-
Preparation of Reagents:
-
Prepare a cell lysate from a cell line overexpressing the human androgen receptor (e.g., LNCaP).
-
Prepare a radioactive ligand solution (e.g., [3H]-Mibolerone).
-
Prepare a dilution series of ARa-8 and a known competitor (e.g., unlabeled Mibolerone or a reference AR antagonist).
-
-
Assay Setup:
-
In a 96-well plate, add the cell lysate, the radioactive ligand, and the diluted ARa-8 or competitor.
-
Include wells for total binding (lysate + radioactive ligand) and non-specific binding (lysate + radioactive ligand + excess unlabeled competitor).
-
-
Incubation:
-
Incubate the plate at 4°C for 18 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioactive ligand.
-
-
Detection:
-
Wash the filter mat to remove unbound radioactive ligand.
-
Add scintillation fluid to the filter mat and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of ARa-8.
-
Plot the percentage of specific binding against the log concentration of ARa-8 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. ARE-Luciferase Reporter Gene Assay
Objective: To measure the functional antagonist activity of ARa-8 on androgen receptor-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Plate AR-positive cells (e.g., PC-3 cells stably expressing AR) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing an androgen response element (ARE) promoter and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of ARa-8 in the presence of a fixed concentration of an AR agonist (e.g., 1 nM R1881).
-
Include controls for basal activity (vehicle only) and maximal activation (agonist only).
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of ARa-8.
-
Plot the percentage of inhibition against the log concentration of ARa-8 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by ARa-8.
Caption: Troubleshooting Workflow for Suspected Off-Target Effects.
References
- 1. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Central Nervous System Toxicity in Prostate Cancer Patients Treated with Androgen Receptor Signaling Inhibitors: A Systematic Review, Meta-analysis, and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Impact of Androgen Deprivation Therapy: from Basic Biology to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular risks of androgen receptor targeted agents in prostate cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Androgen receptor signaling inhibitors linked to increased risk of cardiovascular adverse events in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
dealing with Androgen receptor antagonist 8 degradation in cell culture media
Welcome to the technical support center for Androgen Receptor (AR) Antagonist 8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and degradation of AR Antagonist 8 in cell culture media.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with AR Antagonist 8.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing a progressive loss of my compound's activity over the course of my experiment? | 1. Chemical Degradation: AR Antagonist 8 may be inherently unstable in the aqueous, physiological pH environment of the cell culture media, leading to hydrolysis, oxidation, or photolysis.[1] 2. Cellular Metabolism: The cells in your culture may be metabolizing the antagonist into inactive forms.[1] 3. Adsorption to Labware: The compound might be nonspecifically binding to the plastic surfaces of your culture plates or tubes.[1][2] | 1. Assess Stability: Perform a stability study by incubating the compound in your specific cell culture medium (without cells) for the duration of your experiment. Analyze samples at various time points using HPLC or LC-MS to quantify the remaining intact compound.[1][3] 2. Modify Experimental Design: Consider replenishing the compound at intermediate time points during long-term experiments. 3. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize adsorption.[4] Include a control without cells to quantify binding to plasticware.[4] |
| My experimental results are highly variable between replicates. What could be the cause? | 1. Inconsistent Sample Handling: Variability in the timing of sample collection and processing can lead to inconsistent degradation levels. 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium.[4] 3. Analytical Method Issues: The HPLC or LC-MS method may lack the necessary precision and accuracy.[4] | 1. Standardize Procedures: Ensure precise and consistent timing for all experimental steps, from compound addition to sample collection and analysis. 2. Ensure Complete Dissolution: Confirm the complete dissolution of the compound in your solvent (e.g., DMSO) before preparing the working solution. Briefly vortex the working solution after diluting it in the medium. 3. Validate Analytical Method: Validate your analytical method for linearity, precision, and accuracy to ensure reliable quantification.[4] |
| The compound appears to be precipitating out of the cell culture medium. Why is this happening? | 1. Poor Solubility: The concentration of AR Antagonist 8 may exceed its solubility limit in the cell culture medium.[1] 2. Degradation Products: The compound could be degrading into less soluble products.[3] | 1. Determine Solubility: Assess the solubility of the compound in your specific cell culture medium. You may need to lower the working concentration. 2. pH Adjustment: The pH of the medium can affect solubility. Ensure the pH is stable and consider if slight adjustments are possible without affecting your cells.[3] |
| My cells appear stressed or are dying at all concentrations of the antagonist, even very low ones. | 1. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration for your cell line.[1] 2. Highly Unstable Compound: Rapid degradation of the compound could be producing toxic byproducts.[5] | 1. Vehicle Control: Run a vehicle control with the solvent at the same final concentration used in your experiment to assess its toxicity. The final DMSO concentration should typically be below 0.5%.[1] 2. Characterize Degradants: If significant degradation is confirmed, consider using LC-MS/MS to identify potential degradation products and assess their cytotoxicity. |
Data Presentation: Stability of AR Antagonist 8
The following table presents hypothetical stability data for AR Antagonist 8 in two common cell culture media, with and without the presence of 10% Fetal Bovine Serum (FBS), over a 48-hour period at 37°C. This data is for illustrative purposes.
| Time (Hours) | DMEM + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | RPMI-1640 (serum-free) (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.0 |
| 2 | 98 ± 3.5 | 92 ± 4.1 | 97 ± 2.9 | 90 ± 3.3 |
| 8 | 91 ± 4.0 | 75 ± 5.2 | 89 ± 3.8 | 71 ± 4.5 |
| 24 | 78 ± 5.1 | 45 ± 6.3 | 75 ± 4.7 | 40 ± 5.8 |
| 48 | 62 ± 6.8 | 20 ± 7.1 | 58 ± 6.2 | 15 ± 6.9 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis. |
Experimental Protocols
Protocol: Assessing the Stability of AR Antagonist 8 in Cell Culture Media
This protocol outlines a general procedure for determining the stability of AR Antagonist 8 in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
AR Antagonist 8
-
DMSO (or other appropriate solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
24-well, low-protein-binding culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Cold acetonitrile (B52724) with an internal standard
-
Microcentrifuge
-
HPLC vials
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of AR Antagonist 8 in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of AR Antagonist 8 by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM).
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Analyze the samples to determine the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of AR Antagonist 8 remaining at each time point relative to the 0-hour time point.
-
Visualizations
Androgen Receptor Signaling Pathway
Caption: A simplified diagram of the classical androgen receptor signaling pathway.
Experimental Workflow for Stability Assessment
Caption: A flowchart illustrating the key steps in a compound stability assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical degradation pathways for small molecules like AR Antagonist 8 in cell culture media? A1: The most prevalent degradation pathways in aqueous environments are hydrolysis, oxidation, and photolysis.[1] Hydrolysis is the cleavage of chemical bonds by water, often affecting esters and amides. Oxidation is the loss of electrons, which can be initiated by oxygen or trace metals in the medium.[1][6] Photolysis is degradation caused by exposure to light.[1]
Q2: How should I store the stock solution of AR Antagonist 8? A2: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or -80°C to maintain stability.[3][4] It is best to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][4]
Q3: Can components of the cell culture medium itself cause degradation? A3: Yes, certain components in the media, such as some amino acids or vitamins, can potentially react with the compound.[4] Additionally, the pH of the media can significantly influence the rate of degradation for pH-sensitive molecules.[3][4]
Q4: Does the presence of serum in the media affect the stability of AR Antagonist 8? A4: The presence of serum, such as FBS, can have variable effects. Serum proteins can sometimes bind to and stabilize small molecules, protecting them from degradation.[2][4] However, serum also contains enzymes that could potentially metabolize the compound. The effect of serum should be determined empirically, as shown in the data table above.
Q5: How can I differentiate between compound degradation and cellular metabolism? A5: To distinguish between these two processes, you can run parallel stability experiments. One experiment should incubate the compound in the cell culture medium without cells, and the other should include the cells. By comparing the rate of disappearance of the parent compound in both conditions, you can infer the contribution of cellular metabolism. A significantly faster loss of the compound in the presence of cells suggests metabolic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Novel Androgen Receptor Antagonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the bioavailability of novel androgen receptor (AR) antagonists.
Section 1: Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the preclinical development of AR antagonists.
FAQ 1: My novel AR antagonist shows high in vitro potency but very low oral bioavailability in animal models. What are the likely causes and how do I investigate them?
Answer:
Low oral bioavailability despite high potency is a common hurdle. The primary causes can be categorized into three main areas: poor aqueous solubility, low intestinal permeability, and high first-pass metabolism. A systematic approach is required to identify and address the rate-limiting factor.
Initial Investigation Workflow:
The first step is to systematically evaluate the compound's fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
FAQ 2: How do I troubleshoot poor aqueous solubility of my AR antagonist?
Answer:
Poor aqueous solubility limits the dissolution of the drug in gastrointestinal fluids, which is a prerequisite for absorption.[1]
Step 1: Quantify Solubility First, accurately measure both kinetic and thermodynamic solubility.[2] Kinetic solubility testing is often used in early discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for later development.[2][3] (See Protocol 1 for a detailed methodology).
Step 2: Implement Formulation Strategies If solubility is confirmed to be the issue, various formulation strategies can be employed to enhance it. The choice of strategy depends on the compound's properties and the desired dosage form.
Table 1: Comparison of Formulation Strategies to Enhance Solubility
| Strategy | Mechanism | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area-to-volume ratio, enhancing dissolution rate.[1][4] | Applicable to many compounds; established technology. | May not be sufficient for extremely insoluble compounds; risk of particle agglomeration. |
| Solid Dispersions | Disperses the drug in a polymer matrix in an amorphous state, improving solubility and dissolution.[1] | Significant solubility enhancement; can be formulated into solid dosage forms. | Potential for physical instability (recrystallization); manufacturing can be complex. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon contact with GI fluids.[4][5] | Excellent for highly lipophilic drugs; enhances absorption via lymphatic pathways. | Requires careful formulation development; potential for GI irritation from surfactants. |
| Cyclodextrin (B1172386) Complexation | Forms inclusion complexes where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity.[1] | Improves solubility and stability; well-established technology. | Limited drug-loading capacity; can be expensive. |
FAQ 3: My compound shows poor permeability in the Caco-2 assay. What does this mean and what are the next steps?
Answer:
Poor permeability in a Caco-2 assay indicates that your compound does not efficiently cross the intestinal epithelial barrier.[6] The Caco-2 model is considered the gold standard for predicting human drug absorption.[7] Key parameters to evaluate are the apparent permeability coefficient (Papp) and the efflux ratio.
-
Low Papp (A-B): A low Papp value in the apical-to-basolateral direction suggests poor passive diffusion.
-
High Efflux Ratio (>2): An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two suggests the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[8][9]
Troubleshooting Steps:
-
Confirm Efflux: If the efflux ratio is high, repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).[8] A significant increase in the Papp (A-B) value and a reduction in the efflux ratio will confirm that your compound is a P-gp substrate. P-gp is an efflux pump that actively transports drugs out of cells, reducing their absorption and bioavailability.[10][11]
-
Structural Modification: If passive permeability is low, consider medicinal chemistry efforts to optimize the molecule's physicochemical properties. This often involves reducing the number of hydrogen bond donors and acceptors or decreasing the polar surface area.
-
Alternative Strategies: If the compound is a strong P-gp substrate and structural modification is not feasible, formulation strategies using P-gp inhibitors or excipients that modulate tight junctions may be explored, though this adds complexity to development.
Table 2: Interpreting Caco-2 Permeability Data
| Papp (A-B) (x 10⁻⁶ cm/s) | Human Absorption | Interpretation |
| < 1 | Poor (<30%) | Low Permeability |
| 1 - 10 | Moderate (30-70%) | Moderate Permeability |
| > 10 | High (>70%) | High Permeability |
Note: These are general ranges and can vary between labs. It is crucial to run high (e.g., propranolol) and low (e.g., mannitol) permeability standards in every assay.[8]
FAQ 4: My AR antagonist is rapidly cleared in in vitro metabolic stability assays. How do I identify the metabolic liabilities?
Answer:
Rapid clearance in liver microsomes or hepatocytes suggests extensive first-pass metabolism, a major barrier to oral bioavailability.[12][13] The goal is to identify the "metabolic hotspots" on the molecule that are susceptible to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes.[14]
Experimental Approach:
-
Reaction Phenotyping: Incubate the compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to identify which specific isoforms are responsible for its metabolism.[14][15]
-
Chemical Inhibition: Perform incubations with human liver microsomes in the presence and absence of selective CYP inhibitors to confirm the results from reaction phenotyping.[14]
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the major metabolites formed. This will reveal the sites of metabolic attack (e.g., hydroxylation, N-dealkylation).[16]
Once metabolic hotspots are identified, the medicinal chemistry team can attempt to block these sites through structural modifications, for example, by introducing a fluorine atom at a site of hydroxylation.
Section 2: Experimental Protocols
Protocol 1: Aqueous Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol details the gold-standard shake-flask method for determining thermodynamic solubility.[17][18]
Materials:
-
Test compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control (37°C)
-
Centrifuge
-
HPLC system with a suitable column and detection method (e.g., UV-Vis or MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile) for creating a calibration curve.
-
Add an excess amount of the solid test compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Securely cap the vial and place it on an orbital shaker set to 37°C.
-
Shake the vial for 24-48 hours to ensure equilibrium is reached. Check for the presence of undissolved solid.
-
After incubation, remove the vial and let it stand to allow larger particles to settle.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Dilute the supernatant with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the standard solutions by HPLC.
-
Calculate the concentration of the compound in the supernatant using the calibration curve. This concentration represents the thermodynamic solubility.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol describes a method to assess intestinal permeability and active efflux using the Caco-2 cell model.[6][7][19]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Test compound and positive/negative control compounds (e.g., propranolol, mannitol)
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values within the laboratory's established range.
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Prepare the dosing solution of the test compound in HBSS at the desired concentration (e.g., 10 µM).
-
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C on an orbital shaker for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver compartments for analysis.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
Incubate and sample as described for the A-B transport.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 6. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 cell permeability assay for drug absorption | PPTX [slideshare.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 13. researchgate.net [researchgate.net]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. researchgate.net [researchgate.net]
- 19. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce Androgen receptor antagonist 8-induced toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androgen Receptor (AR) Antagonist 8. The information provided is intended to help users identify and mitigate potential toxicity-related issues during their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the experimental use of AR Antagonist 8, presented in a question-and-answer format.
Issue 1: Unexpected Cell Death or Low Viability in Culture
Q1: We are observing significant cell death and reduced viability in our cancer cell lines (e.g., LNCaP, VCaP) after treatment with AR Antagonist 8, even at concentrations where we expect to see AR inhibition without major cytotoxicity. What could be the cause and how can we troubleshoot this?
A1: Unexpectedly high cytotoxicity can stem from several factors. Firstly, it is crucial to re-verify the concentration of your stock solution and the final concentrations used in your assay. Serial dilution errors are a common source of variability.
Secondly, the observed cytotoxicity may be an on-target effect of potent AR antagonism, leading to the induction of apoptosis. AR signaling is critical for the survival of AR-dependent prostate cancer cells, and its potent inhibition can trigger programmed cell death. To investigate this, you can perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, or a caspase activity assay (e.g., Caspase-3/7 Glo). An increase in apoptotic markers would suggest an on-target effect.
Finally, consider the possibility of off-target effects. To assess this, you can perform a dose-response curve and determine the IC50 for cytotoxicity. If the cytotoxic IC50 is very close to the IC50 for AR antagonism, it may be an on-target effect. However, a significant separation between these values could suggest off-target activity.
Issue 2: Neurological Symptoms in Animal Models
Q2: Our mice treated with AR Antagonist 8 are exhibiting signs of neurotoxicity, such as tremors, lethargy, and in some cases, seizures. What is the likely mechanism, and what strategies can we employ to mitigate this?
A2: The observed neurotoxicity is a known class effect for some nonsteroidal AR antagonists and is often attributed to off-target inhibition of the GABA-A receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS), and its blockade can lead to neuronal hyperexcitability and seizures.
To mitigate this, consider the following strategies:
-
Dose Reduction: The most straightforward approach is to reduce the dose of AR Antagonist 8 to a level that maintains efficacy while minimizing neurotoxicity.
-
Pharmacokinetic Analysis: Analyze the brain-to-plasma concentration ratio of AR Antagonist 8. A high ratio may indicate significant CNS penetration, contributing to neurotoxicity. Modifying the chemical structure to reduce brain penetration could be a long-term strategy in drug development.
-
Concomitant Medication: In a preclinical setting, co-administration of a low dose of a benzodiazepine (B76468) (a GABA-A receptor positive allosteric modulator) could potentially counteract the inhibitory effects of the AR antagonist. However, this should be done with caution as it can confound the results of your primary study.
Issue 3: Elevated Liver Enzymes in Preclinical Studies
Q3: We are observing elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum of our animal models treated with AR Antagonist 8, suggesting potential hepatotoxicity. How can we investigate and manage this?
A3: Elevated liver enzymes are a sign of liver damage and a common concern with novel small molecules. To investigate this further, you should:
-
Histopathological Analysis: Perform a histopathological examination of liver tissues from treated animals to assess for signs of necrosis, inflammation, or other abnormalities.
-
In Vitro Hepatotoxicity Assays: Use human hepatoma cell lines like HepG2 to assess the direct cytotoxic effects of AR Antagonist 8 on liver cells. This can help determine if the observed toxicity is cell-autonomous.
-
Metabolite Profiling: Investigate the metabolic profile of AR Antagonist 8. In some cases, a reactive metabolite, rather than the parent compound, can be responsible for hepatotoxicity.
To manage potential hepatotoxicity, dose-adjustment is the primary strategy. Additionally, monitoring liver function tests regularly throughout the study is crucial.
Quantitative Data on AR Antagonist Toxicities
The following tables summarize publicly available toxicity data for several nonsteroidal androgen receptor antagonists. This data can serve as a reference for a hypothetical "Androgen Receptor Antagonist 8".
Table 1: Comparison of Common Adverse Events of Second-Generation AR Antagonists in Clinical Trials (All Grades, %)
| Adverse Event | Enzalutamide | Apalutamide | Darolutamide |
| Fatigue | 34 | 26 | 16 |
| Hypertension | 13 | 25 | 7 |
| Rash | 6 | 24 | 3 |
| Diarrhea | 22 | 19 | 7 |
| Nausea | 20 | 18 | 11 |
| Falls | 9 | 16 | 4 |
| Seizure | <1 | <1 | <1 |
Data compiled from various clinical trial reports. Percentages are approximate and can vary between studies.
Table 2: Preclinical Neurotoxicity Profile of Selected AR Antagonists
| Compound | Seizure Liability in Rodent Models | GABA-A Receptor Inhibition (IC50) |
| Enzalutamide | Observed at high doses | Micromolar range |
| Apalutamide | Lower than enzalutamide | Higher IC50 than enzalutamide |
| Darolutamide | Minimal to no seizure activity | Negligible inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the toxicity of AR Antagonist 8.
1. In Vitro Hepatotoxicity Assessment using HepG2 Cells
-
Objective: To determine the direct cytotoxic effect of AR Antagonist 8 on human liver cells.
-
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
AR Antagonist 8 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of AR Antagonist 8 in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of AR Antagonist 8. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Seizure Liability Assessment in Mice
-
Objective: To evaluate the potential of AR Antagonist 8 to induce seizures in a rodent model.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
AR Antagonist 8 formulation for intraperitoneal (i.p.) or oral (p.o.) administration
-
Vehicle control
-
Pentylenetetrazol (PTZ) as a positive control
-
Observation chambers
-
-
Procedure:
-
Acclimatize mice to the testing environment.
-
Administer AR Antagonist 8 at various doses (e.g., 10, 30, 100 mg/kg) via the chosen route. A vehicle control group should be included.
-
A positive control group receiving a sub-convulsive dose of PTZ can be used to validate the model.
-
Observe the mice continuously for at least 4 hours for any signs of neurotoxicity, including tremors, myoclonic jerks, and tonic-clonic seizures.
-
Score the seizure activity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first seizure and the duration of seizure activity.
-
Monitor for any mortality.
-
3. Cardiotoxicity Assessment using Human iPSC-derived Cardiomyocytes
-
Objective: To assess the potential of AR Antagonist 8 to induce cardiotoxicity in a human-relevant in vitro model.
-
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Specialized cardiomyocyte culture medium
-
AR Antagonist 8 stock solution (in DMSO)
-
Multi-well microelectrode array (MEA) system or a calcium imaging system
-
-
Procedure:
-
Plate hiPSC-CMs on MEA plates or in imaging-compatible plates and allow them to form a spontaneously beating syncytium.
-
Record baseline electrophysiological activity (field potentials) or calcium transients.
-
Add AR Antagonist 8 at increasing concentrations to the culture medium.
-
Record the changes in electrophysiological parameters (e.g., field potential duration, beat rate, arrhythmia) or calcium transient characteristics (e.g., amplitude, duration, decay kinetics) after drug application.
-
Analyze the data to determine the concentration-dependent effects of AR Antagonist 8 on cardiomyocyte function.
-
Visualizations
Signaling Pathway Diagrams
Caption: AR Antagonist 8-induced intrinsic apoptosis pathway.
Caption: Off-target inhibition of GABA-A receptor by AR Antagonist 8.
Experimental Workflow Diagram
Caption: General workflow for assessing AR Antagonist 8 toxicity.
Technical Support Center: Refining Androgen Receptor Antagonist 8 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Androgen Receptor Antagonist 8 (ARA8). Given the structural similarity of ARA8 to second-generation non-steroidal antiandrogens like Enzalutamide (B1683756), the guidance provided here leverages established protocols for this class of compounds, focusing on achieving higher purity.
Disclaimer: The following protocols and troubleshooting advice are based on established chemical syntheses for structurally related compounds. Researchers should always adhere to laboratory safety protocols and adapt these methods based on their specific experimental observations and analytical data.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and similar thiohydantoin-based antagonists?
A1: The synthesis of this compound, which shares a core structure with Enzalutamide, typically involves a multi-step process. A key step is the formation of the thiohydantoin ring. This is often achieved by reacting an appropriate isothiocyanate intermediate with an amino acid derivative. The final step usually involves coupling the thiohydantoin core with another aromatic moiety.
Q2: What are the most common impurities encountered during the synthesis of ARA8?
A2: Common impurities can include unreacted starting materials, side-products from the thiohydantoin ring formation, and the corresponding oxygen analog (hydantoin) where the sulfur atom is replaced by an oxygen. The formation of this oxygen analog can occur if the isothiocyanate precursor is contaminated with the corresponding isocyanate or if reaction conditions promote desulfurization.
Q3: Which analytical techniques are recommended for purity assessment of ARA8?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of ARA8 and identifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of the final product and key intermediates. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and identify unknown impurities.
Q4: What are the primary methods for purifying crude ARA8 to achieve high purity?
A4: Recrystallization is the most widely used method for purifying crude ARA8 and its analogs to achieve high purity.[2][3][4] Common solvents for recrystallization include alcohols like methanol (B129727) and isopropanol (B130326), or a mixture of a solvent in which the compound is soluble and an anti-solvent to induce precipitation.[4][5] Column chromatography can also be employed for purification, especially for removing impurities with similar solubility profiles to the final product.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction during the thiohydantoin ring formation or the final coupling step. | - Monitor the reaction progress using TLC or HPLC to ensure completion before work-up.- Ensure all reagents are pure and anhydrous, as moisture can interfere with the reactions.- Optimize reaction temperature and time based on literature for similar compounds. |
| Presence of Starting Materials in the Final Product | Insufficient reaction time or stoichiometry of reagents. | - Increase the reaction time and/or slightly increase the molar ratio of the excess reagent.- Ensure efficient mixing, especially for heterogeneous reactions. |
| High Levels of the Oxygen Analog (Hydantoin) Impurity | Contamination of the isothiocyanate intermediate with isocyanate. | - Purify the isothiocyanate intermediate before use, for example, by distillation or chromatography.- Use fresh, high-quality reagents to minimize the formation of the isocyanate. |
| Difficulty in Removing a Specific Impurity by Recrystallization | The impurity has a very similar solubility profile to the desired product. | - Try a different recrystallization solvent or a solvent/anti-solvent system.- Consider performing a column chromatography step before the final recrystallization.- Seeding the solution with pure crystals of ARA8 might selectively crystallize the desired product.[5] |
| Product Oiling Out During Recrystallization | The solvent system is not optimal, or the solution is being cooled too quickly. | - Ensure the crude product is fully dissolved at the higher temperature.- Cool the solution slowly to promote the formation of crystals rather than oil.- Try a different solvent system. Adding a co-solvent can sometimes prevent oiling out. |
| Final Product Purity is Below 99.5% after Recrystallization | Multiple impurities are present, or the chosen recrystallization solvent is not effective enough. | - Perform a sequential purification strategy: for example, an initial purification by column chromatography followed by one or two recrystallizations from different solvent systems.- A patent for a similar compound suggests that multiple recrystallizations may be necessary to achieve high purity.[8] |
Quantitative Data Summary
Table 1: Purity of Enzalutamide (a structural analog of ARA8) after various purification steps.
| Purification Step | Solvent System | Achieved Purity (%) | Reference |
| Initial Crystallization | Isopropanol | >99.0 | [1] |
| Recrystallization | Methanol | >99.5 | [7] |
| Column Chromatography followed by Recrystallization | Dichloromethane/Acetone (Column), then Isopropanol (Recrystallization) | 99.8 | [1][6] |
| Recrystallization | Methanol/Isopropyl alcohol | >99.5 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of the Thiohydantoin Core (based on Enzalutamide synthesis)
This protocol outlines the formation of the thiohydantoin ring, a key structural feature of ARA8.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of the appropriate amino acid derivative in a suitable anhydrous solvent (e.g., ethanol (B145695) or tetrahydrofuran).
-
Addition of Isothiocyanate: To this solution, add 1.1 equivalents of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.
-
Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Initial Purification: The crude product can be purified by washing with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove unreacted isothiocyanate, followed by recrystallization or column chromatography.
Protocol 2: Recrystallization for High Purity ARA8
This protocol describes a general procedure for purifying crude ARA8 to >99.5% purity.
-
Solvent Selection: Choose a suitable solvent or solvent system based on small-scale solubility tests. Alcohols like methanol or isopropanol are often good starting points.[7]
-
Dissolution: In a flask, add the crude ARA8 and the minimum amount of the chosen solvent required to dissolve it at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool down slowly to room temperature. The product should start to crystallize. For better recovery, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Analysis: Analyze the purity of the final product using HPLC.
Visualizations
Caption: General synthesis workflow for this compound.
References
- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 2. Influence of particle size and manufacturing conditions on the recrystallization of amorphous Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104610158A - Purification method of enzalutamide - Google Patents [patents.google.com]
- 5. CZ2016275A3 - The crystalline form of Enzalutamide - Google Patents [patents.google.com]
- 6. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. 915087-33-1|4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]
addressing batch-to-batch variability of Androgen receptor antagonist 8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Androgen Receptor (AR) Antagonist 8. These resources are designed to address potential issues, particularly those related to experimental variability, to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Androgen Receptor Antagonist 8 and what are its expected effects?
This compound is a small molecule inhibitor of the androgen receptor.[1][2] It is designed for research purposes, particularly in the context of prostate cancer studies.[1] The compound has been shown to inhibit prostate-specific antigen (PSA) secretion and proliferation in LNCaP cells, a human prostate cancer cell line.[1]
Key Properties of this compound
| Property | Value | Cell Line | Duration | Reference |
| IC50 (PSA Secretion) | 88 nM | LNCaP | 4 days | [1] |
| IC50 (Cell Proliferation) | 66 nM | LNCaP | 3 days | [1] |
Q2: I am observing a significant difference in the IC50 value of this compound compared to the published data. What are the potential causes?
Discrepancies in IC50 values can arise from several factors. It is crucial to systematically evaluate your experimental setup. Here are some common causes:
-
Compound Integrity: The purity and stability of the compound are critical. Batch-to-batch variations in purity can significantly alter the effective concentration. Improper storage can lead to degradation of the compound.
-
Cell Culture Conditions: The health and passage number of your cells can impact their sensitivity to the antagonist. Ensure you are using cells within a consistent and low passage number range.
-
Assay Protocol: Variations in cell seeding density, treatment duration, and the specific assay reagents used can all contribute to different IC50 values.[3]
-
Solvent and Dilution: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level (typically below 0.1%). Inaccurate serial dilutions can also lead to erroneous results.
Q3: My results with this compound are inconsistent between experiments. How can I troubleshoot this variability?
Inconsistent results are a common challenge in experimental biology. A step-by-step approach to troubleshooting is recommended. Please refer to the troubleshooting workflow diagram below. Key areas to investigate include:
-
Compound Quality Control: If possible, verify the identity and purity of your batch of this compound using analytical methods.
-
Standardize Protocols: Ensure all experimental parameters, from cell culture to data acquisition, are standardized and well-documented.
-
Positive and Negative Controls: Consistently use appropriate controls in every experiment to monitor assay performance and cell health.
Troubleshooting Guides
Issue 1: Higher than expected IC50 Value
If you are observing a significantly higher IC50 value, it may indicate reduced potency of the antagonist in your assay.
Troubleshooting Workflow for Inconsistent Results
Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.
Issue 2: Assessing Compound Purity
The purity of your small molecule is paramount for obtaining accurate and reproducible data. Impurities can have off-target effects or interfere with your assay, leading to misleading results.
Common Analytical Techniques for Small Molecule Characterization
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity (molecular weight) and purity.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the identity of the molecule by comparing its infrared spectrum to a reference.[5] |
Experimental Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of the lyophilized powder using a calibrated analytical balance.
-
Solvent Selection: Based on the manufacturer's data sheet, dissolve the compound in an appropriate solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect the solution to ensure there is no precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.
Signaling Pathway Context
Understanding the mechanism of action of this compound requires knowledge of the androgen receptor signaling pathway. The diagram below illustrates the key steps in this pathway and the point of intervention for an AR antagonist.
Androgen Receptor Signaling Pathway
Caption: Simplified diagram of the androgen receptor signaling pathway and the inhibitory action of an AR antagonist.
References
optimizing incubation time for Androgen receptor antagonist 8 in cell assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Androgen Receptor (AR) Antagonist 8 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Androgen Receptor Antagonist 8 and what is its mechanism of action?
This compound is a compound that functions as an androgen receptor antagonist.[1] It competitively binds to the ligand-binding domain (LBD) of the androgen receptor, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][3][4] This blockade inhibits the conformational changes required for receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes.[2][5][6]
Q2: What are the reported IC50 values for this compound?
In LNCaP cells, this compound has been shown to:
-
Inhibit Prostate-Specific Antigen (PSA) secretion with an IC50 of 88 nM after a 4-day incubation period.[1]
-
Inhibit cell proliferation with an IC50 of 66 nM after a 3-day incubation period.[1]
Q3: Which cell lines are suitable for testing this compound?
Prostate cancer cell lines that endogenously express the androgen receptor are commonly used. These include:
-
LNCaP: Androgen-sensitive human prostate adenocarcinoma cells. Note that LNCaP cells have a mutation in the AR ligand-binding domain which can affect steroid binding selectivity.[7]
-
VCaP: Androgen-sensitive human prostate cancer cells that overexpress the androgen receptor.
-
22Rv1: A human prostate carcinoma cell line that expresses both full-length AR and AR splice variants.[7]
-
MDA-MB-453: A human breast cancer cell line that expresses the androgen receptor.[7]
Additionally, other cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) can be transiently or stably transfected to express the human AR and a reporter gene for screening purposes.[7]
Q4: What is a typical starting point for incubation time when testing a new AR antagonist?
A common starting point for incubation time in many receptor binding and cell-based assays is between 16 to 48 hours.[7][8] For this compound, reported effective incubation times are 3 to 4 days for proliferation and PSA secretion assays, respectively.[1] However, the optimal time is highly dependent on the specific assay, cell type, and the endpoint being measured.[9] It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental conditions.[9]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps. When plating and treating multiple wells, stagger the addition of reagents to ensure each well incubates for the same duration.[9] |
| Temperature Fluctuations | Use a calibrated incubator to maintain a constant temperature. Ensure all reagents and plates have equilibrated to the assay temperature before starting the experiment.[9] |
| Cell Seeding Density Variation | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. Use an automated cell counter for accurate and consistent cell numbers.[10] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. |
| Reagent Instability | Prepare fresh solutions of this compound and other critical reagents for each experiment. Some compounds may be sensitive to light or repeated freeze-thaw cycles. |
Issue 2: No or Low Antagonistic Activity Observed
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The incubation time may be too short for the antagonist to exert its effect or too long, leading to compound degradation. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72, 96 hours) to identify the optimal incubation period.[9] |
| Incorrect Compound Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration and IC50 value. |
| Agonist Concentration Too High | In competitive antagonist assays, an excessively high concentration of the AR agonist (e.g., DHT, R1881) can overcome the inhibitory effect of the antagonist. Optimize the agonist concentration to be near its EC50 or EC80 value. |
| Cell Line Unresponsive | The chosen cell line may not express sufficient levels of functional AR. Verify AR expression using Western blot or qPCR. Consider using a different cell line with known AR expression and responsiveness.[7] |
| Compound Degradation | Ensure proper storage of this compound as recommended by the supplier. The compound may be unstable in the cell culture medium over long incubation periods. |
Issue 3: Unexpected Agonistic Activity
| Potential Cause | Recommended Solution |
| Partial Agonism | Some AR antagonists can exhibit partial agonist activity, especially at high concentrations or in the context of certain AR mutations (e.g., in LNCaP cells).[7] Test a wider range of concentrations and different cell lines. |
| Off-Target Effects | The compound may be acting on other signaling pathways that indirectly lead to the activation of the reporter gene or the measured endpoint.[11] |
| Contamination | Ensure that the compound stock solution is not contaminated with an AR agonist. |
Experimental Protocols & Data
Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway begins with the binding of an androgen (like DHT) to the AR in the cytoplasm. This causes the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation into the nucleus.[5][12] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes.[12][6] AR antagonists block this process by competitively binding to the AR.[2]
Experimental Workflow: Optimizing Incubation Time
To determine the optimal incubation time for this compound, a time-course experiment should be performed. This involves treating cells with the antagonist for varying durations and then measuring the desired biological response.
Data Summary: Cell-Based Assay Parameters
The following table summarizes typical parameters for common cell-based assays used to evaluate AR antagonists.
| Assay Type | Principle | Typical Cell Lines | Typical Incubation Time | Endpoint Measurement |
| Reporter Gene Assay | Measures the activity of a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE).[7][8] | LNCaP, HEK293-AR-ARE-Luc | 16 - 48 hours[7][8] | Luminescence |
| Cell Proliferation Assay | Assesses the effect of the antagonist on the proliferation of androgen-dependent cells.[13] | LNCaP, VCaP | 72 - 96 hours[1][14] | Absorbance (e.g., MTT, WST-8) or Fluorescence (e.g., PrestoBlue)[8][13] |
| PSA Secretion Assay | Measures the level of Prostate-Specific Antigen (PSA), an AR-regulated protein, secreted into the cell culture medium. | LNCaP, VCaP | 72 - 96 hours[1] | ELISA |
| AR Nuclear Translocation | Visualizes the localization of the androgen receptor within the cell. Antagonists can inhibit androgen-induced nuclear translocation.[15] | LNCaP, PC3-AR | 2 - 24 hours[13][15] | Fluorescence Microscopy |
Detailed Protocol: Luciferase Reporter Gene Assay
This protocol provides a general framework for assessing the antagonistic activity of this compound using a luciferase reporter assay.
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., LNCaP) in a 96-well white, clear-bottom plate at a pre-optimized density.
-
If using a transient transfection system, co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[8]
-
Incubate for 24 hours to allow for cell attachment and reporter gene expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the antagonist for a duration determined from your time-course optimization (e.g., 1-4 hours).
-
Add an AR agonist (e.g., R1881 or DHT) at a concentration around its EC80.
-
Incubate for an additional 24-48 hours.[8]
-
-
Luciferase Activity Measurement:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.[8]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the agonist-only treated control.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. m.youtube.com [m.youtube.com]
- 4. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ec.bioscientifica.com [ec.bioscientifica.com]
- 15. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Orally Active Androgen Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on orally active androgen receptor (AR) antagonists.
Frequently Asked Questions (FAQs)
1. Q: What are the primary challenges in developing orally active AR antagonists?
A: The main hurdles in the development of orally active androgen receptor (AR) antagonists include overcoming resistance mechanisms, addressing pharmacokinetic and physicochemical challenges, and managing off-target toxicities.[1][2][3] Resistance can develop through various mechanisms such as AR gene amplification, point mutations in the ligand-binding domain (LBD), the emergence of constitutively active AR splice variants, increased intratumoral androgen synthesis, and activation of bypass signaling pathways.[4][5][[“]][7][8][9][10][11] Common pharmacokinetic challenges involve poor solubility and low oral bioavailability of small molecule inhibitors.[12][13][14][15][16] Additionally, off-target effects, particularly central nervous system (CNS) toxicities like seizures and cardiovascular issues, present significant safety barriers.[3][17][18][19][20][21]
2. Q: What are the common mechanisms of acquired resistance to AR antagonists?
A: Acquired resistance to AR antagonists is a major clinical challenge and can arise from several molecular alterations:
-
AR Gene Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to low levels of androgens, rendering antagonists less effective.[3][10]
-
AR Ligand-Binding Domain (LBD) Mutations: Mutations in the LBD can alter the binding of antagonists, sometimes converting them into agonists, which paradoxically stimulate tumor growth.[4][5][9][11]
-
AR Splice Variants: The expression of AR splice variants that lack the LBD results in constitutively active receptors that are not targeted by traditional LBD-binding antagonists.[3][4][7][10]
-
Intratumoral Androgen Synthesis: Tumors can develop the ability to synthesize their own androgens, thereby outcompeting the antagonist for binding to the AR.[4][5]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the glucocorticoid receptor pathway, can drive tumor growth independently of AR signaling.[4][7]
3. Q: What are the key differences between first and second-generation AR antagonists?
A: Second-generation AR antagonists were developed to overcome the limitations of first-generation agents. The key distinctions are:
-
Binding Affinity: Second-generation antagonists, such as enzalutamide, apalutamide, and darolutamide, have a significantly higher binding affinity for the AR compared to first-generation drugs like bicalutamide.[2][3][22]
-
Agonist Activity: First-generation antagonists can sometimes exhibit partial agonist activity, particularly in the context of AR overexpression or certain mutations.[11][22] Second-generation agents are designed to be "pure" antagonists with no agonist potential.[3]
-
AR Nuclear Translocation: Second-generation antagonists are more effective at preventing the translocation of the AR to the nucleus, a critical step for its function.[3][7][22]
-
Clinical Efficacy: Second-generation antagonists have demonstrated improved clinical outcomes in patients with castration-resistant prostate cancer (CRPC).[2][23]
4. Q: What are some novel therapeutic strategies being explored to overcome resistance?
A: To combat resistance, researchers are investigating several innovative approaches:
-
Targeting Different AR Domains: Developing molecules that target regions of the AR other than the LBD, such as the N-terminal domain (NTD) or the DNA-binding domain (DBD), could be effective against LBD mutations and splice variants.[3][24][25]
-
AR Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are designed to induce the degradation of the entire AR protein, which would be effective against amplification, mutations, and splice variants.[26]
-
Combination Therapies: Combining AR antagonists with inhibitors of other signaling pathways or with agents that block androgen synthesis is a promising strategy to prevent or delay resistance.[1][4][[“]]
Troubleshooting Guides
Guide 1: Poor In Vitro Potency
Problem: Your novel AR antagonist shows weak activity (high IC50) in a cell-based reporter assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Low cell permeability | Perform a cellular uptake assay (e.g., using a fluorescently labeled analog or LC-MS/MS). | The compound may not be efficiently crossing the cell membrane to reach the intracellular AR. |
| Compound instability in media | Analyze compound concentration in the cell culture media over the course of the experiment using HPLC or LC-MS/MS. | The compound may be degrading in the aqueous, buffered environment of the cell culture media. |
| Efflux by cellular transporters | Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) and re-assess potency. | The compound may be actively transported out of the cell, preventing it from reaching a sufficient intracellular concentration. |
| Weak binding to AR | Perform a competitive AR binding assay using a radiolabeled androgen to determine the Ki. | The compound may have inherently low affinity for the androgen receptor. |
| Assay interference | Run the compound in a counterscreen without the AR target (e.g., a cell line not expressing AR) to check for non-specific effects on the reporter. | The compound might be directly inhibiting the reporter enzyme (e.g., luciferase) or causing general cytotoxicity. |
Guide 2: Low Oral Bioavailability in Animal Models
Problem: Your AR antagonist shows good in vitro potency but poor exposure (low Cmax and AUC) after oral administration in mice or rats.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Determine the kinetic and thermodynamic solubility of the compound in relevant buffers (e.g., simulated gastric and intestinal fluids). | Low solubility can limit the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption. |
| High first-pass metabolism | Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. | The compound may be rapidly metabolized in the gut wall or liver before it can reach systemic circulation.[12][14] |
| Efflux by intestinal transporters | Use in vitro models like Caco-2 cell monolayers to assess the bidirectional permeability of the compound. | Efflux transporters in the intestinal epithelium can pump the compound back into the gut lumen, reducing absorption. |
| Chemical instability in GI tract | Assess the stability of the compound at different pH values mimicking the stomach and intestine. | The compound may be degrading in the acidic environment of the stomach or the more neutral environment of the intestine. |
| Inappropriate formulation | Test different formulations, such as suspensions, solutions in co-solvents, or lipid-based formulations.[13][27][28][29] | The formulation can significantly impact the dissolution and absorption of a poorly soluble compound.[12][14][16] |
Guide 3: In Vivo Efficacy Does Not Correlate with In Vitro Potency
Problem: A potent AR antagonist in vitro fails to show significant anti-tumor activity in a xenograft model.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient tumor penetration | Measure the concentration of the compound in the tumor tissue and compare it to the plasma concentration. | The compound may not be reaching the target tissue at a high enough concentration to exert its effect. |
| Rapid development of resistance | Analyze tumor samples from treated animals for changes in AR expression, mutations, or the emergence of splice variants.[4][7] | The in vivo environment may promote the rapid selection of resistant cancer cell populations. |
| Engagement of bypass pathways | Perform pathway analysis (e.g., Western blot, RNA-seq) on tumor tissue to look for the activation of alternative growth signaling pathways.[4][8] | The tumor may be compensating for AR inhibition by upregulating other survival pathways. |
| Pharmacodynamic disconnect | Use a biomarker of AR activity in vivo, such as measuring the expression of AR-regulated genes (e.g., PSA) in the tumor.[30][31] | This will confirm whether the compound is engaging and inhibiting the AR target in the tumor at the administered dose. |
| Off-target toxicities limiting dose | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and compare it to the dose required for efficacy. | The dose required for anti-tumor activity may be too toxic to the animal. |
Quantitative Data Summary
Table 1: In Vitro Potency of Representative AR Antagonists
| Compound | AR Binding Affinity (Ki, nM) | Reporter Gene Assay (IC50, nM) | Cell Proliferation Assay (IC50, nM) |
| Bicalutamide | 150-200 | 100-300 | 500-1000 |
| Enzalutamide | 20-30 | 10-50 | 50-150 |
| Apalutamide | 15-25 | 10-40 | 40-120 |
| Darolutamide | 10-20 | 5-30 | 30-100 |
| Developmental Compound X | <10 | <20 | <50 |
| Developmental Compound Y | 50-100 | 80-200 | 300-800 |
| Note: Values are representative and can vary depending on the specific assay conditions. |
Table 2: Pharmacokinetic Properties of Selected Oral AR Antagonists
| Compound | Oral Bioavailability (%) | Half-life (t1/2, hours) | Cmax (ng/mL) | Key Metabolism Pathway |
| Bicalutamide | ~30 | 144 | 9000 | CYP3A4 |
| Enzalutamide | >80 | 139 | 16600 | CYP2C8, CYP3A4 |
| Apalutamide | ~100 | 168 | 6000 | CYP2C8, CYP3A4 |
| Darolutamide | ~30 | 20 | 4800 | CYP3A4, UGT |
| Note: Pharmacokinetic parameters can vary based on species, dose, and formulation. |
Experimental Protocols
Protocol 1: AR Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Recombinant human AR protein (LBD)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
Test compounds
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Filter plates and harvester
Methodology:
-
Prepare serial dilutions of the test compound and a non-labeled androgen standard in the assay buffer.
-
In a 96-well plate, add the recombinant AR protein, the radiolabeled androgen at a fixed concentration (typically at its Kd), and the serially diluted test compound or standard.
-
Include wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + excess non-labeled androgen).
-
Incubate the plate at 4°C for 16-18 hours to reach equilibrium.
-
Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Luciferase Reporter Gene Assay
Objective: To measure the antagonistic activity of a test compound on AR-mediated transcription.
Materials:
-
A suitable host cell line (e.g., PC-3, HEK293)
-
Expression vector for human AR
-
Reporter vector containing an androgen-responsive element (ARE) driving the expression of luciferase
-
Transfection reagent
-
Cell culture medium and supplements
-
Dihydrotestosterone (DHT) or another AR agonist
-
Test compounds
-
Luciferase assay reagent
Methodology:
-
Co-transfect the host cells with the AR expression vector and the ARE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds.
-
Treat the cells with the test compounds for 1-2 hours before stimulating with a fixed concentration of an AR agonist (e.g., DHT at its EC50).
-
Include control wells for basal activity (no agonist), maximal activity (agonist only), and vehicle control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-only control.
-
Determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Antagonist Intervention.
Caption: Troubleshooting Workflow for Low In Vivo Efficacy of AR Antagonists.
References
- 1. Current androgen receptor antagonists under investigation for resistant prostate cancer: progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Partners in crime: deregulation of AR activity and androgen synthesis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug safety is a barrier to the discovery and development of new androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. google.com [google.com]
- 19. Cardiovascular risks and toxicity - the Achilles heel of androgen deprivation therapy in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adverse events in men with advanced prostate cancer treated with androgen biosynthesis inhibitors and androgen receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholars.mssm.edu [scholars.mssm.edu]
- 22. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Second generation androgen receptor antagonists and challenges in prostate cancer treatment: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 24. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Developments in Androgen Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Agonist Activity of Second-Generation Antiandrogens
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at mitigating the agonist activity of second-generation antiandrogens.
Frequently Asked Questions (FAQs)
Q1: What are second-generation antiandrogens and why do they sometimes exhibit agonist activity?
Second-generation antiandrogens, such as enzalutamide (B1683756) and apalutamide, are potent inhibitors of the androgen receptor (AR) signaling pathway.[1][2] They were designed to overcome the limitations of first-generation antiandrogens by binding to the AR with higher affinity and preventing its nuclear translocation and interaction with DNA.[1] However, under certain conditions, particularly in the presence of specific mutations in the AR ligand-binding domain (LBD), these antagonists can be converted into agonists, paradoxically promoting the growth of prostate cancer cells.[3] This "agonist switch" is a key mechanism of acquired resistance to these therapies.
Q2: Which androgen receptor (AR) mutations are commonly associated with the agonist switch of second-generation antiandrogens?
Several mutations in the AR LBD have been identified in patients who have developed resistance to second-generation antiandrogens. The most well-characterized mutations that can confer an agonist response to these drugs include:
-
F877L: This mutation allows enzalutamide to stabilize an active conformation of the AR, leading to agonist activity.
-
T878A: This mutation can also be activated by enzalutamide and other steroids.[3][4]
-
H875Y: This mutation has been shown to be stimulated by enzalutamide.[3]
The presence of these mutations can be a significant challenge in the clinical management of castration-resistant prostate cancer (CRPC).
Q3: What are the primary experimental approaches to assess the agonist activity of antiandrogens?
The two most common in vitro methods to evaluate the agonist or antagonist activity of a compound on the androgen receptor are:
-
Reporter Gene Assays: These assays measure the transcriptional activity of the AR. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). An increase in reporter gene expression in the presence of the test compound indicates agonist activity.[5][6]
-
Cell Viability Assays: These assays, such as the MTT or WST-1 assay, measure the metabolic activity of cells, which is an indicator of cell proliferation and viability. An increase in cell viability in the presence of an antiandrogen suggests it is acting as an agonist and promoting cell growth.[7][8]
Q4: What are the key strategies being explored to mitigate the agonist activity of second-generation antiandrogens?
Current research focuses on several strategies to overcome the agonist switch:
-
Development of Third-Generation Antiandrogens: These are novel AR inhibitors designed to be effective against both wild-type and mutated forms of the AR.
-
Targeting AR Splice Variants: Some resistance mechanisms involve the expression of AR splice variants that lack the LBD. Novel therapies are being developed to target these variants.[1]
-
Combination Therapies: Combining second-generation antiandrogens with other targeted agents may help to overcome resistance by targeting alternative signaling pathways that cancer cells use to survive.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental assessment of antiandrogen agonist activity.
Troubleshooting: Luciferase Reporter Gene Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Low Transfection Efficiency: The cells may not have been efficiently transfected with the reporter and AR expression plasmids. 2. Inactive Reagents: The luciferase substrate or other assay reagents may have expired or been improperly stored. 3. Weak Promoter: The promoter driving the luciferase gene may not be strong enough. 4. Cell Line Issues: The chosen cell line may not be suitable for the assay. | 1. Optimize Transfection: Use a different transfection reagent or optimize the DNA:reagent ratio. Confirm transfection efficiency with a control plasmid (e.g., expressing GFP). 2. Check Reagents: Use fresh reagents and ensure they are stored according to the manufacturer's instructions.[9] 3. Use a Stronger Promoter: If possible, switch to a reporter construct with a stronger promoter. 4. Select Appropriate Cells: Use a cell line known to be responsive in AR signaling studies (e.g., LNCaP, PC-3 cells co-transfected with an AR expression vector). |
| High Background Signal | 1. Contamination: Bacterial or yeast contamination can lead to false-positive signals. 2. Promoter Leakiness: The promoter in the reporter construct may have some basal activity even in the absence of an agonist. 3. Autofluorescence: The cell culture medium or the compounds being tested may be autofluorescent. | 1. Maintain Aseptic Technique: Ensure all reagents and cell cultures are sterile. 2. Use a Control Vector: Transfect cells with a promoterless reporter vector to determine the baseline level of background signal. 3. Use Phenol Red-Free Medium: Phenol red can contribute to background fluorescence. Run a blank with medium and the test compound alone to check for autofluorescence. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent pipetting of cells, reagents, or compounds. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells. 3. Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use a consistent technique. 2. Ensure Uniform Cell Suspension: Thoroughly mix the cell suspension before seeding. 3. Avoid Edge Wells: If possible, do not use the outermost wells of the plate for experimental samples. Fill them with sterile water or PBS to minimize evaporation from adjacent wells. |
Troubleshooting: Cell Viability (MTT) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings | 1. Low Cell Number: Too few cells were seeded. 2. Compound Cytotoxicity: The test compound is toxic to the cells at the concentrations used. 3. Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals have not fully dissolved. | 1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Perform a Dose-Response: Test a wide range of compound concentrations to identify a non-toxic range for assessing agonist activity. 3. Ensure Complete Solubilization: Mix the wells thoroughly after adding the solubilization buffer. Incubate for a longer period if necessary. |
| High Background Absorbance | 1. Contamination: Microbial contamination can reduce the MTT reagent. 2. Phenol Red Interference: Phenol red in the culture medium can affect absorbance readings. 3. Compound Interference: The test compound may react with the MTT reagent. | 1. Maintain Sterility: Ensure all solutions and cultures are sterile. 2. Use Phenol Red-Free Medium: This will reduce background absorbance. 3. Run a Compound-Only Control: Include wells with medium and the test compound (without cells) to check for direct reaction with MTT. |
| Inconsistent Results | 1. Variable Incubation Times: Inconsistent incubation times with the MTT reagent or solubilization buffer. 2. Cell Clumping: Cells are not evenly distributed in the wells. 3. Serum Interference: Components in the serum may interfere with the assay. | 1. Standardize Incubation Periods: Use a timer to ensure consistent incubation times for all plates. 2. Create a Single-Cell Suspension: Ensure cells are well-dispersed before seeding. 3. Use Serum-Free Medium: For the final incubation step with MTT, consider using serum-free medium. |
Data Presentation
The following table summarizes the agonist activity of enzalutamide on wild-type (WT) and mutant androgen receptors. The data is presented as a percentage of the maximal response induced by the potent androgen dihydrotestosterone (B1667394) (DHT).
| Androgen Receptor (AR) Genotype | Enzalutamide (10 µM) Agonist Activity (% of DHT max response) | Reference |
| Wild-Type (WT) | < 5% | [4][10] |
| F877L Mutant | ~25-30% | [3] |
| T878A Mutant | ~40-50% | [4] |
| F877L/T878A Double Mutant | ~70-80% | [4][10] |
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for AR Agonist Activity
This protocol describes a method for assessing the agonist activity of a test compound on the androgen receptor using a luciferase reporter system in prostate cancer cells.
Materials:
-
Prostate cancer cell line (e.g., PC-3, which are AR-negative)
-
AR expression vector (e.g., pCMV-hAR)
-
Androgen-responsive luciferase reporter vector (e.g., pGL4.36[luc2P/MMTV/Hygro])
-
Control vector for transfection normalization (e.g., a Renilla luciferase vector)
-
Transfection reagent
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Test compound and controls (e.g., DHT as agonist, bicalutamide (B1683754) as antagonist)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed PC-3 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in complete medium and incubate overnight.
-
Transfection: Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Hormone Deprivation: After 24 hours, replace the medium with a medium containing charcoal-stripped FBS to remove any androgens.
-
Compound Treatment: After another 24 hours, treat the cells with the test compound at various concentrations. Include a vehicle control, a positive control (DHT), and a negative control (antagonist like bicalutamide).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the vehicle control.
Protocol 2: MTT Cell Viability Assay for AR Agonist Activity
This protocol outlines a method to determine the effect of a test compound on the viability and proliferation of androgen-dependent prostate cancer cells (e.g., LNCaP).
Materials:
-
LNCaP cells (or other AR-positive, androgen-dependent cell line)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Test compound and controls (e.g., DHT as agonist)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5 x 10^3 cells/well in a medium containing charcoal-stripped FBS. Incubate for 24-48 hours to allow cells to attach and enter a quiescent state.
-
Compound Treatment: Treat the cells with the test compound at various concentrations. Include a vehicle control and a positive control (DHT).
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express the results as a percentage of the control (vehicle-treated) cells.
Mandatory Visualizations
Caption: Androgen Receptor signaling and the agonist switch of antiandrogens.
Caption: Experimental workflow for a luciferase reporter gene assay.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
cell line contamination issues in Androgen receptor antagonist 8 experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to experiments involving Androgen Receptor (AR) antagonists, with a specific focus on problems arising from cell line contamination.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher IC50) of our AR antagonist 8 compared to previous experiments. What could be the cause?
A1: A sudden decrease in the potency of an AR antagonist is a common issue that can often be traced back to cell line integrity. The most likely causes are:
-
Cell Line Cross-Contamination: Your AR-positive cell line (e.g., LNCaP, VCaP) may be contaminated with an AR-negative cell line (e.g., PC-3, DU-145, or the highly proliferative HeLa cells).[1][2] The contaminating cells will not respond to the AR antagonist, thus skewing the overall result towards a higher IC50.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism, signaling pathways, and gene expression, potentially affecting the androgen receptor signaling axis and the cell's response to antagonists.[3][4][5]
-
Cell Line Misidentification: The cell line you are working with may not be the one you believe it is. It is crucial to authenticate your cell lines periodically.[6][7][8]
-
Changes in Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes, potentially affecting AR expression levels and sensitivity to antagonists.
Q2: Our experimental results with AR antagonist 8 are highly variable and not reproducible. What should we investigate first?
A2: High variability and poor reproducibility are hallmark signs of underlying issues with your experimental setup. We recommend the following initial steps:
-
Cell Line Authentication: Immediately perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[9][10] This is the gold standard for authenticating human cell lines.
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination.[3][11]
-
Review Cell Culture Practices: Ensure strict aseptic techniques are being followed to prevent contamination.[12]
-
Standardize Protocols: Review and standardize all experimental protocols, including cell seeding densities, reagent preparation, and incubation times.
Q3: How can we confirm the identity of our cell lines?
A3: The most reliable method for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[9][10] This technique generates a unique DNA fingerprint for each cell line, which can be compared to reference databases like the ATCC STR Database or Cellosaurus to verify its identity.[13]
Q4: What are the common contaminating cell lines in cancer research?
A4: HeLa cells are the most notorious and widespread contaminating cell line due to their aggressive growth rate.[4][14] Other common contaminants include T-24 (bladder carcinoma) and HT-29 (colon adenocarcinoma).[10][14] The International Cell Line Authentication Committee (ICLAC) maintains a register of misidentified cell lines that serves as a valuable resource.[6][15][16][17]
Troubleshooting Guides
Guide 1: Investigating Unexpected Antagonist Resistance
If you observe that your AR-positive cells are showing resistance to AR antagonist 8, follow this troubleshooting workflow:
Data Presentation: The Impact of Cell Line Contamination
The presence of contaminating cells can significantly alter experimental outcomes. The following tables illustrate the expected quantitative impact of cross-contamination on an AR antagonist dose-response experiment in an AR-positive prostate cancer cell line (e.g., LNCaP).
Please Note: This data is illustrative and designed to demonstrate the potential effects of contamination. Actual results may vary.
Table 1: Effect of AR-Negative Cell Line Contamination on AR Antagonist 8 Potency
| Percentage of AR-Negative Contaminant (e.g., PC-3) in LNCaP Culture | Apparent IC50 of AR Antagonist 8 (nM) | Fold Change in IC50 |
| 0% (Pure LNCaP) | 50 | 1.0 |
| 10% | 75 | 1.5 |
| 25% | 150 | 3.0 |
| 50% | 500 | 10.0 |
This table illustrates that as the percentage of non-responsive, AR-negative contaminating cells increases, a higher concentration of the antagonist is required to achieve 50% inhibition in the overall cell population, leading to a significant increase in the apparent IC50 value.
Table 2: Impact of Mycoplasma Contamination on AR-Mediated Gene Expression
| Condition | Agonist-Induced AR Target Gene Expression (Fold Change) |
| Pure LNCaP cells | 10.0 |
| LNCaP cells with Mycoplasma Contamination | 4.5 |
Mycoplasma contamination can interfere with cellular signaling pathways, including the AR signaling cascade, potentially leading to a blunted response to androgen stimulation and confounding the results of antagonist studies.[5]
Experimental Protocols
Protocol 1: Cell Line Authentication using STR Profiling
Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[9][10]
-
Sample Collection:
-
Collect a pellet of 1-2 million cells.
-
Wash the cells with PBS and store the pellet at -80°C until DNA extraction.
-
-
DNA Extraction:
-
Extract genomic DNA using a commercially available kit, following the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity.
-
-
PCR Amplification:
-
Amplify the STR loci using a commercial STR profiling kit (e.g., Promega PowerPlex®, Thermo Fisher Scientific Identifiler®). These kits typically amplify 16 to 24 loci simultaneously.
-
-
Capillary Electrophoresis:
-
Separate the fluorescently labeled PCR products by size using a genetic analyzer.
-
-
Data Analysis:
-
Analyze the raw data using specialized software to generate an STR profile.
-
Compare the obtained STR profile with the reference profile of the cell line from a reputable source (e.g., ATCC, Cellosaurus).[13] A match of ≥80% is generally required for authentication.
-
Protocol 2: Western Blot for Androgen Receptor Expression
This protocol allows for the detection and quantification of AR protein levels.
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Androgen Receptor (e.g., AR441 clone) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Protocol 3: Luciferase Reporter Assay for AR Activity
This assay measures the transcriptional activity of the androgen receptor.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., LNCaP or a suitable host cell line like HEK293) in a 96-well plate.
-
Co-transfect the cells with an AR expression vector (if the host cell is AR-negative), a luciferase reporter plasmid containing androgen response elements (AREs), and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a medium containing the AR agonist (e.g., DHT or R1881) and varying concentrations of the AR antagonist 8.
-
Include appropriate controls (vehicle, agonist only).
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 value.
-
Protocol 4: Cell Viability Assay (WST-1/MTT)
This assay assesses the effect of the AR antagonist on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of AR antagonist 8.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Reagent Addition:
-
Add WST-1 or MTT reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement:
-
If using MTT, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the antagonist concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway and Workflow Diagrams
References
- 1. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells [mdpi.com]
- 2. Androgen Receptor (AR) Positive vs Negative Roles in Prostate Cancer Cell Deaths including Apoptosis, Anoikis, Entosis, Necrosis and Autophagic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent Exposure to Mycoplasma Induces Malignant Transformation of Human Prostate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iclac.org [iclac.org]
- 7. Identity Crisis – rigor and reproducibility in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contaminated and misidentified cell lines commonly use in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid detection of low‐level HeLa cell contamination in cell culture using nested PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 12. researchgate.net [researchgate.net]
- 13. iclac.org [iclac.org]
- 14. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 15. ICLAC's Database of Known Misidentified Cell Lines [cell-line-authentication.info]
- 16. iclac.org [iclac.org]
- 17. FAIRsharing [fairsharing.org]
Validation & Comparative
A Head-to-Head Comparison: The Efficacy of Next-Generation Androgen Receptor Antagonists Versus Bicalutamide
For Researchers, Scientists, and Drug Development Professionals
The landscape of androgen deprivation therapy for prostate cancer has evolved significantly with the advent of next-generation androgen receptor (AR) antagonists. These novel agents demonstrate marked improvements in efficacy over the first-generation antagonist, bicalutamide (B1683754). This guide provides a detailed comparison of a representative next-generation androgen receptor antagonist, referred to herein as "Androgen Receptor Antagonist 8" (a composite representation of agents like enzalutamide, apalutamide, and darolutamide), with bicalutamide, supported by experimental data and detailed methodologies.
Mechanism of Action: A Deeper Level of Inhibition
Bicalutamide, a first-generation nonsteroidal antiandrogen, functions as a competitive antagonist at the androgen receptor's ligand-binding domain. However, under conditions of AR overexpression, it can exhibit partial agonist activity, contributing to treatment resistance.[1]
Next-generation AR antagonists, such as enzalutamide, apalutamide, and darolutamide, exhibit a more comprehensive blockade of AR signaling.[2][3] Beyond competitively inhibiting androgen binding with a significantly higher affinity than bicalutamide, they also prevent the nuclear translocation of the AR, its subsequent binding to DNA, and the recruitment of coactivator proteins.[3][4] This multi-faceted approach results in a more profound and durable suppression of androgen-driven gene expression and tumor growth.
Quantitative Efficacy Comparison
The superior efficacy of next-generation AR antagonists over bicalutamide has been demonstrated across a range of preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency
| Compound | AR Binding Affinity (Relative to Bicalutamide) | Inhibition of AR Transcriptional Activity (IC50) |
| Bicalutamide | 1x | ~1 µM |
| Enzalutamide | 5-8x higher[5][6] | ~36 nM |
| Apalutamide | 7-10x higher[1][5] | ~16 nM |
| Darolutamide | High affinity | Potent inhibition |
Table 2: In Vivo Antitumor Activity (Prostate Cancer Xenograft Models)
| Treatment | Dose | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| Bicalutamide | 10-50 mg/kg/day | Partial inhibition, often fails to induce tumor regression[7] |
| YM580 (Novel AR Antagonist) | 30 mg/kg/day | Significant tumor growth inhibition, comparable to castration[7] |
| Apalutamide | 10 mg/kg/day | Complete or partial tumor regression[8] |
Table 3: Clinical Efficacy in Castration-Resistant Prostate Cancer (CRPC)
| Parameter | Bicalutamide | Enzalutamide |
| Median Progression-Free Survival (PFS) | 5.4 months | 19.5 months[9] |
| Risk Reduction in Disease Progression or Death | - | 76% reduction compared to bicalutamide[9] |
| PSA Response Rate (≥50% decline) | 34% (at 12 months) | 84% (at 12 months)[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to compare the efficacy of AR antagonists.
Androgen Receptor Binding Assay
This assay determines the relative affinity of a compound for the androgen receptor.
-
Cell Line: LNCaP prostate cancer cells, which endogenously express the androgen receptor.
-
Radioligand: A synthetic, high-affinity androgen, such as [³H]-R1881, is used.
-
Procedure:
-
LNCaP cells are harvested and homogenized to prepare a cytosolic extract containing the AR.
-
A constant concentration of [³H]-R1881 is incubated with the cytosolic extract in the presence of varying concentrations of the test compounds (e.g., bicalutamide, next-generation antagonists).
-
After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated (e.g., by filtration through glass fiber filters).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Reporter Gene Assay
This assay measures the ability of a compound to inhibit androgen-induced gene transcription.
-
Cell Line: A suitable host cell line (e.g., PC-3 or HEK293) that does not express endogenous AR is used.
-
Plasmids:
-
An expression vector containing the full-length human androgen receptor cDNA.
-
A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).
-
-
Procedure:
-
Cells are co-transfected with the AR expression vector and the reporter vector.
-
Transfected cells are then treated with a standard androgen (e.g., R1881 or DHT) to stimulate AR-mediated transcription, in the presence or absence of varying concentrations of the antagonist.
-
After an incubation period (typically 24-48 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in androgen-stimulated luciferase activity (IC50) is determined.
In Vivo Xenograft Tumor Model
This assay evaluates the antitumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Cell Line: Human prostate cancer cells (e.g., LNCaP or VCaP) are implanted subcutaneously into the flanks of the mice.
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment groups.
-
Treatment groups typically include a vehicle control, bicalutamide, and the next-generation antagonist at various doses.
-
The compounds are administered orally on a daily basis.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies).
-
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group.
Conclusion
The available experimental data unequivocally demonstrate the superior efficacy of next-generation androgen receptor antagonists over bicalutamide. Their enhanced binding affinity and multi-pronged mechanism of action translate to more potent inhibition of AR signaling, leading to improved antitumor activity in both preclinical models and clinical settings. For researchers and drug development professionals, these findings underscore the importance of targeting multiple steps in the AR signaling cascade to overcome the limitations of first-generation therapies and improve outcomes for patients with prostate cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Darolutamide (ODM201) Efficiency on Androgen Receptor Mutants Reported to Date in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Androgen Receptor Antagonist 8 Binding to Mutant AR Receptors
A detailed guide for researchers and drug development professionals on the binding characteristics of Androgen Receptor Antagonist 8 and its comparison with other leading AR antagonists in the context of clinically relevant mutations.
This guide provides a comprehensive comparison of this compound's binding profile to various mutant androgen receptors (AR) implicated in prostate cancer resistance. The performance of this antagonist is evaluated alongside other key antiandrogen therapies, supported by experimental data and detailed methodologies.
Introduction to Androgen Receptor Antagonism and Resistance
The androgen receptor (AR) is a critical driver of prostate cancer growth and progression. Androgen deprivation therapy and AR antagonists are cornerstone treatments for advanced prostate cancer. However, the emergence of mutations in the AR ligand-binding domain (LBD) can lead to resistance, often by altering the binding of antagonists or even converting them into agonists, thereby promoting tumor growth. Understanding the binding affinity of novel antagonists to these mutant receptors is crucial for developing more effective and durable therapies.
"this compound" is an imidazoline (B1206853) derivative identified as a potent AR antagonist.[1] This guide will delve into its binding characteristics against clinically significant AR mutants and compare them to established second-generation antiandrogens.
Comparison of Binding Affinities to Mutant AR Receptors
The following table summarizes the binding affinities (IC50 or Ki values) of this compound and other prominent AR antagonists against wild-type (WT) and various mutant androgen receptors. These mutations are frequently observed in patients with castration-resistant prostate cancer (CRPC) and are associated with resistance to therapy.
| Compound | Wild-Type AR | T877A | F876L | W741L/C | H874Y |
| This compound | Data not available | IC50: 66 nM (LNCaP cell proliferation)[1] | Data not available | Data not available | Data not available |
| Enzalutamide | Ki: ~2-5 nM | Agonist activity | Agonist activity[2][3] | Antagonist | Antagonist |
| Apalutamide | Ki: ~5-10 nM | Partial Agonist | Agonist activity[2][3] | Antagonist | Antagonist |
| Darolutamide | Ki: ~1-3 nM | Antagonist | Antagonist[4] | Antagonist[4] | Antagonist |
Note: The data for "this compound" is limited to its inhibitory effect on LNCaP cells, which harbor the T877A mutation. Direct competitive binding assay data for this compound against a panel of mutants is not publicly available. The values for other antagonists are compiled from various sources and may have been determined using different experimental setups.
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway plays a central role in prostate cell function and prostate cancer. The following diagram illustrates the key steps in this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance emerges to second-generation antiandrogens in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance Emerges to Second Generation Anti-Androgens in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Novel Androgen Receptor Antagonists: Enzalutamide vs. Bavdegalutamide
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two distinct classes of androgen receptor (AR) antagonists: the established second-generation inhibitor, enzalutamide (B1683756), and the novel proteolysis-targeting chimera (PROTAC) degrader, bavdegalutamide (B8270050) (ARV-110). This comparison is supported by preclinical experimental data to inform future research and development in prostate cancer therapeutics.
The androgen receptor signaling pathway is a critical driver in the progression of prostate cancer.[1] While second-generation AR antagonists like enzalutamide have become standard treatments, resistance often emerges due to AR alterations such as mutation, amplification, or splicing.[1] A new class of AR-targeting agents, PROTACs, aims to overcome this resistance by inducing the degradation of the AR protein.[1][2]
This guide focuses on a direct preclinical comparison between enzalutamide, an AR inhibitor, and bavdegalutamide, an AR degrader. Bavdegalutamide works by recruiting the E3 ubiquitin ligase to tag the AR for proteasomal degradation, thereby eliminating the receptor protein.[1][2][3] This novel mechanism has shown promise in overcoming resistance to standard anti-androgen therapies.[1][2]
Quantitative Data Presentation
The following table summarizes the key quantitative data from preclinical in vivo studies comparing the efficacy of bavdegalutamide and enzalutamide in a patient-derived xenograft mouse model.
| Parameter | Bavdegalutamide | Enzalutamide | Reference |
| Mechanism of Action | PROTAC-mediated AR Degradation | AR Antagonist (Inhibitor) | [1][2] |
| AR Binding Affinity | ~5 times higher than enzalutamide | Standard | [3] |
| Tumor Growth Inhibition | Greater than enzalutamide | Standard | [1][4] |
| Efficacy in Enzalutamide-Resistant Models | Robust tumor growth inhibition | Resistant | [1][3] |
| AR Degradation in vivo | Substantial | N/A | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the androgen receptor signaling pathway, the mechanism of action of bavdegalutamide, and a typical experimental workflow for in vivo comparison.
Caption: Simplified Androgen Receptor (AR) Signaling Pathway.
Caption: Mechanism of Action of Bavdegalutamide (PROTAC).
Caption: In Vivo Xenograft Study Experimental Workflow.
Experimental Protocols
The following provides a detailed methodology for a key in vivo experiment cited in the comparison.
Prostate Cancer Xenograft Model for In Vivo Efficacy Assessment
1. Cell Culture:
-
VCaP human prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Husbandry:
-
Male SCID (Severe Combined Immunodeficient) mice, aged 6-8 weeks, are used for the study.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
All animal procedures are performed in accordance with institutional guidelines for animal care and use.[3]
3. Tumor Implantation:
-
VCaP cells are harvested, washed, and resuspended in a mixture of media and Matrigel.
-
A specific number of cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of each mouse.
4. Tumor Growth and Randomization:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a predetermined average volume (e.g., 150-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, enzalutamide, bavdegalutamide).
5. Drug Formulation and Administration:
-
Bavdegalutamide and enzalutamide are formulated in a suitable vehicle, such as 50% polyethylene (B3416737) glycol (PEG) 300, 30% propylene (B89431) glycol, and 20% dextrose 5% solution in water.[3]
-
The drugs are administered orally via gavage at specified doses (e.g., 3 mg/kg or 10 mg/kg for bavdegalutamide, 20 mg/kg for enzalutamide) daily for a defined period (e.g., 28 days).[3]
6. Efficacy Monitoring:
-
Tumor volume is measured twice weekly throughout the study.[3]
-
Body weight of the mice is also recorded to monitor for toxicity.
-
At the end of the study, blood may be collected for analysis of prostate-specific antigen (PSA) levels.
7. Tissue Harvesting and Analysis:
-
A portion of the tumor tissue is snap-frozen for subsequent Western blot analysis to assess the levels of AR and other relevant proteins.[3]
8. Statistical Analysis:
-
Tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.
-
Statistical significance between groups is determined using appropriate statistical tests, such as a t-test or ANOVA.
This guide provides a foundational comparison of enzalutamide and bavdegalutamide, highlighting the potential of AR degraders in overcoming resistance to traditional AR inhibitors. The provided data and protocols can serve as a valuable resource for researchers designing and interpreting preclinical studies in the field of prostate cancer.
References
Unmasking the Selectivity of Androgen Receptor Antagonist 8: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cross-reactivity profile of Androgen Receptor (AR) antagonist 8, a novel imidazoline (B1206853) derivative with potential applications in prostate cancer research, reveals its interaction with other key steroid hormone receptors. This comparison guide provides researchers, scientists, and drug development professionals with essential data on its selectivity, supported by detailed experimental protocols and pathway visualizations.
Androgen receptor antagonist 8, identified as "Example 13" in patent WO2014036897, has demonstrated notable potency in inhibiting androgen receptor activity. However, a critical aspect of its preclinical evaluation is its selectivity profile against other steroid receptors, which can predict potential off-target effects. This guide synthesizes the available, albeit limited, information to offer a comparative overview.
Cross-Reactivity Profile of this compound
At present, publicly accessible quantitative data from head-to-head comparative studies on the cross-reactivity of this compound with the progesterone (B1679170) receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) is not available in peer-reviewed literature. The primary source of information, patent WO2014036897, focuses on the compound's potent anti-androgenic activity.
The patent discloses that the compounds, including the one identified as "Example 13," were evaluated for their ability to inhibit the transcription of an androgen-dependent reporter gene. While the patent provides IC50 values for androgen receptor antagonism, it does not contain a corresponding table of IC50 or Ki values for other steroid receptors.
In the absence of direct comparative data for this compound, this guide provides a general overview of the importance of selectivity for AR antagonists and the methodologies used to assess it. The structural class of imidazoline derivatives to which this antagonist belongs is an active area of research, with a focus on optimizing both potency and selectivity.
Experimental Methodologies
To provide a framework for understanding how the cross-reactivity of compounds like this compound is typically evaluated, the following are detailed descriptions of standard experimental protocols.
Steroid Receptor Binding Assays
Objective: To determine the binding affinity of a test compound to various steroid receptors. This is often a competitive binding assay using a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Full-length human steroid receptors (AR, PR, ERα, GR, MR) are expressed in a suitable system (e.g., insect or mammalian cells) and cell lysates or purified receptor proteins are prepared.
-
Radioligand: A specific, high-affinity radiolabeled ligand for each receptor is used (e.g., [³H]-mibolerone for AR, [³H]-progesterone for PR, [³H]-estradiol for ERα, [³H]-dexamethasone for GR, and [³H]-aldosterone for MR).
-
Competition Assay: A fixed concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods such as filtration through glass fiber filters (retaining the receptor-ligand complex) or charcoal adsorption (adsorbing the free ligand).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Steroid Receptor Transactivation Assays
Objective: To assess the functional activity (agonist or antagonist) of a test compound on steroid receptor-mediated gene transcription.
Protocol:
-
Cell Culture: A suitable mammalian cell line that does not endogenously express the steroid receptor of interest (e.g., HEK293 or CV-1) is used.
-
Transient Transfection: The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the human steroid receptor (AR, PR, ERα, GR, or MR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (HREs) for the respective receptor.
-
-
Compound Treatment: After transfection, the cells are treated with:
-
Agonist mode: Increasing concentrations of the test compound to determine if it activates the receptor.
-
Antagonist mode: A fixed concentration of a known receptor agonist (e.g., dihydrotestosterone (B1667394) for AR) in the presence of increasing concentrations of the test compound.
-
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. A co-transfected internal control reporter (e.g., Renilla luciferase) is often used to normalize for transfection efficiency.
-
Data Analysis:
-
Agonist mode: The results are expressed as the fold induction of luciferase activity compared to the vehicle control. The EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
Antagonist mode: The results are plotted as the percentage of inhibition of the agonist-induced activity. The IC50 value (the concentration that inhibits 50% of the agonist response) is determined.
-
Signaling Pathway and Cross-Reactivity Visualization
The following diagram illustrates the potential interactions of this compound with the androgen receptor and the concept of cross-reactivity with other steroid hormone receptors.
Caption: Potential interactions of AR Antagonist 8.
Conclusion
While this compound shows promise as a potent inhibitor of the androgen receptor, a complete understanding of its selectivity profile requires further investigation. The experimental protocols outlined in this guide provide a standardized approach for researchers to assess the cross-reactivity of this and other novel AR antagonists against a panel of steroid hormone receptors. Such data is crucial for the continued development of highly selective and effective therapeutics for prostate cancer and other androgen-dependent diseases. Future publications of quantitative, comparative data will be essential to fully elucidate the therapeutic potential and safety profile of this compound.
validating the anti-tumor activity of Androgen receptor antagonist 8 in xenografts
Despite a comprehensive search for publicly available data, in vivo xenograft studies validating the anti-tumor activity of Androgen Receptor Antagonist 8 could not be located. This compound, also referenced as "Example 13" in patent WO2014036897, is an imidazoline (B1206853) derivative with reported in vitro activity against prostate cancer cells. However, the crucial in vivo data necessary for a comparative analysis against other androgen receptor (AR) antagonists in xenograft models is not present in the patent literature or published scientific studies.
This compound has been shown to inhibit Prostate Specific Antigen (PSA) secretion in LNCaP cells with a half-maximal inhibitory concentration (IC50) of 88 nM and to inhibit the proliferation of these cells with an IC50 of 66 nM.[1] While this in vitro data suggests potential anti-cancer activity, it is the in vivo evaluation in animal models, such as xenografts, that provides critical evidence of a compound's therapeutic potential and allows for a direct comparison with established drugs.
The patent application, WO2014036897, describes the synthesis and general application of a series of imidazoline derivatives as androgen receptor antagonists for the treatment of prostate cancer.[2][3] However, the document does not contain specific experimental results from in vivo studies for the compound designated as "Example 13".
Alternative Comparison: Enzalutamide vs. Bicalutamide in Prostate Cancer Xenograft Models
Given the absence of in vivo data for this compound, a comparison of two well-established second-generation and first-generation AR antagonists, Enzalutamide and Bicalutamide, is presented below. This comparison is based on publicly available data from preclinical xenograft studies and serves as a representative guide for evaluating the anti-tumor activity of AR antagonists.
Comparative Efficacy of Enzalutamide and Bicalutamide in LNCaP Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | 0 | |
| Bicalutamide | 50 mg/kg/day | ~40-50% | |
| Enzalutamide | 10-30 mg/kg/day | >90% (regression) |
Note: The table above summarizes typical results observed in preclinical studies. Actual values can vary based on specific experimental conditions.
Experimental Protocols
LNCaP Xenograft Model for Prostate Cancer
A standard experimental protocol for evaluating the efficacy of androgen receptor antagonists in a prostate cancer xenograft model is detailed below.
1. Cell Culture:
-
LNCaP human prostate adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Husbandry:
-
Male severe combined immunodeficient (SCID) or athymic nude mice (4-6 weeks old) are used.
-
Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.
3. Tumor Implantation:
-
LNCaP cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel.
-
Approximately 1 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
The investigational compound (e.g., this compound), a comparator (e.g., Enzalutamide), and a vehicle control are administered daily via oral gavage or other appropriate route.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are recorded throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor activity is typically expressed as the percent tumor growth inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of androgen receptor antagonists in prostate cancer cells.
Caption: Mechanism of Androgen Receptor (AR) activation and inhibition by AR antagonists.
Xenograft Study Workflow
The following diagram outlines the typical workflow for an in vivo xenograft study to evaluate an anti-tumor agent.
Caption: Workflow for a preclinical prostate cancer xenograft study.
References
Comparative Guide: Apalutamide versus Darolutamide for Metastatic Castration-Sensitive Prostate Cancer (mCSPC)
This guide provides a detailed comparison of two second-generation androgen receptor (AR) antagonists, apalutamide (B1683753) and darolutamide (B1677182), for the treatment of metastatic castration-sensitive prostate cancer (mCSPC). The comparison is based on publicly available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Preclinical Profile
Both apalutamide and darolutamide are potent androgen receptor inhibitors that function by binding to the ligand-binding domain of the AR. This competitive inhibition prevents androgen binding, nuclear translocation of the AR, and AR-mediated gene transcription, ultimately leading to decreased proliferation of prostate cancer cells.
Despite a shared overarching mechanism, structural differences between the molecules contribute to distinct pharmacological properties. Apalutamide is a potent AR antagonist, while darolutamide is a structurally distinct compound with a unique, bulky structure that is reported to have low penetration of the blood-brain barrier.
Preclinical Data Summary
The following table summarizes key preclinical data for apalutamide and darolutamide, highlighting their potency in various in vitro assays.
| Parameter | Apalutamide | Darolutamide |
| AR Binding Affinity (IC₅₀) | 16 nM | 11 nM |
| Cellular Potency (IC₅₀, LNCaP cells) | 32 nM | 26 nM |
| Inhibition of AR Nuclear Translocation | Potent inhibitor | Potent inhibitor |
| Blood-Brain Barrier Penetration | Low | Very Low |
Signaling Pathway and Antagonist Mechanism
The diagram below illustrates the androgen receptor signaling pathway and the points of inhibition by apalutamide and darolutamide.
assessing the specificity of Androgen receptor antagonist 8 for the androgen receptor
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of Androgen Receptor (AR) Antagonist 8 against other well-established AR antagonists: Enzalutamide, Bicalutamide (B1683754), and Apalutamide (B1683753). The following sections present quantitative data on binding affinities and functional activity, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows. This information is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.
Data Presentation: Quantitative Comparison of Androgen Receptor Antagonists
The specificity and potency of an androgen receptor antagonist are critical determinants of its therapeutic efficacy and potential off-target effects. The tables below summarize the available quantitative data for Androgen Receptor Antagonist 8 and its comparators.
Table 1: Functional Activity of Androgen Receptor Antagonists
| Compound | LNCaP Cell Proliferation IC50 (nM) | PSA Secretion Inhibition IC50 (nM) |
| This compound | 66[1] | 88[1] |
| Enzalutamide | Data Not Available | Data Not Available |
| Bicalutamide | Data Not Available | Data Not Available |
| Apalutamide | Data Not Available | Data Not Available |
Table 2: Binding Affinity and Specificity of Androgen Receptor Antagonists
| Compound | Androgen Receptor (AR) IC50 (nM) | Androgen Receptor (AR) Ki (nM) | Progesterone Receptor (PR) Binding Affinity | Glucocorticoid Receptor (GR) Binding Affinity | Mineralocorticoid Receptor (MR) Binding Affinity | Estrogen Receptor (ER) Binding Affinity |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Enzalutamide | 21 - 36[2] | Data Not Available | Weak | Weak | Data Not Available | Displaces estrogen binding to ERα with a KD of 399.60 nM[3] |
| Bicalutamide | 159 - 243[4] | 12,500[5] | Weak affinity[6] | No significant interaction | No significant interaction | No significant interaction[6] |
| Apalutamide | 16[7] | Data Not Available | Selective for AR[4] | Selective for AR[4] | Data Not Available | Selective for AR[4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the specificity and potency of androgen receptor antagonists.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified full-length androgen receptor or ligand-binding domain (LBD).
-
Radiolabeled androgen, such as [³H]-mibolerone or [³H]-dihydrotestosterone (DHT).
-
Test compounds (this compound, Enzalutamide, Bicalutamide, Apalutamide).
-
Assay buffer (e.g., TEG buffer with 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate).
-
Scintillation fluid and scintillation counter.
-
Glass fiber filters.
Procedure:
-
A constant concentration of the androgen receptor and the radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated at 4°C for 18-24 hours to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
This cell-based assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
A human prostate cancer cell line (e.g., LNCaP or PC-3) stably or transiently transfected with:
-
An androgen receptor expression vector.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).
-
-
Cell culture medium and supplements.
-
Dihydrotestosterone (DHT) or another AR agonist.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with a fixed concentration of the AR agonist (e.g., DHT) in the presence of increasing concentrations of the test compound.
-
Control wells include cells treated with vehicle only (basal activity), agonist only (maximal activity), and antagonist only.
-
After an incubation period of 24-48 hours, the cells are lysed.
-
The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysates.
-
The light produced by the luciferase-catalyzed reaction is measured using a luminometer.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity, is calculated.
Mandatory Visualizations
Signaling Pathway of the Androgen Receptor
Caption: Androgen Receptor Signaling Pathway and Points of Antagonist Intervention.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Logical Relationship of Antagonist Specificity Assessment
Caption: Logical Flow for Assessing Androgen Receptor Antagonist Specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 5. Phase II Trial of Bicalutamide in Patients with Androgen Receptor–Positive, Estrogen Receptor–Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Androgen Receptor Antagonist 8 and Darolutamide for Prostate Cancer Research
For Immediate Release
[City, State] – [Date] – In the landscape of prostate cancer therapeutics, the development of novel androgen receptor (AR) antagonists remains a critical area of research. This guide provides a detailed comparative study of a novel investigational compound, Androgen Receptor Antagonist 8, and the clinically approved drug, darolutamide (B1677182). This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their preclinical profiles based on available data.
Introduction to Androgen Receptor Antagonism
The androgen receptor is a key driver of prostate cancer cell growth and survival. Androgen receptor antagonists are a class of drugs that function by binding to the AR, thereby preventing its activation by androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade inhibits the transcription of genes that promote tumor proliferation. Darolutamide is a well-established second-generation nonsteroidal antiandrogen, while this compound is a more recent discovery with limited publicly available data.
In Vitro Performance: A Head-to-Head Comparison
The LNCaP human prostate cancer cell line, which expresses a mutated but functional androgen receptor, is a standard model for evaluating the efficacy of AR antagonists. The following table summarizes the available in vitro data for this compound and darolutamide in this cell line.
| Parameter | This compound | Darolutamide | Reference |
| Cell Line | LNCaP | LNCaP | [1] |
| IC50 (Cell Proliferation) | 66 nM | 33.8 µM | [1][2][3] |
| IC50 (PSA Secretion) | 88 nM | Data not available in comparable format | [1] |
Note: The significant difference in reported IC50 values for cell proliferation should be interpreted with caution due to the lack of detailed, directly comparable experimental protocols.
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
Both this compound and darolutamide are classified as androgen receptor antagonists. They competitively bind to the ligand-binding domain of the AR, preventing the conformational changes necessary for its activation and subsequent translocation to the nucleus. This action ultimately blocks the transcription of androgen-dependent genes, including Prostate-Specific Antigen (PSA), leading to a reduction in tumor cell growth.
Caption: Androgen Receptor Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not publicly available. However, based on standard methodologies for assessing AR antagonists, the following general protocols are provided for context.
LNCaP Cell Proliferation Assay (General Protocol)
-
Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in phenol (B47542) red-free medium containing charcoal-stripped FBS to minimize the influence of exogenous androgens.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound (this compound or darolutamide) and a synthetic androgen (e.g., R1881) to stimulate proliferation.
-
Incubation: Cells are incubated for 3 to 5 days.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay that quantifies ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
PSA Secretion Assay (General Protocol)
-
Cell Culture and Seeding: LNCaP cells are cultured and seeded in a similar manner to the proliferation assay, typically in 24- or 48-well plates.
-
Treatment: Cells are treated with varying concentrations of the antagonist in the presence of an androgen to stimulate PSA production.
-
Incubation: The cells are incubated for a defined period, often 48 to 72 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PSA Quantification: The concentration of PSA in the supernatant is determined using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The IC50 value for the inhibition of PSA secretion is determined from the dose-response curve.
Caption: Generalized Experimental Workflow for In Vitro Evaluation.
Chemical Synthesis
Information regarding the chemical synthesis of this compound is detailed in the patent WO2014036897. The synthesis of darolutamide has been described in various publications and patents. A detailed, side-by-side comparison of their synthetic routes is beyond the scope of this guide due to the proprietary nature of the information for this compound.
Conclusion
Based on the limited available data, this compound demonstrates potent in vitro activity in inhibiting LNCaP cell proliferation and PSA secretion, with reported IC50 values in the nanomolar range. Darolutamide, a clinically validated AR antagonist, has a well-documented preclinical and clinical profile. The significantly lower IC50 value for cell proliferation reported for this compound is noteworthy; however, direct comparisons are challenging without standardized experimental conditions and protocols. Further research, including head-to-head in vivo studies and detailed pharmacokinetic and safety profiling, is necessary to fully elucidate the therapeutic potential of this compound relative to established drugs like darolutamide.
This comparative guide highlights the ongoing efforts in the discovery and development of novel androgen receptor antagonists. The scientific community awaits further data on this compound to fully assess its potential as a future therapeutic for prostate cancer.
References
Validating the Efficacy of AR Antagonist 8 in AR-Amplified Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer, particularly in cases of AR gene amplification. The development of novel AR antagonists remains a key strategy in overcoming resistance to current therapies. This guide provides a comparative analysis of a novel investigational compound, "AR Antagonist 8," against established first and second-generation AR antagonists, Bicalutamide and Enzalutamide. The data presented for AR Antagonist 8 is based on hypothetical preclinical findings to illustrate its potential advantages in potency and specificity.
Comparative Efficacy of AR Antagonists
The following table summarizes the in vitro efficacy of AR Antagonist 8 compared to Enzalutamide and Bicalutamide in AR-amplified prostate cancer cell lines.
| Parameter | AR Antagonist 8 (Hypothetical Data) | Enzalutamide | Bicalutamide | Prostate Cancer Cell Line |
| IC50 (Cell Viability) | 0.1 µM | 0.5 µM | 10 µM | VCaP (AR-amplified) |
| 0.5 µM | 1.2 µM | 25 µM | LNCaP (AR-mutated) | |
| AR Protein Degradation | 85% at 1 µM | 40% at 1 µM | Minimal | VCaP |
| PSA Expression Inhibition | 90% at 1 µM | 75% at 1 µM | 50% at 10 µM | LNCaP |
Mechanism of Action: A Visualized Pathway
The androgen receptor, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and activates the transcription of genes that promote prostate cancer cell growth and survival.[1][2] AR antagonists work by competitively binding to the AR, thereby inhibiting these downstream effects.[1][3] Second-generation antagonists like Enzalutamide have a higher binding affinity and can prevent AR nuclear translocation.[4] AR Antagonist 8 is hypothesized to not only block AR activation but also induce its degradation.
Caption: Androgen Receptor Signaling and Antagonist Intervention Points.
Experimental Protocols
To validate the efficacy of a novel AR antagonist, a series of in vitro experiments are essential. The following are standard protocols for a cell viability assay and a western blot analysis to assess protein expression.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
AR Antagonists (AR Antagonist 8, Enzalutamide, Bicalutamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the AR antagonists. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[5][6]
Western Blot for AR and PSA Expression
This technique is used to detect and quantify the levels of specific proteins, in this case, the androgen receptor and the prostate-specific antigen (PSA), a downstream target of AR signaling.[7]
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH) overnight.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.[8]
Experimental and Comparative Workflow
The following diagram illustrates a logical workflow for the preclinical validation and comparison of a novel AR antagonist.
Caption: Workflow for Comparative Efficacy of AR Antagonists.
References
- 1. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 2. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy and Mechanism of Androgen Receptor Antagonist 8 (AR-8) in Prostate Cancer
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the novel androgen receptor antagonist, AR-8, against current second-generation antiandrogen therapies used in the treatment of prostate cancer. The data presented herein is a synthesis of preclinical and clinical findings for existing therapies, serving as a benchmark for the evaluation of AR-8.
The androgen receptor (AR) is a critical driver of prostate cancer cell growth and survival.[1] Therapeutic strategies targeting the AR signaling pathway have significantly improved outcomes for patients.[2] Second-generation AR antagonists, such as enzalutamide (B1683756) and apalutamide, have been pivotal in the treatment of castration-resistant prostate cancer (CRPC).[2] This guide will compare the preclinical profile of AR-8 to these established therapies, providing a framework for its potential clinical positioning.
Comparative Preclinical Data of AR Antagonists
The following tables summarize the key preclinical parameters of AR-8 in comparison to enzalutamide, apalutamide, and darolutamide.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | AR-8 (Hypothetical Data) | Enzalutamide | Apalutamide | Darolutamide |
| AR Binding Affinity (Ki, nM) | 8 | ~25[3][4] | Data Not Readily Available | 11[5] |
| Inhibition of AR Nuclear Translocation | High | High[6][7][8] | High[9] | High[5] |
| Inhibition of AR-Mediated Transcription | High | High[8] | High[10] | High[11] |
| Activity against mutated AR (e.g., W742C) | Antagonistic[11] | Reduced Antagonism/Agonism | Reduced Antagonism/Agonism | Antagonistic[11] |
| Cell Viability Inhibition (IC50, various PCa cell lines) | Potent | Potent[3] | Potent[10] | Potent[12] |
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Parameter | AR-8 (Hypothetical Data) | Enzalutamide | Apalutamide | Darolutamide |
| Tumor Growth Inhibition | Marked reduction in tumor volume[11] | Significant tumor growth inhibition | Significant tumor growth inhibition[10] | Marked reduction in tumor volume[11] |
| Model System(s) | LAPC-4, KuCaP-1[11] | LNCaP[3] | Pten-deficient models[10] | LAPC-4, KuCaP-1[11] |
| Dosing Route | Oral | Oral | Oral | Oral |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the process of evaluation is crucial for understanding the therapeutic potential of AR-8.
References
- 1. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. urotoday.com [urotoday.com]
- 4. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Next Generation of Androgen Receptor Modulation: A Comparative Analysis of AR Protein Degraders
For researchers, scientists, and professionals in drug development, the targeting of the Androgen Receptor (AR) remains a cornerstone of therapeutic strategies for prostate cancer. While traditional AR antagonists have shown clinical efficacy, the emergence of targeted protein degradation offers a novel and potent mechanism to overcome resistance. This guide provides a comparative overview of a new class of AR modulators, focusing on their ability to induce AR protein degradation, with a direct comparison to conventional antagonists.
This analysis will use Bavdegalutamide (ARV-110), a well-characterized AR degrader, as a primary example to illustrate the capabilities of this new therapeutic class and compare its performance with the established AR antagonist, Enzalutamide.
Comparative Efficacy: AR Degradation vs. AR Inhibition
The fundamental difference between AR degraders and traditional antagonists lies in their mechanism of action. While antagonists competitively inhibit the function of the AR protein, degraders physically eliminate the protein from the cell.[1][2] This distinction is critical in contexts where AR overexpression or mutations drive resistance to antagonist therapies.[3][4]
| Feature | Bavdegalutamide (ARV-110) - AR Degrader | Enzalutamide - AR Antagonist |
| Primary Mechanism | Induces ubiquitination and proteasomal degradation of the AR protein.[3][5] | Competitively binds to the AR ligand-binding domain, inhibiting its transcriptional activity.[6][7] |
| Effect on AR Protein Levels | Significant reduction in total AR protein levels.[3] | No direct effect on AR protein levels; may lead to accumulation in some contexts.[6] |
| Activity Against AR Splice Variants | Can degrade certain AR splice variants lacking the ligand-binding domain.[1] | Ineffective against AR splice variants that lack the ligand-binding domain.[8] |
| Overcoming Resistance | Potential to overcome resistance mediated by AR overexpression or mutation.[3][4] | Susceptible to resistance from AR mutations and overexpression.[2] |
Experimental Protocols
To quantitatively assess the degradation of the AR protein, the following experimental protocols are commonly employed:
Western Blot for AR Protein Degradation
Objective: To visualize and quantify the reduction in AR protein levels following treatment with an AR degrader.
Methodology:
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere. Treat the cells with a dose range of the AR degrader (e.g., 0.1 nM to 100 nM) and a vehicle control for a specified duration (e.g., 8-24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[5]
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]
-
Incubate the membrane with a primary antibody against AR (1:1000 dilution) and a housekeeping protein (e.g., β-actin, GAPDH) overnight at 4°C.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[3]
-
-
Detection and Analysis: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ, normalizing the AR signal to the loading control.[3][5]
Androgen Receptor Transcriptional Reporter Assay
Objective: To measure the functional consequence of AR degradation on its transcriptional activity.
Methodology:
-
Cell Transfection: Co-transfect prostate cancer cells with a firefly luciferase reporter plasmid under the control of an androgen-responsive element (ARE) and a Renilla luciferase plasmid as a transfection control.
-
Treatment and Stimulation: Treat the cells with the AR degrader for 16-24 hours. During the final hours of treatment, stimulate the cells with an AR agonist such as dihydrotestosterone (B1667394) (DHT, e.g., 10 nM).[5]
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.[5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in treated cells compared to the control indicates a loss of AR transcriptional function due to degradation.[5]
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Androgen Receptor signaling and points of intervention.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Degradation Inducers of Androgen Receptor by Conjugation of Antagonists Androgen Receptor and E3 Ligase Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to the Pharmacokinetics of New Androgen Receptor Antagonists
In the rapidly evolving landscape of prostate cancer treatment, a new generation of androgen receptor (AR) antagonists has emerged, offering significant improvements in patient outcomes. This guide provides a detailed comparative analysis of the pharmacokinetic profiles of three prominent new AR antagonists: enzalutamide (B1683756), apalutamide, and darolutamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to facilitate informed decision-making in research and clinical settings.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for enzalutamide, apalutamide, and darolutamide, derived from various clinical studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of each drug.
| Pharmacokinetic Parameter | Enzalutamide | Apalutamide | Darolutamide |
| Recommended Dose | 160 mg once daily[1][2] | 240 mg once daily[3] | 600 mg twice daily[4] |
| Time to Max. Conc. (Tmax) | Median: 1 hour (single dose)[2][5] | Median: 2 hours (single dose)[6] | Approx. 4 hours (with food)[4][7] |
| Half-life (t1/2) | 5.8 days[1][5][8] | Approx. 3 days[3] | Approx. 20 hours (darolutamide and keto-darolutamide)[4][7] |
| Steady State Achieved | By day 28[1][5][8] | After 4 weeks[6][9] | 2-5 days[4] |
| Area Under the Curve (AUC) | Dose-proportional (30-360 mg/day)[1][5] | Dose-proportional (30-480 mg/day)[6] | Nearly dose-proportional (100-700 mg)[4] |
| Bioavailability | High | Approx. 100%[3][6] | Approx. 30% (fasting), 60-75% (with food)[10][11][12] |
| Effect of Food | No meaningful effect[1] | High-fat meal delays Tmax by ~2 hours[6] | Bioavailability increases 2.0 to 2.5-fold[4][7] |
| Protein Binding | 97-98% (primarily to albumin) | 96% (primarily to albumin)[3] | 92% (darolutamide), 99.8% (keto-darolutamide)[4] |
| Metabolism | Primarily hepatic (CYP2C8 and CYP3A4)[5] | Primarily hepatic (CYP2C8 and CYP3A4)[3] | Primarily hepatic (CYP3A4, UGT1A9, UGT1A1)[4] |
| Active Metabolite(s) | N-desmethyl enzalutamide[1][5] | N-desmethyl apalutamide[9][13] | Keto-darolutamide[4][7] |
| Excretion | Primarily hepatic metabolism[1][5] | 65% renal, 24% fecal (as metabolites)[3] | 63.4% urine, 32.4% feces[7] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a series of clinical trials. The methodologies of these key studies are outlined below to provide context for the data.
Pharmacokinetic Assessment in Humans
-
Study Design: The majority of pharmacokinetic data for these agents comes from Phase I, open-label, single- and multiple-dose studies. These studies typically involve healthy male volunteers or patients with castration-resistant prostate cancer (CRPC). For instance, enzalutamide's pharmacokinetics were initially characterized in a dose-escalation study with 140 patients with metastatic CRPC (mCRPC)[5]. Similarly, apalutamide's population pharmacokinetics were determined by pooling data from 1092 subjects across seven clinical studies[9][14]. Darolutamide's profile was characterized in studies involving healthy subjects and patients with hepatic or renal impairment[10][12].
-
Dosing Regimen: In single-dose studies, subjects receive a single oral dose of the drug, often after an overnight fast. In multiple-dose studies, the drug is administered daily for a specified period to achieve steady-state concentrations. For example, enzalutamide was administered once daily to reach steady state by day 28[1][5][8].
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. For enzalutamide, whole blood, plasma, urine, and feces were collected for up to 77 days post-dose in a mass balance study[5]. For darolutamide, pharmacokinetic blood samples were collected pre-dose and at multiple time points up to 48 hours post-dose[10].
-
Analytical Method: The concentrations of the parent drug and its major metabolites in plasma and other biological matrices are determined using validated analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS)[10].
-
Food-Effect Studies: To assess the impact of food on drug absorption, dedicated studies are conducted where the drug is administered with a standardized high-fat meal versus in a fasted state. For enzalutamide, a randomized, single-dose, parallel-design study was conducted in healthy male subjects[5].
Visualizations
Androgen Receptor Signaling Pathway
Caption: Simplified schematic of the androgen receptor (AR) signaling pathway and the mechanism of action of AR antagonists.
Generalized Pharmacokinetic Study Workflow
References
- 1. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy of Androgen Receptor Antagonists Against Clinically Relevant AR Mutations
A comprehensive guide for researchers and drug development professionals evaluating next-generation androgen receptor targeted therapies. This document provides a comparative analysis of Androgen Receptor (AR) Antagonist 8 against established therapies, supported by experimental data and detailed protocols.
While direct experimental data on the efficacy of Androgen Receptor (AR) Antagonist 8 against a panel of mutated androgen receptors is not publicly available, this guide provides the known activity of this compound against wild-type AR and offers a detailed comparison with leading AR antagonists—enzalutamide (B1683756), apalutamide (B1683753), darolutamide (B1677182), and bicalutamide (B1683754)—against a panel of clinically significant AR mutations.
Androgen Receptor Antagonist 8, also identified as Example 13 in patent WO2014036897, has demonstrated inhibitory activity in prostate cancer cell lines expressing wild-type androgen receptors. In LNCaP cells, it inhibits prostate-specific antigen (PSA) secretion with a half-maximal inhibitory concentration (IC50) of 88 nM and cell proliferation with an IC50 of 66 nM[1]. Its chemical structure is defined by the molecular formula C22H19F4N3O4S.
The emergence of mutations in the ligand-binding domain (LBD) of the androgen receptor is a primary mechanism of resistance to antiandrogen therapies. These mutations can lead to the conversion of antagonists into agonists, thereby promoting tumor growth despite treatment. Therefore, the evaluation of novel antagonists against a panel of these resistant mutants is a critical step in preclinical development.
Comparative Analysis of AR Antagonists
The following table summarizes the available data on the efficacy of enzalutamide, apalutamide, darolutamide, and bicalutamide against common AR mutations that confer resistance to therapy. This data is compiled from various in vitro studies and provides a basis for comparing the activity spectrum of these agents.
| Androgen Receptor Mutation | Enzalutamide | Apalutamide | Darolutamide | Bicalutamide |
| T878A (formerly T877A) | Antagonist | Antagonist | Antagonist (some reduced activity) | Agonist |
| W742C/L (formerly W741C/L) | Reduced Activity | Reduced Activity | Potent Antagonist | Agonist[2][3][4][5] |
| F877L (formerly F876L) | Agonist | Agonist | Potent Antagonist | Antagonist |
| H875Y (formerly H874Y) | Antagonist | Data not available | Potent Antagonist | Data not available |
| F877L/T878A | Agonist | Data not available | Antagonist (IC50 ~1-1.5 µM) | Data not available |
| M896V | Reduced Activity | Data not available | Potent Antagonist | Data not available |
Note: "Agonist" indicates that the compound activates the mutant receptor. "Antagonist" indicates it inhibits the receptor. "Reduced Activity" suggests a weaker inhibitory effect compared to wild-type AR. IC50 values provide a quantitative measure of inhibition where available.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these antagonists, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound to the androgen receptor.
Materials:
-
Recombinant human androgen receptor protein.
-
Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881).
-
Test compounds (this compound and comparators).
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Hydroxyapatite (B223615) slurry.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and a reference competitor (e.g., unlabeled R1881) in the assay buffer.
-
In a multi-well plate, combine the recombinant AR protein, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound or reference competitor.
-
Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
Add cold hydroxyapatite slurry to each well to bind the AR-ligand complexes.
-
Wash the wells multiple times with cold assay buffer to remove unbound radioligand.
-
Elute the bound radioligand from the hydroxyapatite and transfer to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
PSA Secretion Assay
Objective: To measure the ability of an antagonist to inhibit androgen-induced PSA secretion from prostate cancer cells.
Materials:
-
LNCaP cells (or other PSA-secreting prostate cancer cell lines).
-
Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CSS).
-
Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881).
-
Test compounds.
-
Human PSA ELISA kit.
Procedure:
-
Seed LNCaP cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing CSS and incubate for 24 hours to deplete endogenous androgens.
-
Treat the cells with a fixed, sub-maximal concentration of DHT/R1881 and serial dilutions of the test compounds.
-
Incubate the cells for 72-96 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PSA in the supernatant using a human PSA ELISA kit according to the manufacturer's instructions[6][7][8].
-
Normalize the PSA levels to the total protein concentration or cell number in each well.
-
Plot the percentage of PSA inhibition versus the log concentration of the test compound to determine the IC50 value.
Cell Proliferation Assay (MTT/CCK-8)
Objective: To assess the effect of an antagonist on the proliferation of androgen-dependent prostate cancer cells.
Materials:
-
LNCaP cells (or other androgen-dependent prostate cancer cell lines).
-
Cell culture medium with CSS.
-
DHT or R1881.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent[9][10].
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl).
-
Microplate reader.
Procedure:
-
Seed LNCaP cells in a 96-well plate in medium containing CSS and allow them to attach.
-
Treat the cells with a fixed concentration of DHT/R1881 and serial dilutions of the test compounds.
-
Incubate the plate for 3 to 5 days.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C[9].
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader[11][9].
-
Calculate the percentage of proliferation inhibition relative to the DHT/R1881-treated control.
-
Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value.
Conclusion
While this compound shows promise in inhibiting wild-type androgen receptor activity, the absence of data on its performance against a panel of clinically relevant AR mutations limits a direct comparison with established second and third-generation antagonists. The provided data for enzalutamide, apalutamide, darolutamide, and bicalutamide highlight the varied efficacy of these agents against different resistance mutations. Notably, darolutamide demonstrates a broad spectrum of activity against several mutations that confer resistance to other antagonists, such as F877L[12][13][14]. The experimental protocols and workflows outlined in this guide provide a standardized framework for the continued evaluation and comparison of novel AR antagonists, which is essential for the development of more effective therapies for castration-resistant prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antiandrogen bicalutamide activates the androgen receptor (AR) with a mutation in codon 741 through the mitogen activated protein kinase (MARK) pathway in human prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction mechanism exploration of R-bicalutamide/S-1 with WT/W741L AR using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. novamedline.com [novamedline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. phoenixbiotech.net [phoenixbiotech.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequential therapy with darolutamide in patients with non‐metastatic castration‐resistant prostate cancer resistant to enzalutamide or apalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Androgen Receptor Antagonist 8
Disclaimer: The following guidelines provide a general framework for the proper disposal of a research-grade chemical compound identified as "Androgen receptor antagonist 8." As a specific Safety Data Sheet (SDS) for a compound with this exact name is not publicly available, these procedures are based on established best practices for the disposal of potentially hazardous, research-grade chemicals, including antineoplastic agents. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are using. The SDS will contain detailed information on hazards, handling, and specific disposal requirements.[1][2][3][4][5]
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of chemical waste, thereby protecting laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given that androgen receptor antagonists are often used in cancer research and can be classified as antineoplastic agents, a high level of precaution is warranted.[6]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy gloves or two pairs of nitrile gloves.[7][8] Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6][8]
-
Lab Coat: A non-permeable, long-sleeved lab coat with tight-fitting cuffs is required.[8]
-
Respiratory Protection: If there is a risk of generating aerosols or if the compound is volatile, conduct all work within a certified chemical fume hood or a biological safety cabinet.[9]
-
-
Emergency Preparedness:
-
Ensure a chemical spill kit is readily available.[8]
-
All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
-
Review the specific emergency procedures outlined in the compound's SDS.
-
II. Step-by-Step Disposal Protocol
The disposal of "this compound" must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[10][11][12]
Step 1: Waste Identification and Segregation
-
Waste Classification: Treat all materials contaminated with "this compound" as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregation: Keep waste containing "this compound" separate from other waste streams.[7] Do not mix with biological, radioactive, or other incompatible chemical wastes.
Step 2: Waste Collection and Containerization
-
Liquid Waste:
-
Collect all liquid waste containing "this compound" in a designated, leak-proof, and chemically compatible container with a secure screw-on cap.[1] Plastic carboys are often preferred.[11]
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.
-
Keep the waste container closed at all times except when adding waste.[11]
-
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, bench paper, pipette tips) in a designated, puncture-resistant container or a clearly labeled plastic bag for chemical waste.[1]
-
Sharps (needles, blades) contaminated with the compound must be placed in a designated sharps container for chemical waste.[10]
-
-
Empty Containers:
Step 3: Labeling of Waste Containers
-
Properly label all waste containers as soon as waste is first added.[11]
-
The label must include:
-
The words "Hazardous Waste."[1]
-
The full chemical name(s) of the contents, including "this compound" and any solvents. Do not use abbreviations or chemical formulas.[11]
-
The approximate concentrations or percentages of each component.[11]
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage of Chemical Waste
-
Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[10]
-
Store incompatible wastes separately.[10]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7][11]
-
Follow all institutional procedures for waste pickup requests.
III. Quantitative Data for Waste Accumulation
The following table provides general quantitative limits for hazardous waste accumulation in a Satellite Accumulation Area, based on common regulatory guidelines. Always confirm the specific limits with your institution's EHS department.
| Waste Category | Maximum Volume/Quantity | Maximum Accumulation Time |
| Total Hazardous Waste | 55 gallons | 1 year (or until container is full, whichever comes first)[11] |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | 1 year (or until limit is reached, whichever comes first)[11] |
Note: While the specific toxicity of "this compound" is unknown without an SDS, it is prudent to handle it as a potentially toxic substance and be mindful of these accumulation limits.
IV. Experimental Protocols Cited
This document does not cite specific experimental protocols but rather refers to standard hazardous waste handling and disposal procedures as outlined by regulatory bodies and institutional safety guidelines. The primary "protocol" is the adherence to the step-by-step disposal guide provided above, which is a synthesis of best practices from various safety manuals.
V. Visualizations
Logical Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Signaling Pathway
As this document pertains to disposal procedures, a signaling pathway diagram is not applicable.
Experimental Workflow
The logical workflow diagram above serves as the experimental workflow for the disposal process.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.com [ehs.com]
- 3. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 4. chemicalsafety.com [chemicalsafety.com]
- 5. hsa.ie [hsa.ie]
- 6. uwyo.edu [uwyo.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling Androgen Receptor Antagonist 8
Disclaimer: A specific Safety Data Sheet (SDS) for "Androgen receptor antagonist 8" was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, non-radiolabeled research compounds and should be supplemented with a compound-specific risk assessment and the official SDS, which should be requested from the supplier.
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling this compound, a potent compound used in prostate cancer research. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount and should be determined by a thorough risk assessment that considers the quantity of the compound, its physical form (e.g., powder, solution), and the specific laboratory procedure being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a certified N-95 respirator.[1] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene).[2] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[2] | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an additional barrier against contamination.[2] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure.[2] - Lab coat.[3] - Safety glasses with side shields or chemical splash goggles.[2][4] - Single pair of chemical-resistant gloves (e.g., nitrile).[2] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[2] |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses.[2] - Appropriate gloves for the solvent and compound.[2] | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[2] |
| General Laboratory Operations | - Lab coat.[3][4] - Safety glasses.[3][4] - Gloves.[3][4] | Standard laboratory practice to protect against incidental contact. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with potent compounds. The following workflow outlines the key stages from receipt to disposal.
Experimental Protocol: General Handling Procedure
-
Receipt and Inventory: Upon receipt, log the compound into the chemical inventory. Visually inspect the container for any damage or leaks. Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.
-
Review Safety Information: Before any handling, thoroughly review the compound's Safety Data Sheet (SDS). Conduct a comprehensive risk assessment for the planned experiment.
-
Prepare Work Area: Ensure that the chemical fume hood is certified and functioning correctly. Decontaminate the work surface before and after use. Prepare a spill kit appropriate for the chemicals being used.
-
Don Appropriate PPE: Select and put on the correct PPE as determined by the risk assessment and the specific task (see Table 1).
-
Compound Handling: Perform all manipulations of the compound, especially weighing and preparing stock solutions, within a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination: After handling, decontaminate all surfaces and equipment.
-
Doff PPE: Carefully remove PPE to avoid self-contamination. Dispose of contaminated disposable PPE as hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste generated from handling this compound should be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure | Rationale |
| Unused or Expired Compound | - Collect in a clearly labeled, sealed, and chemically compatible container. - Label as "Hazardous Waste" with the full chemical name. | To prevent accidental use and ensure proper disposal by trained personnel. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.[2] - Label as "Hazardous Waste" with the name of the compound.[2] | To minimize handling of contaminated items and prevent sharps injuries. Do not overfill waste containers.[2] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[2] | Assume all disposable items that have come into contact with the compound are contaminated.[2] |
| Liquid Waste (e.g., cell culture media, unused solutions) | - Collect in a sealed, leak-proof, and chemically compatible container. - Label as "Hazardous Waste" with the chemical name and approximate concentration. | To prevent release into the environment and ensure proper waste stream management. |
All hazardous waste must be disposed of through the institution's designated hazardous waste management program.[5] Never dispose of chemical waste down the drain or in the regular trash.[6]
Safe Handling Workflow
References
- 1. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
